3-Oxopentanoic acid
Description
Properties
IUPAC Name |
3-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2-3H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSUFDYFOHSYHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50331432 | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10191-25-0 | |
| Record name | 3-Oxopentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10191-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxovaleric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010191250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50331432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-OXOVALERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/090PW368EP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, a five-carbon β-keto acid, is an intriguing metabolite with significant implications for cellular energy metabolism and anaplerosis. As a product of odd-chain fatty acid oxidation, it serves as an alternative fuel source for extrahepatic tissues, including the brain. Unlike the more common four-carbon ketone bodies, this compound possesses the unique ability to replenish tricarboxylic acid (TCA) cycle intermediates, a process vital for sustaining cellular respiration and biosynthetic pathways. This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, metabolic fate, and methods for its synthesis and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study of metabolic disorders, neuroscience, and drug development.
Physicochemical Properties
This compound, also known as β-ketopentanoate or 3-oxovaleric acid, is a carboxylic acid with a ketone functional group at the β-position. Its fundamental physicochemical properties are summarized in the tables below.
Table 1: General and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Ketopentanoic acid, 3-Oxovaleric acid, Propionylacetic acid | [2] |
| CAS Number | 10191-25-0 | [2] |
| Molecular Formula | C₅H₈O₃ | [1] |
| Molecular Weight | 116.11 g/mol | [1] |
| Appearance | White to pale solid | [N/A] |
| Melting Point | 64-66 °C | [N/A] |
| Boiling Point | 238.6 °C at 760 mmHg | [3] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol | [N/A] |
| pKa (Predicted) | ~2.3 (for α-keto-β-methyl valeric acid) | [4] |
Table 2: Spectroscopic and Chromatographic Data for this compound
| Data Type | Description | Source(s) |
| ¹H NMR (Predicted) | A predicted proton NMR spectrum is available. | [3] |
| ¹³C NMR | No experimental data found. | |
| Infrared (IR) Spectroscopy | No experimental data found. | |
| Mass Spectrometry | Predicted collision cross-section values and data for the TMS derivative are available. | [N/A] |
Note: Experimental spectral data for this compound is limited. Researchers should perform their own spectral analysis for confirmation.
Metabolic Role and Signaling Pathway
This compound plays a crucial role in cellular metabolism, particularly under conditions of limited glucose availability. It is generated primarily in the liver from the β-oxidation of odd-chain fatty acids.[5] Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6][7] Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle, via a series of enzymatic reactions involving propionyl-CoA carboxylase, methylmalonyl-CoA epimerase, and methylmalonyl-CoA mutase.[8][9]
The this compound generated can be released into the bloodstream and taken up by extrahepatic tissues, such as the brain and heart, where it is converted back to acetyl-CoA and succinyl-CoA, thus serving as both a fuel source and an anaplerotic substrate.[10] The key enzyme in the utilization of ketone bodies is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT), which transfers a CoA moiety from succinyl-CoA to the ketone body.[11][12][13]
Below is a diagram illustrating the metabolic pathway of this compound.
Synthesis of this compound
The laboratory synthesis of this compound can be achieved through various methods, with the Claisen condensation being a common approach.[14] This typically involves the condensation of an ester of propanoic acid with an ester of acetic acid, followed by hydrolysis and decarboxylation. A general synthetic scheme is outlined below.
Experimental Protocol: Synthesis via Claisen Condensation and Hydrolysis
Materials:
-
Methyl propionate (B1217596)
-
Sodium ethoxide
-
Dilute Hydrochloric acid
-
Iodine (I₂) or Chlorine (Cl₂)
-
Aqueous Sodium Hydroxide (B78521) (NaOH)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Claisen Reaction: Under anhydrous conditions, react methyl propionate with acetone in the presence of a strong base like sodium ethoxide.
-
Protonation: Neutralize the reaction mixture with dilute hydrochloric acid to yield 2,4-hexanedione.
-
Oxidation: Oxidize the resulting diketone with iodine or chlorine in aqueous sodium hydroxide to form the sodium salt of this compound.[14]
-
Acidification and Extraction: Carefully acidify the aqueous solution with cold, dilute hydrochloric acid. Extract the this compound into diethyl ether.
-
Drying and Evaporation: Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system.
Note: This is a generalized protocol. Researchers should consult specific literature for detailed reaction conditions and safety precautions.
Experimental Protocols for Quantification
Accurate quantification of this compound in biological matrices is essential for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS
1. Sample Preparation:
-
To 100 µL of human plasma, add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled this compound).
-
Precipitate proteins by adding 400 µL of ice-cold methanol.
-
Vortex the mixture and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is suitable for separation.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).
-
Flow Rate: A typical flow rate is between 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
3. Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of this compound in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Below is a diagram illustrating the experimental workflow for the quantification of this compound.
Conclusion
This compound is a metabolite of growing interest due to its unique position at the intersection of fatty acid metabolism and the TCA cycle. Its anaplerotic potential makes it a subject of investigation for various metabolic and neurological conditions. This technical guide has summarized the core fundamental properties of this compound, providing a foundation for further research and development. The methodologies for its synthesis and quantification, as outlined here, offer practical guidance for scientists in the field. Future research should focus on obtaining more comprehensive experimental data, particularly spectroscopic and pKa values, to further elucidate the chemical nature and biological significance of this important molecule.
References
- 1. This compound | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 10191-25-0 | Buy Now [molport.com]
- 3. This compound, CAS No. 10191-25-0 - iChemical [ichemical.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 7. biochemistryclub.com [biochemistryclub.com]
- 8. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 9. bio.libretexts.org [bio.libretexts.org]
- 10. This compound|Anaplerotic Research Compound [benchchem.com]
- 11. uniprot.org [uniprot.org]
- 12. Succinyl-CoA:3-Ketoacid CoA-Transferase Deficiency | Syndromes: Rapid Recognition and Perioperative Implications, 2e | AccessAnesthesiology | McGraw Hill Medical [accessanesthesiology.mhmedical.com]
- 13. A structural mapping of mutations causing succinyl-CoA:3-ketoacid CoA transferase (SCOT) deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis routes of this compound [benchchem.com]
3-Oxopentanoic Acid: A Technical Guide to its Discovery, History, and Metabolic Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, also known as β-ketopentanoate, is a five-carbon ketone body that has garnered increasing interest in the scientific community. Unlike the more common four-carbon ketone bodies, it serves a unique anaplerotic role by replenishing intermediates in the tricarboxylic acid (TCA) cycle. This technical guide provides an in-depth exploration of the discovery, history, and metabolic importance of this compound. It includes a review of its synthesis, detailed experimental protocols for its preparation and detection, quantitative data on its physicochemical properties and biological concentrations, and a visualization of its metabolic pathway. This document is intended to be a comprehensive resource for researchers and professionals in the fields of biochemistry, metabolic disorders, and drug development.
Discovery and History
The direct discovery of this compound is not well-documented in a single seminal publication. Its history is intrinsically linked to the broader study of β-keto acids and the development of synthetic organic chemistry. The foundational work for the synthesis of its precursor, ethyl 3-oxopentanoate, was laid by the German chemist Ludwig Claisen. In the 1880s, Claisen reported the base-catalyzed condensation of esters, a reaction now famously known as the Claisen condensation.[1][2][3][4][5] This reaction allows for the formation of β-keto esters, which are the direct precursors to β-keto acids like this compound.
The biological significance of this compound came to light much later with the study of fatty acid metabolism. It was identified as a product of the oxidation of odd-chain fatty acids in the liver.[6][7] Unlike even-chain fatty acids that are metabolized entirely to acetyl-CoA, the final three carbons of odd-chain fatty acids are converted to propionyl-CoA, which can then be used to produce the five-carbon ketone body, this compound. Its anaplerotic potential, the ability to "fill up" the TCA cycle, has made it a subject of interest in the study of metabolic disorders and as a potential therapeutic agent.[3][6]
Physicochemical Properties
This compound is a short-chain keto acid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₈O₃ | --INVALID-LINK-- |
| Molecular Weight | 116.11 g/mol | --INVALID-LINK-- |
| CAS Number | 10191-25-0 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Solubility | Soluble in water and polar organic solvents | --INVALID-LINK-- |
Chemical Synthesis
The most common laboratory synthesis of this compound involves a two-step process: the Claisen condensation of ethyl propionate (B1217596) and ethyl acetate (B1210297) to form ethyl 3-oxopentanoate, followed by hydrolysis of the ester to the carboxylic acid.
Experimental Protocol: Synthesis of this compound
Part A: Claisen Condensation to Synthesize Ethyl 3-Oxopentanoate
-
Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, prepare a solution of sodium ethoxide by dissolving sodium metal (1 molar equivalent) in absolute ethanol.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Add a mixture of ethyl propionate (1 molar equivalent) and ethyl acetate (1 molar equivalent) dropwise from the dropping funnel with constant stirring.
-
Reflux: After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxopentanoate.
-
Purification: Purify the crude product by vacuum distillation.
Part B: Hydrolysis of Ethyl 3-Oxopentanoate
-
Reaction: To the purified ethyl 3-oxopentanoate, add an excess of a dilute aqueous base (e.g., 1 M NaOH) and heat the mixture under reflux for 1-2 hours.[8][9]
-
Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute strong acid (e.g., 1 M HCl) to a pH of approximately 2.
-
Extraction: Extract the acidified solution multiple times with diethyl ether.
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield this compound. Due to its instability and tendency to decarboxylate upon heating, it is often used immediately in subsequent steps or stored at low temperatures.
Biological Role and Metabolism
This compound is a 5-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[6] It serves as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.
Anaplerotic Function
The most significant role of this compound is its anaplerotic function.[3][6][10][11][12] Unlike 4-carbon ketone bodies which are metabolized to two molecules of acetyl-CoA, this compound is metabolized to one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the TCA cycle. This replenishment of TCA cycle intermediates is crucial for maintaining cellular respiration and energy production, especially in the brain.
The metabolic pathway from this compound to succinyl-CoA involves the following key steps:
-
Activation: this compound is converted to 3-oxopentanoyl-CoA.
-
Thiolysis: 3-oxopentanoyl-CoA is cleaved by β-ketothiolase to yield acetyl-CoA and propionyl-CoA.
-
Carboxylation: Propionyl-CoA is carboxylated by propionyl-CoA carboxylase (a biotin-dependent enzyme) to form D-methylmalonyl-CoA.
-
Epimerization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.
-
Isomerization: L-methylmalonyl-CoA is rearranged by methylmalonyl-CoA mutase (a vitamin B12-dependent enzyme) to form succinyl-CoA.
Detection in Biological Samples
The quantification of this compound in biological fluids such as urine and plasma is typically performed using chromatographic methods coupled with mass spectrometry.
Experimental Protocol: GC-MS Analysis of Urinary this compound
This protocol is a generalized procedure for the analysis of organic acids in urine and should be optimized and validated for specific laboratory conditions.
-
Sample Preparation:
-
Thaw a frozen urine sample (e.g., 1-2 mL) at room temperature.
-
Centrifuge to remove any particulate matter.
-
Normalize the sample volume based on creatinine (B1669602) concentration to account for variations in urine dilution.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled organic acid).
-
-
Extraction:
-
Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).
-
Extract the organic acids with a suitable solvent such as ethyl acetate. This can be done by vortexing the sample with the solvent followed by centrifugation to separate the layers. Repeat the extraction process to ensure complete recovery.
-
Combine the organic extracts and dry them under a stream of nitrogen.
-
-
Derivatization:
-
To make the organic acids volatile for GC analysis, a two-step derivatization is often employed.
-
First, add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried extract to form methoxime derivatives of the keto group. Incubate at a controlled temperature (e.g., 60°C) for a specified time.
-
Second, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to derivatize the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers. Incubate at a controlled temperature (e.g., 70°C).
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial low temperature held for a few minutes, followed by a temperature ramp to a final high temperature to elute all compounds of interest.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Acquisition Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis, monitoring specific ions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Quantify the concentration by comparing the peak area of the analyte to that of the internal standard, using a calibration curve prepared with known concentrations of this compound.
-
Quantitative Data
The concentration of this compound in biological fluids of healthy individuals is generally low or undetectable.[13] Elevated levels are typically associated with specific metabolic conditions or the administration of precursors like odd-chain fatty acids or the triglyceride triheptanoin.
| Biological Fluid | Condition | Concentration Range | Reference |
| Human Plasma | Healthy (Fasting) | Detected but not quantified | --INVALID-LINK-- |
| Human Plasma | After Triheptanoin Administration | 0.156–10 µg/mL (validated range) | --INVALID-LINK-- |
| Human Urine | Healthy Pediatric Population | Not typically reported as a major organic acid | --INVALID-LINK-- |
| Human Urine | Diabetic Ketoacidosis | Elevated levels of ketone bodies expected, specific data for this compound is limited. | [7] |
Conclusion
This compound, a five-carbon ketone body, holds a unique position in cellular metabolism due to its anaplerotic role. While its historical discovery is intertwined with the development of synthetic methods for β-keto esters by pioneers like Ludwig Claisen, its biological significance continues to be an active area of research. The ability of this compound to replenish TCA cycle intermediates makes it a molecule of interest for understanding and potentially treating metabolic disorders characterized by energy deficits, particularly in the brain. The methodologies for its synthesis and detection are well-established, providing a solid foundation for further investigation into its therapeutic applications. This guide serves as a comprehensive resource for scientists and researchers dedicated to advancing our knowledge of this fascinating metabolite.
References
- 1. aurametrix.weebly.com [aurametrix.weebly.com]
- 2. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound|Anaplerotic Research Compound [benchchem.com]
- 4. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. erndim.org [erndim.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Buy this compound | 10191-25-0 [smolecule.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 11. Metabolism - Anaplerosis, Reactions, Pathways | Britannica [britannica.com]
- 12. Anaplerotic_reactions [bionity.com]
- 13. Human Metabolome Database: Showing metabocard for this compound (HMDB0245963) [hmdb.ca]
An In-depth Technical Guide to 3-Oxopentanoic Acid Metabolism in the Brain
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body primarily synthesized in the liver from the metabolism of odd-chain fatty acids. Unlike the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate, this compound possesses the unique property of being anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This characteristic makes it a molecule of significant interest for brain energy metabolism, particularly in neurological conditions characterized by impaired glucose utilization or energy deficits. This technical guide provides a comprehensive overview of the current understanding of this compound metabolism in the brain, including its transport across the blood-brain barrier, its catabolism to provide energy, and its anaplerotic function. The guide also details relevant experimental protocols and discusses potential signaling pathways that may be modulated by this unique ketone body.
Introduction
The brain is an organ with high metabolic demands, primarily relying on glucose as its energy source. However, under conditions of glucose scarcity, such as prolonged fasting, or in certain pathological states, the brain can adapt to utilize ketone bodies as an alternative fuel.[1] this compound is a less-abundant, five-carbon ketone body that rapidly enters the brain from circulation.[2] Its metabolism provides not only acetyl-CoA for energy production but also propionyl-CoA, which can be converted to the TCA cycle intermediate succinyl-CoA, thereby replenishing the cycle's intermediates (anaplerosis).[2][3] This anaplerotic potential is of particular therapeutic interest for neurological disorders where TCA cycle function is compromised.
Transport of this compound into the Brain
The transport of ketone bodies, including this compound, across the blood-brain barrier (BBB) is mediated by proton-coupled monocarboxylate transporters (MCTs).[4] The primary isoforms expressed at the BBB and on neurons and glia are MCT1 and MCT2.
Data Presentation: Transport Kinetics
| Transporter | Substrate | Apparent Km (mM) | Cell Type/System |
| MCT1 | L-Lactate | 4.7 | Isolated Hepatocytes |
| Acetoacetate | 6.1 | Isolated Hepatocytes | |
| D-β-Hydroxybutyrate | 10.1 | Tumor Cells | |
| MCT2 | L-Lactate | ~0.7 | Cultured Neurons (estimated) |
| Pyruvate | ~0.1 | Oocytes | |
| Monocarboxylate Carrier (general) | α-Ketobutyrate | Data not specified | Rat Brain (in vivo) |
| α-Ketoisocaproate | Data not specified | Rat Brain (in vivo) |
Note: The Km values can vary depending on the experimental system. Data for this compound is needed for accurate modeling.
Catabolism of this compound in Brain Mitochondria
Once inside brain cells, this compound is transported into the mitochondrial matrix where it is catabolized. This process involves its activation to 3-oxopentanoyl-CoA, followed by thiolytic cleavage.
Activation to 3-Oxopentanoyl-CoA
The conversion of this compound to its coenzyme A (CoA) derivative is a critical first step. This reaction is likely catalyzed by a mitochondrial acyl-CoA synthetase. While the specific enzyme responsible has not been definitively identified in the brain, both short-chain and medium-chain acyl-CoA synthetases are present in brain mitochondria and could potentially perform this activation.[5][6][7]
Thiolytic Cleavage
3-Oxopentanoyl-CoA is then cleaved by mitochondrial 3-ketoacyl-CoA thiolase (also known as acetoacetyl-CoA thiolase, ACAT) into acetyl-CoA and propionyl-CoA.[8][9] The activity of this enzyme is notably lower in the brain compared to other tissues like the heart, which may be a rate-limiting step in fatty acid and ketone body oxidation in the brain.[9]
-
Acetyl-CoA enters the TCA cycle to be oxidized for ATP production.
-
Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA. Succinyl-CoA is a TCA cycle intermediate, and its de novo synthesis from this compound constitutes the anaplerotic pathway.[10][11]
Data Presentation: Enzyme Kinetics
Quantitative kinetic data for the enzymes involved in this compound catabolism in the brain are scarce. The following table presents available data for related substrates.
| Enzyme | Substrate | Apparent Km | Vmax | Tissue/Organism |
| 3-Ketoacyl-CoA Thiolase | Acetoacetyl-CoA | Data not specified | Data not specified | Rat Brain Mitochondria |
| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Acetoacetyl-CoA | Data not specified | Data not specified | Rat Brain Mitochondria |
Note: There is a critical need for experimental determination of the kinetic parameters of these enzymes with 3-oxopentanoyl-CoA to fully understand its metabolic fate in the brain.
Signaling Pathways and Anaplerotic Role
The metabolic effects of this compound likely extend beyond simple energy provision and may involve the modulation of key cellular signaling pathways.
Anaplerosis and Neurotransmitter Synthesis
By replenishing TCA cycle intermediates, this compound can support the synthesis of neurotransmitters derived from α-ketoglutarate, namely glutamate (B1630785) and GABA.[1][10] This is particularly relevant in conditions of high neuronal activity or excitotoxicity where there is an increased demand for neurotransmitter turnover.
Potential Regulation of AMPK and mTOR Signaling
The cellular energy status, which can be influenced by ketone body metabolism, is monitored by AMP-activated protein kinase (AMPK).[12][13] Activation of AMPK in astrocytes can increase glycolysis and TCA cycle capacity.[12] Conversely, the mTOR signaling pathway, a central regulator of cell growth and metabolism, is inhibited by AMPK.[14][15] It is plausible that the metabolism of this compound, by altering the cellular energy charge (ATP/ADP and AMP levels) and the availability of TCA cycle intermediates, could modulate the activity of the AMPK-mTOR axis in both neurons and astrocytes.[16][17][18] However, direct experimental evidence for this is currently lacking.
Experimental Protocols
The following sections provide detailed methodologies for key experiments relevant to the study of this compound metabolism in the brain.
Quantification of this compound in Brain Tissue
This protocol is based on established methods for organic acid analysis using gas chromatography-mass spectrometry (GC-MS).
Objective: To measure the concentration of this compound in brain tissue samples.
Materials:
-
Brain tissue (e.g., from rats on a standard or ketogenic diet)
-
Internal standard (e.g., a stable isotope-labeled version of this compound, if available, or a structurally similar organic acid)
-
Homogenization buffer (e.g., ice-cold perchloric acid or methanol/water)
-
Derivatization agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Organic solvent (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Rapidly dissect and freeze the brain tissue in liquid nitrogen to quench metabolic activity.
-
Accurately weigh the frozen tissue.
-
Homogenize the tissue in a pre-chilled homogenization buffer containing the internal standard.
-
Centrifuge the homogenate to precipitate proteins.
-
Collect the supernatant and dry it under a stream of nitrogen gas.
-
Perform a two-step derivatization of the dried extract to convert the organic acids into their volatile trimethylsilyl (B98337) (TMS) esters.
-
Re-dissolve the derivatized sample in an appropriate organic solvent.
-
Inject an aliquot of the sample into the GC-MS system.
-
Identify and quantify the peak corresponding to the TMS derivative of this compound based on its retention time and mass spectrum, using the internal standard for calibration.
Measurement of 3-Oxopentanoyl-CoA Thiolase Activity
This spectrophotometric assay measures the thiolytic cleavage of a 3-ketoacyl-CoA substrate.
Objective: To determine the activity of 3-ketoacyl-CoA thiolase in brain mitochondrial extracts using a model substrate.
Materials:
-
Isolated brain mitochondria
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2)
-
Coenzyme A (CoA)
-
Model substrate (e.g., acetoacetyl-CoA, as 3-oxopentanoyl-CoA is not commercially available)
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare a mitochondrial extract by sonication or detergent lysis of isolated brain mitochondria.
-
Determine the protein concentration of the extract.
-
In a cuvette, combine the assay buffer, CoA, and the mitochondrial extract.
-
Initiate the reaction by adding the acetoacetyl-CoA substrate.
-
The reaction produces acetyl-CoA and a shortened acyl-CoA, consuming one molecule of free CoA.
-
The decrease in free CoA can be monitored by the change in absorbance at 412 nm in the presence of DTNB, which reacts with the sulfhydryl group of CoA.
-
Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of the DTNB-CoA adduct.
Mandatory Visualizations
Diagram 1: Metabolic Pathway of this compound in the Brain
References
- 1. Carboxylation and anaplerosis in neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anaplerotic reactions - Wikipedia [en.wikipedia.org]
- 4. Blood-brain barrier transport of the alpha-keto acid analogs of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA: sn-glycerol-3-phosphate O-acyltransferase in rat brain mitochondria and microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectrophotometric studies of acyl-coenzyme A synthetases of rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acyl-CoA synthetase activity of rat heart mitochondria. Substrate specificity with special reference to very-long-chain and isomeric fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 9. Fatty acid oxidation in rat brain is limited by the low activity of 3-ketoacyl-coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. researchgate.net [researchgate.net]
- 12. AMP-activated protein kinase (AMPK) regulates astrocyte oxidative metabolism by balancing TCA cycle dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMPK activation protects astrocytes from hypoxia-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mTOR signaling and its roles in normal and abnormal brain development - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K-mTOR-S6K Signaling Mediates Neuronal Viability via Collapsin Response Mediator Protein-2 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 16. curealz.org [curealz.org]
- 17. mTOR–neuropeptide Y signaling sensitizes nociceptors to drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mTOR Signaling: At the Crossroads of Plasticity, Memory, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
The Anaplerotic Power of 5-Carbon Ketone Bodies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Five-carbon (C5) ketone bodies, derived from the metabolism of odd-chain fatty acids, represent a unique class of energy substrates with potent anaplerotic properties. Unlike the more common four-carbon (C4) ketone bodies, C5 ketones provide a dual fuel for the tricarboxylic acid (TCA) cycle, supplying both acetyl-CoA for oxidation and propionyl-CoA to replenish cycle intermediates. This technical guide provides an in-depth analysis of the metabolism of C5 ketone bodies, their anaplerotic mechanism, and the experimental methodologies used to investigate their effects. Quantitative data from key studies are summarized, and the core metabolic pathways are visualized to offer a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of these compounds, particularly in the context of metabolic disorders characterized by energy deficits and TCA cycle dysfunction.
Introduction: The Anaplerotic Role of 5-Carbon Ketone Bodies
Anaplerosis is the process of replenishing tricarboxylic acid (TCA) cycle intermediates that are extracted for biosynthesis or other metabolic functions. A depleted TCA cycle compromises cellular energy production. Five-carbon (C5) ketone bodies, such as β-hydroxypentanoate (BHP) and β-ketopentanoate (BKP), are emerging as significant anaplerotic substrates.[1] They are primarily generated in the liver from the β-oxidation of odd-chain fatty acids, such as heptanoate (B1214049).[2]
The unique anaplerotic capability of C5 ketone bodies stems from their catabolism in peripheral tissues, which yields both acetyl-CoA and propionyl-CoA.[2] Acetyl-CoA enters the TCA cycle via citrate (B86180) synthase for energy production, while propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, thereby directly replenishing the pool of cycle intermediates.[2][3] This dual contribution makes C5 ketone bodies and their precursors, like the triglyceride triheptanoin (B1683035), promising therapeutic agents for inherited metabolic disorders such as long-chain fatty acid oxidation disorders (LC-FAODs).[4][5]
Metabolism of 5-Carbon Ketone Bodies
The metabolic pathway of C5 ketone bodies involves their synthesis in the liver and their subsequent catabolism in extrahepatic tissues.
Hepatic C5 Ketogenesis
The synthesis of C5 ketone bodies mirrors that of C4 ketone bodies, utilizing the same enzymatic machinery of the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) cycle.[2] The process begins with the β-oxidation of an odd-chain fatty acid like heptanoate, which produces acetyl-CoA and propionyl-CoA.[4] The key steps are:
-
Condensation: Propionyl-CoA condenses with acetyl-CoA to form β-ketopentanoyl-CoA. This reaction is catalyzed by 3-ketoacyl-CoA thiolase.[2]
-
Synthesis of HEG-CoA: β-ketopentanoyl-CoA then reacts with another molecule of acetyl-CoA to form 3-hydroxy-3-ethylglutaryl-CoA (HEG-CoA), the C5 analogue of HMG-CoA.[2]
-
Cleavage: HEG-CoA is cleaved to yield the C5 ketone body, β-ketopentanoate (BKP), and acetyl-CoA.[2]
-
Reduction: BKP can be reduced to β-hydroxypentanoate (BHP) by β-hydroxybutyrate dehydrogenase.[2]
It is important to note that a significant portion of the propionyl-CoA derived from odd-chain fatty acid oxidation in the liver is channeled into anaplerosis directly within the liver, which can limit the rate of C5 ketogenesis compared to C4 ketogenesis from even-chain fatty acids.[2][6]
Peripheral Catabolism and Anaplerosis
In peripheral tissues such as the heart, muscle, and brain, C5 ketone bodies are taken up and converted back to their CoA esters.[2] These are then cleaved by thiolase to yield propionyl-CoA and acetyl-CoA.[2] The propionyl-CoA then undergoes a three-step conversion to the TCA cycle intermediate succinyl-CoA:
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[3]
-
Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[3]
-
Isomerization: L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[3]
This conversion of propionyl-CoA to succinyl-CoA constitutes the primary anaplerotic action of C5 ketone bodies.
Quantitative Data on Anaplerotic Effects
The anaplerotic properties of C5 ketone body precursors have been quantified in various experimental models.
In Vitro Studies with Heptanoate
A study utilizing stable isotope tracing in HEK293 T cells demonstrated the direct anaplerotic contribution of heptanoate.[7]
| Parameter | Condition | Observation | Reference |
| TCA Cycle Intermediate Labeling | Incubation with 13C-labeled heptanoate | C3-labeling from propionyl-CoA was significantly enriched in malate. C2-labeling from acetyl-CoA was enriched in most other TCA cycle intermediates, as well as aspartate, glutamate, and glutamine. | [7] |
| Redox Homeostasis | Heptanoate Treatment | Increased NAD+/NADH ratio and a decreased lactate/pyruvate ratio. | [8] |
| Glucose Metabolism | Incubation with 13C6-glucose and heptanoate | Decreased contribution of glucose-derived carbon to the TCA cycle. | [8] |
| Glutamine Metabolism | Incubation with labeled glutamine and heptanoate | Increased influx of glutamine-derived carbon into the TCA cycle. | [8] |
Preclinical and Clinical Studies with Triheptanoin
Triheptanoin, a triglyceride of heptanoate, has been investigated for its therapeutic potential in LC-FAODs.
| Study Type | Model/Patient Population | Key Findings | Reference |
| Preclinical (Mouse Model) | Very long-chain acyl-CoA dehydrogenase-deficient (VLCAD-/-) mice | Dietary triheptanoin increased the levels of the TCA cycle intermediate succinate (B1194679) in cardiac muscle compared to a diet with even-chain MCT oil. | [4] |
| Clinical Trial | Patients with LC-FAODs | The total mean annualized major clinical event rate was significantly lower with triheptanoin (0.1) compared to MCT oil (0.7). | [9] |
| Clinical Trial | Patients with LC-FAODs | Annualized hospitalization rates and duration were reduced with triheptanoin treatment. | [10] |
| Clinical Study | Patients with VLCAD deficiency | Treatment with triheptanoin resulted in a trend towards normalization of blood levels of TCA cycle intermediates. | [4][5] |
Experimental Protocols
Perfused Rat Liver Model for Ketogenesis Studies
This ex vivo model allows for the controlled study of hepatic metabolism.
Materials:
-
Male Wistar rats (200-250 g), fasted for 24 hours.
-
Krebs-Henseleit bicarbonate buffer, pH 7.4, saturated with 95% O2, 5% CO2.
-
Perfusion apparatus with a pump, oxygenator, and temperature control (37°C).
-
Substrates: Sodium octanoate (B1194180) or sodium heptanoate (typically 0.3 mM).[11]
-
13C-labeled substrates for isotopic tracer studies (e.g., [U-13C3]propionate).[12]
Procedure:
-
Anesthetize the rat and surgically expose the portal vein and inferior vena cava.
-
Cannulate the portal vein and initiate perfusion with the oxygenated Krebs-Henseleit buffer at a constant flow rate (e.g., 30-40 mL/min).
-
Excise the liver and place it in the perfusion chamber.
-
Allow for an equilibration period (e.g., 20 minutes) with the perfusion buffer.
-
Introduce the substrate (e.g., heptanoate) into the perfusion medium.
-
Collect perfusate samples at regular intervals for analysis of ketone bodies and other metabolites.
-
At the end of the experiment, freeze-clamp the liver tissue in liquid nitrogen for subsequent analysis of intracellular metabolites like acyl-CoAs.[13]
Gas Chromatography-Mass Spectrometry (GC-MS) for Ketone Body Analysis
GC-MS is a highly sensitive and specific method for the quantification of ketone bodies in biological samples.[14][15]
Sample Preparation (Blood/Plasma):
-
Collect blood in tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge to separate plasma.
-
For analysis of total ketone bodies, enzymatic oxidation of β-hydroxybutyrate to acetoacetate (B1235776) is performed, followed by decarboxylation to acetone.[14]
-
An internal standard, such as acetone-13C3, is added for accurate quantification.[14]
Headspace GC-MS Analysis:
-
Incubate the prepared sample in a sealed headspace vial at a controlled temperature to allow volatile compounds (acetone) to partition into the gas phase.
-
Inject a sample of the headspace gas into the GC-MS system.
-
Gas Chromatography: Separate the volatile compounds on a suitable capillary column (e.g., DB-5ms).[16]
-
Mass Spectrometry: Detect and quantify the eluted compounds based on their mass-to-charge ratio. The peak at m/z 181 can be used for the acetone-PFBHA derivative.[16]
Visualizations of Metabolic Pathways and Workflows
Metabolic Pathway of C5 Ketone Body Anaplerosis
Caption: Metabolism of C5 ketone bodies and their anaplerotic entry into the TCA cycle.
Experimental Workflow for Isotopic Tracer Analysis
Caption: Workflow for stable isotope tracing to assess anaplerosis.
Propionyl-CoA to Succinyl-CoA Conversion Pathway
Caption: Enzymatic conversion of propionyl-CoA to the anaplerotic substrate succinyl-CoA.
Conclusion
The anaplerotic properties of 5-carbon ketone bodies offer a significant advantage over traditional even-chain medium-chain triglycerides in correcting TCA cycle deficiencies. By providing both acetyl-CoA for energy and propionyl-CoA for replenishing TCA cycle intermediates, C5 ketone precursors like triheptanoin have demonstrated therapeutic potential in preclinical and clinical settings for metabolic disorders. The experimental protocols and analytical methods detailed in this guide provide a framework for further research into the nuanced metabolic effects of these compounds. A deeper understanding of the regulation of C5 ketogenesis and anaplerosis will be crucial for the development of targeted therapies that leverage the unique metabolic benefits of 5-carbon ketone bodies.
References
- 1. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrelations between C4 Ketogenesis, C5 Ketogenesis, and Anaplerosis in the Perfused Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scholars@Duke publication: Interrelations between C4 ketogenesis, C5 ketogenesis, and anaplerosis in the perfused rat liver. [scholars.duke.edu]
- 7. Anaplerosis by medium-chain fatty acids through complex interplay with glucose and glutamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sciprofiles.com [sciprofiles.com]
- 9. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ketogenesis evaluation in perfused liver of diabetic rats submitted to short-term insulin-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Detecting de novo Hepatic Ketogenesis Using Hyperpolarized [2-13C] Pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ketone Bodies Analysis Service - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide on the Metabolic Fate of 3-Oxopentanoic Acid from Odd-Chain Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of odd-chain fatty acids presents a unique intersection of lipid catabolism, the citric acid cycle, and ketone body metabolism. Unlike their even-chain counterparts, the final product of β-oxidation of odd-chain fatty acids is not solely acetyl-CoA, but also the three-carbon molecule propionyl-CoA. This propionyl-CoA can either be converted to the anaplerotic citric acid cycle intermediate succinyl-CoA or be utilized in the synthesis of the five-carbon ketone body, 3-oxopentanoic acid (also known as β-ketopentanoate). This guide provides a comprehensive technical overview of the metabolic fate of this compound, detailing its synthesis from propionyl-CoA and acetyl-CoA, its subsequent catabolism, and its physiological significance. The document includes detailed enzymatic pathways, quantitative data, and experimental protocols relevant to the study of this unique metabolic pathway.
Introduction
The catabolism of fatty acids is a fundamental process for energy production in most organisms. While the β-oxidation of even-chain fatty acids, yielding exclusively acetyl-CoA, is well-characterized, the metabolism of odd-chain fatty acids follows a distinct path with significant metabolic implications. The terminal product of odd-chain fatty acid oxidation is a molecule of propionyl-CoA and multiple molecules of acetyl-CoA[1]. Propionyl-CoA serves as a key branch point, with its carbons having the potential to either replenish the citric acid cycle (TCA cycle) through conversion to succinyl-CoA or contribute to the formation of a unique, five-carbon ketone body, this compound[2][3].
This compound is an anaplerotic ketone body, meaning it can increase the concentration of TCA cycle intermediates, a property not shared by the more common four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate[2]. This anaplerotic potential has garnered significant interest, particularly in the context of neurological and metabolic disorders where TCA cycle function is compromised. This guide will provide an in-depth exploration of the synthesis and degradation of this compound, offering a valuable resource for researchers and professionals in the fields of biochemistry, metabolism, and drug development.
From Odd-Chain Fatty Acids to Propionyl-CoA: The Final Step of β-Oxidation
The β-oxidation of odd-chain fatty acids proceeds in the same manner as for even-chain fatty acids until the final thiolytic cleavage. At this stage, a five-carbon fatty acyl-CoA is cleaved to yield one molecule of acetyl-CoA (two carbons) and one molecule of propionyl-CoA (three carbons)[1].
The Dual Fates of Propionyl-CoA
Propionyl-CoA stands at a metabolic crossroads, with two primary fates: conversion to succinyl-CoA for anaplerosis or condensation with acetyl-CoA to form 3-oxopentanoyl-CoA, the precursor to this compound.
Anaplerotic Pathway: Conversion of Propionyl-CoA to Succinyl-CoA
The conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA is a crucial anaplerotic pathway. This three-step enzymatic process occurs within the mitochondrial matrix[4].
-
Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA. This reaction requires ATP and bicarbonate[3][5][6][7].
-
Epimerization: D-methylmalonyl-CoA is then converted to its stereoisomer, L-methylmalonyl-CoA, by the enzyme methylmalonyl-CoA epimerase [8].
-
Isomerization: Finally, methylmalonyl-CoA mutase , a vitamin B12-dependent enzyme, catalyzes the rearrangement of L-methylmalonyl-CoA to succinyl-CoA[4].
This pathway ensures that the carbon skeleton of propionyl-CoA can be utilized to replenish the TCA cycle, which is essential for maintaining cellular energy homeostasis.
Ketogenic Pathway: Synthesis of this compound
In addition to its anaplerotic role, propionyl-CoA can condense with acetyl-CoA to initiate the synthesis of the five-carbon ketone body, this compound. This process is thought to occur primarily in the liver mitochondria.
-
Condensation: One molecule of propionyl-CoA condenses with one molecule of acetyl-CoA to form 3-oxopentanoyl-CoA . This reaction is catalyzed by a mitochondrial thiolase [9][10]. While several thiolases exist, the specific enzyme with a high affinity for both propionyl-CoA and acetyl-CoA in this context is an area of ongoing research.
-
Deacylation: 3-oxopentanoyl-CoA is then deacylated to This compound . The precise enzyme responsible for this step is not definitively established but may involve a thioesterase.
It is important to note that while the four-carbon ketone bodies are synthesized via HMG-CoA synthase, its role in the direct synthesis of five-carbon ketone bodies is not well-established[11][12][13][14].
Metabolic Fate of this compound
Once synthesized in the liver, this compound can be transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, to be used as an energy source.
Activation to 3-Oxopentanoyl-CoA
In extrahepatic tissues, this compound must first be activated to its CoA ester, 3-oxopentanoyl-CoA. This reaction is catalyzed by succinyl-CoA:3-ketoacid-CoA transferase (SCOT) , the same enzyme responsible for the activation of acetoacetate[15]. SCOT transfers a CoA moiety from succinyl-CoA to this compound, forming 3-oxopentanoyl-CoA and succinate.
Thiolytic Cleavage
3-Oxopentanoyl-CoA is then cleaved by a mitochondrial thiolase into one molecule of propionyl-CoA and one molecule of acetyl-CoA [9]. These products can then enter their respective metabolic pathways: acetyl-CoA can enter the TCA cycle for complete oxidation, and propionyl-CoA can be converted to succinyl-CoA, further contributing to anaplerosis.
Signaling Pathways and Logical Relationships
The metabolic pathways described are interconnected and regulated by the energy status of the cell. The availability of substrates, such as odd-chain fatty acids and the cellular acetyl-CoA/CoA and NAD+/NADH ratios, will influence the flux through these pathways.
References
- 1. jjcollegeara.co.in [jjcollegeara.co.in]
- 2. researchgate.net [researchgate.net]
- 3. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 4. aklectures.com [aklectures.com]
- 5. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EC 6.4.1.3 [iubmb.qmul.ac.uk]
- 7. KEGG ENZYME: 6.4.1.3 [genome.jp]
- 8. Human OXCT1(3-Oxoacid Coenzyme A Transferase 1) ELISA Kit [elkbiotech.com]
- 9. 3-ketoacyl-CoA thiolase, mitochondrial | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. fiveable.me [fiveable.me]
- 12. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. What regulates ketone body synthesis? | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3-Oxopentanoic Acid: From Synthesis to Metabolic Significance
FOR IMMEDIATE RELEASE
This technical guide provides a comprehensive overview of 3-Oxopentanoic acid, a molecule of significant interest to researchers, scientists, and drug development professionals. This document details its chemical properties, synthesis, analytical quantification, and crucial role in cellular metabolism, particularly its anaplerotic properties in the context of novel therapeutic strategies.
Core Chemical and Physical Properties
This compound, also known as β-ketopentanoic acid, is a five-carbon ketone body. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 10191-25-0 | [1] |
| Molecular Formula | C5H8O3 | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| IUPAC Name | This compound | |
| Synonyms | β-Ketopentanoic acid, 3-Ketopentanoic acid, 3-Oxovaleric acid | [2] |
| SMILES | CCC(=O)CC(=O)O | |
| InChI Key | FHSUFDYFOHSYHI-UHFFFAOYSA-N | [3] |
Synthesis of this compound
The laboratory synthesis of this compound can be achieved through various organic chemistry reactions, with the Claisen condensation being a common and effective method. This approach involves the condensation of an ester enolate with another ester molecule.
Experimental Protocol: Synthesis via Claisen Condensation
This protocol is a representative example of a Claisen condensation reaction for the synthesis of a β-keto ester, which can be subsequently hydrolyzed to yield this compound.
Materials:
-
Ethyl acetate (B1210297)
-
Ethyl propionate (B1217596)
-
Sodium ethoxide
-
Toluene
-
Hydrochloric acid, concentrated
-
Sodium bicarbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Methylene chloride
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous toluene.
-
Condensation: A mixture of ethyl acetate and ethyl propionate is added dropwise to the sodium ethoxide solution with stirring. The reaction mixture is then heated to reflux for several hours to drive the condensation reaction to completion.[2]
-
Acidification: After cooling to room temperature, the reaction mixture is carefully acidified with concentrated hydrochloric acid to a pH of less than 1.
-
Extraction: The acidified mixture is transferred to a separatory funnel. The organic layer is separated, washed sequentially with water and sodium bicarbonate solution, and then with water again.
-
Drying and Solvent Removal: The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude ethyl 3-oxopentanoate.
-
Hydrolysis: The crude ester is then hydrolyzed to this compound by heating with an aqueous acid or base, followed by neutralization and extraction.
Quantification of this compound in Biological Matrices
Accurate quantification of this compound in biological samples like plasma is crucial for metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Experimental Protocol: LC-MS/MS Quantification in Human Plasma
The following protocol is based on a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and this compound in human plasma.[4]
1. Sample Preparation:
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QCs by spiking known concentrations of this compound into blank human plasma.[4] The validated concentration range for this compound was 0.156 to 10 µg/mL.[4]
-
Protein Precipitation: To 50 µL of plasma sample, standard, or QC, add an internal standard. Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).
-
Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
Quantitative Data from a Validated LC-MS/MS Method:
| Parameter | This compound |
| Linearity Range | 0.156 - 10 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |
| High QC (HQC) Concentration | 8.0 µg/mL |
| Medium QC (MQC) Concentration | 4.0 µg/mL |
| Low QC (LQC) Concentration | 0.450 µg/mL |
Table adapted from a validated LC-MS/MS method for the quantification of this compound in human plasma.[4]
Metabolic Significance and Anaplerotic Role
This compound is a key metabolite in the catabolism of odd-chain fatty acids. Its metabolic fate is of particular interest in the context of anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates.
Triheptanoin (B1683035) Metabolism and the Generation of this compound
The therapeutic agent triheptanoin, a triglyceride composed of three seven-carbon fatty acids (heptanoate), is metabolized to produce precursors for this compound.[5]
Caption: Metabolic pathway of triheptanoin to this compound and its anaplerotic entry into the TCA cycle.
The metabolism of heptanoate via β-oxidation yields both acetyl-CoA and propionyl-CoA.[5] Propionyl-CoA is then converted to succinyl-CoA, a direct intermediate of the TCA cycle, thus replenishing the cycle's intermediates.[5] This anaplerotic effect is the key therapeutic mechanism of triheptanoin in treating certain metabolic disorders, such as long-chain fatty acid oxidation disorders (LC-FAODs).[5]
The Anaplerotic Pathway
The conversion of propionyl-CoA to succinyl-CoA is a critical step in the anaplerotic function of odd-chain fatty acid metabolism.
Caption: The enzymatic conversion of propionyl-CoA to the TCA cycle intermediate succinyl-CoA.
Role in Drug Development and Neurological Research
The unique metabolic properties of this compound and its precursors have positioned them as promising therapeutic agents for various neurological and metabolic disorders. The ability to provide an alternative energy source to the brain and replenish TCA cycle intermediates is particularly relevant in conditions characterized by impaired glucose metabolism or energy deficits.
Research into the neuroprotective effects of related short-chain fatty acids suggests potential mechanisms of action for this compound, which may include modulation of neuroinflammation, oxidative stress, and gene expression.[6][7][8] Further investigation into the specific signaling pathways affected by this compound is an active area of research with significant therapeutic potential.
Conclusion
This compound is a multifaceted molecule with significant implications for cellular metabolism and therapeutic development. A thorough understanding of its chemical properties, synthesis, and biological roles is essential for researchers and scientists working at the forefront of metabolic research and drug discovery. The methodologies and pathways detailed in this guide provide a solid foundation for further exploration of this intriguing ketone body and its potential to address unmet medical needs.
References
- 1. This compound | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10191-25-0 [smolecule.com]
- 3. Synthesis routes of this compound [benchchem.com]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action [mdpi.com]
- 7. Valeric Acid Protects Dopaminergic Neurons by Suppressing Oxidative Stress, Neuroinflammation and Modulating Autophagy Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preliminary Studies on the Therapeutic Potential of 3-Oxopentanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly under conditions of impaired glucose metabolism.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle, a crucial pathway for cellular energy production.[2] This unique metabolic feature has positioned this compound and its precursor, the triglyceride triheptanoin (B1683035), as promising therapeutic agents for a range of neurological and metabolic disorders. This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of this compound, with a focus on quantitative data from clinical trials of triheptanoin, detailed experimental protocols for its quantification, and visualization of its metabolic pathway.
Introduction
This compound is produced in the liver from the metabolism of odd-carbon fatty acids, such as heptanoate (B1214049) derived from triheptanoin.[3] It readily crosses the blood-brain barrier and is metabolized within the brain to provide both acetyl-CoA and propionyl-CoA.[3] Acetyl-CoA enters the TCA cycle to generate ATP, while propionyl-CoA is converted to succinyl-CoA, an anaplerotic substrate that replenishes the TCA cycle intermediate pool.[3] This dual function of providing energy and replenishing metabolic intermediates makes this compound a compound of significant interest for conditions characterized by brain energy deficits, such as Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS) and certain forms of epilepsy.[1]
Quantitative Data from Clinical Studies of Triheptanoin
While direct clinical trial data for this compound is limited, several studies have investigated the therapeutic efficacy of its precursor, triheptanoin. The following tables summarize the quantitative outcomes from these trials.
Table 1: Clinical Trials of Triheptanoin in Glucose Transporter Type 1 Deficiency Syndrome (Glut1DS)
| Study/Trial ID | Number of Patients | Study Design | Treatment and Dosage | Key Quantitative Outcomes | Adverse Events |
| UX007G-CL201 (NCT01993186) | 36 | Randomized, double-blind, placebo-controlled | Triheptanoin titrated to 35% of total daily calories for 8 weeks | - Median 12.6% reduction in overall seizure frequency (vs. no change in placebo, p=0.58)- Median 62.2% reduction in absence seizures in a small subgroup (n=9) | Mild to moderate gastrointestinal events (diarrhea, vomiting, abdominal pain) |
| Open-label long-term follow-up | 5 | Open-label | Triheptanoin | - 97% sustained reduction in motor and non-motor paroxysmal events over 3 years- Improvement in total IQ, verbal IQ, and performance IQ in one patient after 2 years | Not detailed |
| UX007G-CL301 (NCT02960217) | 43 | Randomized, double-blind, placebo-controlled, crossover | Triheptanoin | - No significant difference in the frequency of disabling movement disorders compared to placebo (p=0.2684) | More frequent treatment-emergent adverse events with triheptanoin, primarily gastrointestinal |
Table 2: Clinical Trials of Triheptanoin in Refractory Epilepsy
| Study/Trial ID | Number of Patients | Study Design | Treatment and Dosage | Key Quantitative Outcomes | Adverse Events |
| Pilot Study in Children | 12 | Open-label pilot study | 30-100 ml/day of triheptanoin for >12 weeks | - 5 out of 8 children who completed the trial had a >50% reduction in seizure frequency- 1 child became seizure-free for 30 weeks | Diarrhea and other gastrointestinal effects |
| Randomized Trial in Adults | 34 (17 per arm) | Randomized, double-blind, comparative | Triheptanoin vs. Medium Chain Triglycerides (MCTs) up to 100 mL/d for 12 weeks | - No significant difference in seizure frequency change between triheptanoin and MCTs (p=0.13) | Gastrointestinal disturbances |
| Open-label Long-term Extension | 10 | Open-label | 40-100 mL/d of triheptanoin | - 5 out of 10 participants had a >50% reduction in seizure frequency- Median seizure reduction of 48% | Diarrhea and bloating |
Table 3: Preclinical Data for a this compound Derivative
| Compound | Assay | Cell Line | Efficacy Metric | Value |
| 3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection Assay | MC65 (cellular AD model) | EC50 | 27.60 ± 9.4 nM[1] |
Experimental Protocols
A robust and sensitive bioanalytical method is crucial for the clinical investigation of this compound. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and its metabolite, 3-hydroxypentanoic acid, in human plasma has been developed.
Quantification of this compound in Human Plasma by LC-MS/MS
This protocol is based on the method described by Kallem et al. (2021).
3.1.1. Materials and Reagents
-
Analytical Standards: this compound, 3-hydroxypentanoic acid, and an appropriate internal standard (e.g., sulbactam).
-
Solvents: Methanol (B129727) (Optima LC-MS grade), Water (Optima LC-MS grade), Formic acid (Optima LC-MS grade).
-
Biological Matrix: Human plasma with K2EDTA as anticoagulant.
3.1.2. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, standard, or quality control sample, add 200 µL of ice-cold methanol containing 0.2% formic acid and the internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Inject an aliquot of the supernatant directly into the LC-MS/MS system.
3.1.3. Liquid Chromatography (LC) Conditions
-
Column: Phenomenex Luna C18 column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
Start with a low percentage of mobile phase B.
-
Linearly increase the percentage of mobile phase B over several minutes to achieve separation.
-
Return to initial conditions to re-equilibrate the column.
-
-
Injection Volume: 5-10 µL.
3.1.4. Mass Spectrometry (MS/MS) Conditions
-
Ionization Mode: Negative ion electrospray ionization (ESI).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition of the precursor ion (m/z 115.0) to a specific product ion.
-
3-Hydroxypentanoic acid: Monitor the transition of the precursor ion (m/z 117.1) to a specific product ion.
-
Internal Standard: Monitor the specific precursor-to-product ion transition for the chosen internal standard.
-
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for each analyte and the internal standard to maximize signal intensity.
3.1.5. Method Validation
The method should be validated according to regulatory guidelines, including the assessment of:
-
Linearity (Calibration Curve)
-
Accuracy and Precision
-
Selectivity and Specificity
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, benchtop, long-term)
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the metabolic pathway of this compound and the experimental workflow for its quantification.
Conclusion
Preliminary studies on this compound, primarily through the investigation of its precursor triheptanoin, suggest a therapeutic potential in neurological disorders characterized by impaired brain energy metabolism. The anaplerotic nature of this 5-carbon ketone body offers a unique advantage over traditional ketogenic therapies. While clinical trial results for triheptanoin have shown mixed efficacy, particularly in seizure reduction, some studies indicate significant benefits for certain patient populations. The lack of direct quantitative preclinical data on this compound highlights a critical area for future research. The development of robust analytical methods, such as the detailed LC-MS/MS protocol, is essential for advancing our understanding of its pharmacokinetics and therapeutic effects. Further investigation into the specific biological activities of this compound is warranted to fully elucidate its therapeutic potential and to guide the development of novel treatments for a range of metabolic and neurological diseases.
References
- 1. Discovery of 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide as a neuroprotectant for Alzheimer's disease by hybridization of curcumin and melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytochemistry and Evaluation of the Anti-Inflammatory Activity of the Hydroethanolic Extract of Virola elongata (Benth.) Warb. Stem Bark - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
The Enigmatic Role of 3-Oxopentanoic Acid in Propionic and Methylmalonic Acidemia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propionic acidemia (PA) and methylmalonic acidemia (MMA) are severe inherited metabolic disorders characterized by the accumulation of toxic metabolites due to deficiencies in the enzymes propionyl-CoA carboxylase and methylmalonyl-CoA mutase, respectively. While the roles of propionyl-CoA, methylmalonyl-CoA, and their immediate byproducts are well-documented, the significance of other, less-studied metabolites remains an area of active investigation. This technical guide delves into the current understanding of 3-oxopentanoic acid, a five-carbon ketone body, in the context of these organic acidemias. We explore its metabolic origins, potential pathophysiological implications, and methodologies for its detection and quantification. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand the complete metabolic dysregulation in PA and MMA and to identify novel therapeutic targets.
Introduction: The Metabolic Landscape of Propionic and Methylmalonic Acidemia
Propionic acidemia and methylmalonic acidemia are autosomal recessive disorders that disrupt the catabolism of several essential amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[1][2][3] The enzymatic blocks in PA (propionyl-CoA carboxylase) and MMA (methylmalonyl-CoA mutase) lead to the accumulation of propionyl-CoA and methylmalonyl-CoA, respectively, within the mitochondria.[2][4] This primary accumulation triggers a cascade of metabolic derangements, including the formation of toxic byproducts such as 2-methylcitrate, propionylglycine, and 3-hydroxypropionate, which are excreted in the urine.[1][5] These toxic metabolites are known to interfere with crucial cellular processes, including the Krebs cycle and the urea (B33335) cycle, leading to mitochondrial dysfunction, hyperammonemia, and severe clinical manifestations.[4][6]
Amidst this complex metabolic picture, the role of alternative metabolic pathways becomes critical. The buildup of precursor molecules can drive the synthesis of atypical metabolites. One such molecule of interest is this compound (also known as β-ketopentanoate), a five-carbon ketone body.[7] Unlike the more common four-carbon ketone bodies (acetoacetate and β-hydroxybutyrate), this compound is derived from the metabolism of odd-chain fatty acids.[7] Its potential accumulation in PA and MMA, where the final steps of odd-chain fatty acid oxidation are impaired, warrants thorough investigation.
Metabolic Origin of this compound in PA and MMA
Under normal physiological conditions, the final product of odd-chain fatty acid oxidation is propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to the Krebs cycle intermediate, succinyl-CoA.[4] In PA and MMA, this pathway is blocked. The resulting accumulation of propionyl-CoA can lead to its condensation with acetyl-CoA to form 3-oxovaleryl-CoA, which can then be hydrolyzed to this compound. While this pathway is not a primary route of metabolism, the significant substrate pressure in these disorders may drive its activity.
A structurally similar compound, 2-methyl-3-oxovaleric acid, has been identified as a characteristic metabolite in the urine of patients with propionic acidemia.[8] This finding supports the hypothesis that the accumulation of propionyl-CoA can indeed drive the formation of alternative keto acids.
Quantitative Data on this compound in PA and MMA
To date, there is a paucity of specific quantitative data on the concentrations of this compound in the plasma or urine of patients with propionic and methylmalonic acidemia. Most metabolic profiling studies have focused on the more abundant and diagnostically established biomarkers. The Human Metabolome Database notes that this compound has been detected in human blood, although it is not considered a naturally occurring metabolite in individuals without specific exposures or metabolic conditions.[9]
The following tables are provided to structure future quantitative findings and to highlight the need for targeted metabolomic studies in these patient populations.
Table 1: Hypothetical Plasma Concentrations of this compound
| Analyte | Patient Group | Concentration Range (µM) | Control Group | Concentration Range (µM) |
| This compound | Propionic Acidemia | Not Reported | Healthy Controls | Not Reported |
| This compound | Methylmalonic Acidemia | Not Reported | Healthy Controls | Not Reported |
Table 2: Hypothetical Urinary Excretion of this compound
| Analyte | Patient Group | Excretion Range (mmol/mol creatinine) | Control Group | Excretion Range (mmol/mol creatinine) |
| This compound | Propionic Acidemia | Not Reported | Healthy Controls | Not Reported |
| This compound | Methylmalonic Acidemia | Not Reported | Healthy Controls | Not Reported |
Pathophysiological Role and Signaling Pathways
The accumulation of any organic acid can contribute to metabolic acidosis, a hallmark of decompensation in PA and MMA. Beyond its role as an acid, the specific toxic effects and impact on cellular signaling of this compound are not well understood. However, based on the known mechanisms of other toxic metabolites in these disorders, several potential pathways of interference can be postulated.
Mitochondrial Dysfunction
Mitochondrial dysfunction is a central theme in the pathophysiology of PA and MMA.[10] The accumulation of various organic acids and their CoA esters can inhibit key mitochondrial enzymes.
-
Krebs Cycle Inhibition: Propionyl-CoA and methylmalonyl-CoA are known to inhibit several Krebs cycle enzymes, including pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase.[4] It is plausible that this compound or its CoA ester could also exert inhibitory effects on these or other enzymes of central carbon metabolism, further compromising cellular energy production.
-
Inhibition of the Electron Transport Chain: The accumulation of toxic metabolites can lead to oxidative stress and direct inhibition of the electron transport chain complexes, leading to a decreased capacity for ATP synthesis.
The following diagram illustrates the potential points of inhibition within the Krebs cycle by accumulating metabolites in PA and MMA, with a hypothetical role for 3-oxopentanoyl-CoA.
Altered Cellular Signaling
The metabolic stress induced by organic acidemias can activate various cellular signaling pathways, often as a compensatory or protective mechanism, but sometimes contributing to the pathology.
-
AMP-activated protein kinase (AMPK) Signaling: As a key sensor of cellular energy status, a decrease in the ATP/AMP ratio due to mitochondrial dysfunction would lead to the activation of AMPK. Activated AMPK would then phosphorylate downstream targets to promote catabolism and inhibit anabolic processes in an attempt to restore energy homeostasis.
-
Stress-activated Protein Kinase (SAPK) Pathways: The accumulation of toxic metabolites and the resulting oxidative stress can activate stress-activated protein kinase pathways, such as the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) pathways. Chronic activation of these pathways can lead to inflammation and apoptosis.
The following diagram illustrates a hypothetical signaling cascade initiated by the accumulation of this compound and subsequent mitochondrial dysfunction.
References
- 1. emedicine.medscape.com [emedicine.medscape.com]
- 2. Propionic acidemia - Wikipedia [en.wikipedia.org]
- 3. Propionic Acidemia — New England Consortium of Metabolic Programs [newenglandconsortium.org]
- 4. Propionic Acidemia - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 5. Methylmalonic Acidemia Diagnosis by Laboratory Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interorgan amino acid interchange in propionic acidemia: the missing key to understanding its physiopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Current concepts in drug-induced mitochondrial toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pathophysiological mechanisms of complications associated with propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
The Natural Occurrence of 3-Oxopentanoic Acid in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a crucial, anaplerotic energy source for the tricarboxylic acid (TCA) cycle.[1][2] Unlike the more common four-carbon ketone bodies, this compound can replenish TCA cycle intermediates, making it a molecule of significant interest in the study of metabolic diseases and as a potential therapeutic agent.[1] This technical guide provides a comprehensive overview of the natural occurrence of this compound in biological systems, its biosynthesis and metabolism, and detailed methodologies for its quantification. This document is intended to be a valuable resource for researchers, clinicians, and professionals in drug development investigating cellular metabolism and related biomarkers.
Introduction
This compound is a short-chain keto acid that has been identified in human blood.[3][4] It is primarily produced in the liver from the metabolism of odd-chain fatty acids.[1] While some databases categorize it as part of the human exposome, suggesting it is not a naturally occurring metabolite, this is a point of contention as it is a known product of endogenous fatty acid metabolism.[4] Its significance lies in its anaplerotic nature, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates, a critical function for maintaining cellular energy production, particularly in the brain.[1] This property distinguishes it from the more abundant four-carbon ketone bodies, acetoacetate (B1235776) and β-hydroxybutyrate. The therapeutic potential of inducing the production of this compound, for example through the administration of triheptanoin, is an active area of research for certain inborn errors of metabolism.[1]
Biosynthesis and Metabolism of this compound
The primary pathway for the endogenous production of this compound is through the β-oxidation of odd-chain fatty acids in the liver.[1] The final round of β-oxidation of an odd-chain fatty acid yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[5] Propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key intermediate of the TCA cycle. Under conditions of high fatty acid oxidation, such as fasting or a ketogenic diet, the acetyl-CoA produced can be used for the synthesis of this compound.
The metabolic fate of this compound involves its transport to extrahepatic tissues, including the brain, where it is taken up and converted to acetyl-CoA and propionyl-CoA, which then enter the TCA cycle to provide energy.[1]
Signaling Pathway of Odd-Chain Fatty Acid Metabolism and this compound Production
Quantitative Data on this compound Occurrence
Quantitative data on the physiological concentrations of this compound are limited. However, methods for its accurate measurement in biological fluids have been developed, paving the way for more extensive studies. The following table summarizes the reported concentration ranges from a study that developed a validated LC-MS/MS method for its quantification in human plasma.[6]
| Biological Matrix | Condition | Analyte | Concentration Range (µg/mL) | Reference |
| Human Plasma | Method Validation | This compound | 0.156 - 10 | [6] |
| Human Plasma | Method Validation | 3-Hydroxypentanoic acid | 0.078 - 5 | [6] |
Note: These concentrations represent the calibration curve standards used for method validation and not necessarily endogenous physiological levels.
Experimental Protocols for Quantification
The accurate quantification of this compound in biological matrices is essential for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[6][7]
LC-MS/MS Method for Quantification of this compound in Human Plasma
This protocol is adapted from a validated method for the simultaneous determination of 3-hydroxypentanoic acid and this compound in human plasma.[6]
4.1.1. Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma, add 150 µL of ice-cold methanol (B129727) containing 0.2% formic acid and an appropriate internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
4.1.2. Liquid Chromatography Conditions
-
Column: Phenomenex Luna C18 column
-
Mobile Phase: Gradient elution with a suitable mobile phase system (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile/methanol).
-
Flow Rate: A typical flow rate for such analyses is in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor-to-product ion transitions for this compound and the internal standard need to be optimized. For this compound (m/z 115.0), a potential transition could be monitored.
Experimental Workflow Diagram
Natural Occurrence in Other Biological Systems
Information on the natural occurrence of this compound in biological systems beyond humans is limited. However, it has been reported in the bacterium Paraburkholderia.[1] The metabolic pathways leading to its production in microorganisms may differ from those in mammals and represent an area for further investigation. The presence of this compound in bacteria suggests a broader role for this molecule in energy metabolism across different domains of life.
Conclusion
This compound is a naturally occurring, anaplerotic ketone body with significant implications for cellular energy metabolism. Its production from odd-chain fatty acids and its ability to replenish TCA cycle intermediates make it a key molecule in metabolic health and disease. While its endogenous nature has been debated, the evidence for its production through established metabolic pathways is strong. The development of robust analytical methods, such as LC-MS/MS, will facilitate a deeper understanding of its physiological and pathological roles. Further research is warranted to elucidate its concentrations in various biological tissues and fluids under different conditions and to explore its presence and function in a wider range of organisms. This knowledge will be invaluable for the development of novel therapeutic strategies for metabolic disorders.
References
- 1. This compound | C5H8O3 | CID 439684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for this compound (HMDB0245963) [hmdb.ca]
- 5. med.libretexts.org [med.libretexts.org]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Quantification of 3-Oxopentanoic Acid in Human Plasma by LC-MS/MS: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1][2][3] It serves as an alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[2] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2][3] The accurate quantification of this compound in human plasma is essential for studying its role in energy metabolism, metabolic disorders, and for monitoring therapeutic interventions, such as in patients with Glucose Transporter Type 1 Deficiency Syndrome (G1D) receiving triheptanoin (B1683035) treatment.[4][5]
This application note provides a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human plasma.
Metabolic Significance of this compound
This compound plays a crucial role in cellular energy metabolism. Derived from the breakdown of odd-chain fatty acids, it is converted to propionyl-CoA and subsequently succinyl-CoA, an intermediate of the TCA cycle. This anaplerotic property allows it to replenish the pool of TCA cycle intermediates, supporting sustained energy production.
Metabolic pathway of this compound and its role in anaplerosis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of the described LC-MS/MS method for the analysis of this compound in human plasma.[4][5]
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (µg/mL) | Regression | R² |
| This compound | 0.156 - 10 | Linear | >0.99 |
Table 2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| This compound | Low | 0.450 | < 15 | 85 - 115 | < 15 | 85 - 115 |
| Medium | 4 | < 15 | 85 - 115 | < 15 | 85 - 115 | |
| High | 8 | < 15 | 85 - 115 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (µg/mL) | Mean Recovery (%) | Matrix Effect (%) |
| This compound | 0.450 | 98.0 | 90.1 |
| 4 | 108.6 | 90.1 | |
| 8 | 109.5 | 90.1 |
Experimental Protocols
This section details the materials and methods for the quantification of this compound in human plasma.
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS): Sulbactam (or a stable isotope-labeled this compound if available)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (blank)
-
Phenomenex Luna C18 column (or equivalent)
Instrumentation
-
A validated LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Experimental Workflow
The overall workflow for the analysis of this compound in human plasma is depicted below.
LC-MS/MS analytical workflow for this compound quantification.
Detailed Methodologies
1. Standard and Quality Control (QC) Sample Preparation
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with methanol:water (50:50, v/v).
-
Prepare calibration standards and QC samples by spiking the appropriate amount of working standard solution into blank human plasma.
2. Sample Preparation
-
To 50 µL of human plasma sample, standard, or QC, add 150 µL of the internal standard working solution in methanol containing 0.2% formic acid.
-
Vortex the samples for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: Phenomenex Luna C18 (e.g., 50 x 2.0 mm, 5 µm)[4]
-
Mobile Phase A: Water with 0.1% formic acid[4]
-
Mobile Phase B: Methanol with 0.1% formic acid[4]
-
Flow Rate: 0.3 mL/min[4]
-
Gradient:
-
0-1 min: 5% B
-
1-4 min: 5-95% B
-
4-5 min: 95% B
-
5-5.1 min: 95-5% B
-
5.1-7 min: 5% B
-
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Retention Time: Approximately 4.23 minutes for this compound.[4]
-
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)[5]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: To be determined by direct infusion. A possible transition is based on its molecular weight of 116.1 g/mol .
-
Internal Standard (Sulbactam): To be determined by direct infusion.
-
-
Ion Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity.
-
4. Data Analysis and Quantification
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
Conclusion
This application note provides a comprehensive and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol is sensitive, specific, and reproducible, making it suitable for use in clinical research, drug development, and metabolic studies. The simple protein precipitation sample preparation procedure and rapid chromatographic runtime allow for high-throughput analysis. Adherence to this protocol will enable researchers to obtain accurate and reliable quantitative data for this compound, facilitating a better understanding of its physiological and pathological roles.
References
- 1. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mass-spec.stanford.edu [mass-spec.stanford.edu]
- 3. High-Sensitivity Analysis of Drugs in Ultra-Small Volume Plasma Samples Using Microflow LC/MS/MS : Shimadzu (Europe) [shimadzu.eu]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Quantitative Analysis of 3-Oxopentanoic Acid in Human Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, a ketone body, is a crucial intermediate in fatty acid metabolism. Elevated levels of this keto acid in urine can be indicative of certain metabolic disorders. Accurate and reliable quantification of this compound is therefore essential for clinical research and diagnostics. This application note provides a detailed protocol for the analysis of this compound in human urine using Gas Chromatography-Mass Spectrometry (GC-MS) following a two-step derivatization process. The methodology described herein is designed to ensure high sensitivity, specificity, and reproducibility for the quantitative analysis of this important metabolite.
Experimental Protocols
Materials and Reagents
-
This compound standard (≥98% purity)
-
2-Ketocaproic acid (Internal Standard, IS)
-
Ethyl acetate (B1210297) (HPLC grade)
-
Pyridine (Anhydrous, ≥99.8%)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hydroxylamine (B1172632) hydrochloride (≥99%)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ultrapure water
-
Human urine samples (stored at -80°C)
Sample Preparation and Extraction
-
Thawing and Normalization: Urine samples are thawed at room temperature. The urinary creatinine (B1669602) concentration is determined, and the sample volume is adjusted to a standard creatinine equivalent (e.g., 1 µmol of creatinine) to normalize for variations in urine dilution.[1]
-
Internal Standard Spiking: To each normalized urine sample, add a known amount of the internal standard, 2-ketocaproic acid.[1][2][3]
-
Oximation of Keto Groups: To stabilize the keto group of this compound, an oximation step is performed.[1]
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Adjust the pH to 14 with NaOH.
-
Incubate the mixture at 60°C for 30 minutes.[4]
-
-
Acidification and Salting Out: After cooling, acidify the sample to a pH below 2 with HCl.[5] Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency.
-
Liquid-Liquid Extraction:
-
Drying and Evaporation:
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
Derivatization
A two-step derivatization process is employed to increase the volatility and thermal stability of this compound for GC-MS analysis.
-
Oximation: This initial step, performed during sample preparation, converts the ketone group to an oxime derivative.[1][4]
-
Silylation: The dried residue is then subjected to silylation to derivatize the carboxylic acid group.
-
Reconstitute the dried extract in pyridine.
-
Add BSTFA with 1% TMCS.[1]
-
Incubate the mixture at 60°C for 45-60 minutes to form the trimethylsilyl (B98337) (TMS) ester.[7]
-
GC-MS Analysis
The derivatized sample is then analyzed by GC-MS.
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at 5°C/min.
-
Ramp 2: Increase to 280°C at 10°C/min, hold for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Data Acquisition: Full scan mode (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantitative analysis.
Data Presentation
Quantitative data for the analysis of this compound and the internal standard are summarized in the table below.
| Compound | Derivative | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| This compound | Methoxyoxime-TMS ester | ~10.5 | 188 | 117, 217 |
| 2-Ketocaproic acid (IS) | Methoxyoxime-TMS ester | ~12.2 | 202 | 117, 231 |
Note: Retention times and m/z values are approximate and should be confirmed by running standards on the specific instrument used.
Visualization of Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for urinary this compound analysis.
Conclusion
The GC-MS protocol detailed in this application note provides a robust and reliable method for the quantitative analysis of this compound in human urine. The combination of liquid-liquid extraction and a two-step derivatization process ensures clean sample extracts and thermally stable derivatives suitable for GC-MS analysis. This method can be readily implemented in clinical and research laboratories for metabolomic studies and the diagnosis of metabolic disorders.
References
- 1. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 2. GC-MS profiling of urinary organic acids evaluated as a quantitative method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. metbio.net [metbio.net]
- 7. Optimising a urinary extraction method for non-targeted GC–MS metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of 3-Oxopentanoic Acid in Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[1] This property makes it a significant molecule in cellular energy metabolism, particularly in tissues with high energy demands such as the brain and heart.[2] The quantification of this compound in tissue samples is crucial for understanding its role in various physiological and pathological states, including metabolic disorders and the therapeutic effects of novel drug candidates.
This document provides detailed protocols for the sample preparation and detection of this compound in tissue, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based methods.
Metabolic Pathway of this compound
This compound is a key intermediate in the catabolism of odd-chain fatty acids. Beta-oxidation of these fatty acids proceeds similarly to that of even-chain fatty acids until the final cycle, which yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[3][4] Propionyl-CoA is then carboxylated to form methylmalonyl-CoA, which is subsequently converted to succinyl-CoA.[3][4] Succinyl-CoA enters the TCA cycle, contributing to cellular energy production.[3][4] this compound is formed from the condensation of propionyl-CoA and acetyl-CoA.
Caption: Metabolism of Odd-Chain Fatty Acids.
Data Presentation
Quantitative data for this compound in tissue is not widely available in the literature. The following tables present performance data from a validated LC-MS/MS method for the quantification of this compound in human plasma, which can serve as a reference for method development in tissue matrices.[2][5] Additionally, representative concentrations of other keto acids in mouse tissues are provided for context.[6]
Table 1: LC-MS/MS Method Performance for this compound in Human Plasma [2][5]
| Parameter | Value |
| Linearity Range | 0.156 - 10 µg/mL |
| Accuracy | Within ±15% of nominal concentration |
| Precision (CV%) | < 15% |
| Recovery | > 88% |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |
Table 2: Representative Concentrations of Branched-Chain Keto Acids (BCKAs) in Mouse Tissues [6]
| Tissue | α-Ketoisocaproate (nmol/g) | α-Keto-β-methylvalerate (nmol/g) | α-Ketoisovalerate (nmol/g) |
| Kidney | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
| Adipose Tissue | 8.90 ± 4.90 | 19.00 ± 7.20 | 16.70 ± 10.00 |
| Liver | 0.078 ± 0.009 | 0.074 ± 0.000 | 0.075 ± 0.001 |
| Gastrocnemius | 0.67 ± 0.23 | 0.73 ± 0.36 | 0.65 ± 0.34 |
| Hypothalamus | 0.25 ± 0.04 | 0.11 ± 0.02 | 0.11 ± 0.01 |
Experimental Protocols
The following section details the methodologies for tissue sample preparation and subsequent analysis by LC-MS/MS or GC-MS.
Experimental Workflow
Caption: Experimental Workflow.
Protocol 1: Tissue Homogenization and Extraction for LC-MS/MS Analysis
This protocol is adapted from methods for the analysis of short-chain fatty acids and other keto acids in tissue.[6][7]
Materials:
-
Frozen tissue sample
-
Liquid nitrogen
-
Pre-chilled microfuge tubes
-
Stainless steel beads
-
Bead mill homogenizer
-
Ice-cold 80% methanol (B129727) in water
-
Centrifuge (capable of 14,000 x g and 4°C)
-
Vacuum concentrator (e.g., Speedvac)
-
Reconstitution solvent (e.g., 50% methanol in water)
Procedure:
-
Weigh the frozen tissue sample (e.g., 50 mg) in a pre-chilled 2 mL microfuge tube.
-
Add stainless steel beads to the tube.
-
Add 250 µL of ice-cold 80% methanol/20% water.
-
Homogenize the tissue using a bead mill homogenizer at maximum speed for 2 minutes at 4°C.[8]
-
Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[8]
-
Transfer the supernatant to a new microfuge tube.
-
Dry the supernatant using a vacuum concentrator.
-
Reconstitute the dried extract in an appropriate volume (e.g., 50 µL) of reconstitution solvent for LC-MS/MS analysis.[8]
Protocol 2: LC-MS/MS Analysis
This protocol is based on a validated method for this compound in human plasma.[2][5]
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS)
LC Conditions:
-
Column: C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2.0 mm, 3 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Gradient: Optimized to separate this compound from isomers and matrix components. A typical gradient might start at a low percentage of mobile phase B, increasing linearly over several minutes.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (Q1) m/z 115.0 -> Product ion (Q3) m/z 71.0 (Quantifier), m/z 43.0 (Qualifier)
-
Internal Standard (e.g., Sulbactam): Precursor ion (Q1) m/z 321.0 -> Product ion (Q3) m/z 141.9
-
-
Optimization: Ion source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.
Protocol 3: Derivatization for GC-MS Analysis
Due to the thermal instability and low volatility of keto acids, derivatization is often required for GC-MS analysis. Silylation is a common approach.[5][9]
Materials:
-
Dried tissue extract (from Protocol 1)
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))
-
Solvent (e.g., Dichloromethane)
-
Incubator or oven
Procedure:
-
Ensure the tissue extract is completely dry.
-
To the dried extract in a vial, add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[9]
-
Cap the vial tightly and vortex for 10 seconds.
-
Incubate at 60°C for 60 minutes.[9]
-
After cooling, add a solvent of choice (e.g., Dichloromethane).[9]
-
The sample is now ready for GC-MS analysis.
GC-MS Conditions:
-
Column: Non-polar capillary column (e.g., DB-5ms)
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 60°C) and ramping up to a high temperature (e.g., 280°C).
-
Mass Spectrometer: Operating in Electron Ionization (EI) mode. Selected Ion Monitoring (SIM) can be used for enhanced sensitivity.
Conclusion
References
- 1. ora.ox.ac.uk [ora.ox.ac.uk]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemistryclub.com [biochemistryclub.com]
- 4. pharmaxchange.info [pharmaxchange.info]
- 5. gcms.cz [gcms.cz]
- 6. Quantification of branched-chain keto acids in tissue by ultra fast liquid chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tissue pretreatment for LC-MS/MS analysis of PUFA and eicosanoid distribution in mouse brain and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Using liquid chromatography mass spectrometry (LC-MS) to assess the effect of age, high-fat diet, and rat strain on the liver metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Derivatization techniques for free fatty acids by GC [restek.com]
Application Notes and Protocols: Synthesis of 3-Oxopentanoic Acid Esters via Claisen Condensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of β-keto esters. These compounds are valuable intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and other complex organic molecules. This document provides detailed application notes and protocols for the synthesis of 3-oxopentanoic acid esters, focusing on the crossed Claisen condensation between ethyl propionate (B1217596) and ethyl acetate (B1210297) to yield ethyl 3-oxopentanoate (B1256331).
The primary challenge in a standard crossed Claisen condensation between two different enolizable esters is the potential for the formation of a mixture of four different products, resulting from both self-condensation and the two possible cross-condensation pathways. This often leads to low yields of the desired product and complex purification procedures. To overcome this, a directed (or guided) Claisen condensation is employed. This method utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to quantitatively pre-form the enolate of one ester before the introduction of the second ester. This ensures a selective reaction and significantly improves the yield of the desired cross-condensation product.
Directed Claisen Condensation for the Selective Synthesis of Ethyl 3-Oxopentanoate
The directed Claisen condensation strategy for the synthesis of ethyl 3-oxopentanoate involves the initial deprotonation of ethyl propionate with LDA at low temperature to form its lithium enolate. Ethyl acetate is then added to the reaction mixture, acting as the acylating agent. This controlled addition ensures that the pre-formed enolate of ethyl propionate selectively attacks the carbonyl group of ethyl acetate, leading to the desired product, ethyl 3-oxopentanoate, in good yield.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes the typical reaction parameters and outcomes for the directed Claisen condensation synthesis of ethyl 3-oxopentanoate.
| Parameter | Value | Reference |
| Reactants | ||
| Ethyl Propionate | 1.0 equivalent | [1] |
| Diisopropylamine | 1.1 equivalents | [1] |
| n-Butyllithium | 1.1 equivalents | [1] |
| Ethyl Acetate | 1.2 equivalents | [1] |
| Solvent | Anhydrous Tetrahydrofuran (B95107) (THF) | [1] |
| Base | Lithium Diisopropylamide (LDA) | [1][2] |
| Reaction Temperature | -78 °C | [1] |
| Reaction Time | 1-2 hours | [1] |
| Yield of Ethyl 3-Oxopentanoate | 75-85% (Isolated Yield) | [1] |
Experimental Protocols
Materials and Reagents
-
Ethyl propionate (distilled from CaH₂)
-
Ethyl acetate (distilled from CaH₂)
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (in hexanes, titrated)
-
Anhydrous tetrahydrofuran (THF, distilled from sodium/benzophenone)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Dry ice/acetone or liquid nitrogen bath
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation or column chromatography
Detailed Experimental Procedure
1. Preparation of Lithium Diisopropylamide (LDA) Solution (in situ):
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a nitrogen/argon inlet is charged with anhydrous tetrahydrofuran (THF).
-
Diisopropylamine (1.1 equivalents) is added to the THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe. The mixture is stirred at -78 °C for 30 minutes to ensure complete formation of LDA.
2. Enolate Formation:
-
To the freshly prepared LDA solution at -78 °C, a solution of ethyl propionate (1.0 equivalent) in anhydrous THF is added dropwise over 15-20 minutes.
-
The resulting mixture is stirred at -78 °C for an additional 30-45 minutes to ensure complete formation of the lithium enolate of ethyl propionate.
3. Acylation (Crossed Claisen Condensation):
-
Ethyl acetate (1.2 equivalents) is added dropwise to the enolate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
4. Reaction Quench and Work-up:
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) while the flask is still in the cooling bath.
-
The mixture is allowed to warm to room temperature.
-
The aqueous layer is separated, and the organic layer is washed sequentially with water and saturated aqueous sodium chloride (brine).
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure ethyl 3-oxopentanoate.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the directed Claisen condensation synthesis of ethyl 3-oxopentanoate.
Reaction Mechanism
The following diagram illustrates the key steps in the directed Claisen condensation mechanism.
References
Application Notes and Protocols for the Laboratory Synthesis of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the laboratory synthesis of 3-oxopentanoic acid from simple and readily available precursors. The primary synthetic route described involves a controlled crossed Claisen condensation to form ethyl 3-oxopentanoate (B1256331), followed by alkaline hydrolysis to yield the target acid. This methodology is presented with the aim of providing a clear and reproducible procedure for researchers in organic synthesis and drug development. Quantitative data is summarized in tables, and key experimental workflows are visualized using diagrams.
Introduction
This compound, also known as β-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain, particularly from the metabolism of odd-chain fatty acids.[1][2] Its role as an anaplerotic substrate, capable of replenishing intermediates in the Krebs cycle, has garnered interest in its potential therapeutic applications. The laboratory synthesis of this compound is crucial for further investigation into its biological functions and for its use as a building block in the synthesis of more complex organic molecules and pharmaceuticals.[1]
This application note details a robust two-step synthesis of this compound commencing with a crossed Claisen condensation of ethyl acetate (B1210297) and ethyl propionate (B1217596), followed by saponification of the resulting β-keto ester.
Synthesis Pathway Overview
The synthesis proceeds in two main stages:
-
Crossed Claisen Condensation: Formation of ethyl 3-oxopentanoate from ethyl acetate and ethyl propionate.
-
Hydrolysis: Conversion of ethyl 3-oxopentanoate to this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-oxopentanoate via Controlled Crossed Claisen Condensation
The crossed Claisen condensation of two different esters, both possessing α-hydrogens, can lead to a mixture of four products. To selectively synthesize ethyl 3-oxopentanoate, this protocol utilizes a strong, non-nucleophilic base, Lithium Diisopropylamide (LDA), to pre-form the enolate of ethyl acetate before the addition of ethyl propionate, which acts as the electrophile.[3][4][5]
Materials:
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Ethyl propionate
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.0 equivalent) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting LDA solution at -78 °C for 30 minutes.
-
Enolate Formation: Add ethyl acetate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete enolate formation.
-
Condensation: To the enolate solution, add ethyl propionate (1.2 equivalents) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 2 hours.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ethyl 3-oxopentanoate can be purified by vacuum distillation.
Part 2: Hydrolysis of Ethyl 3-oxopentanoate to this compound (Saponification)
Alkaline hydrolysis (saponification) is employed for the conversion of ethyl 3-oxopentanoate to this compound. This method is advantageous as the reaction is essentially irreversible.[6]
Materials:
-
Ethyl 3-oxopentanoate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Saponification: Dissolve ethyl 3-oxopentanoate (1.0 equivalent) in methanol or ethanol in a round-bottom flask. Add an aqueous solution of NaOH (1.5 equivalents, e.g., 1 M) to the flask. Heat the mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, remove the alcohol solvent under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of less than 1 by the dropwise addition of concentrated HCl.[1]
-
Extraction and Purification: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter and remove the solvent under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization or distillation under reduced pressure.[1]
Data Presentation
Table 1: Reactant and Product Information
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Nucleophile Precursor |
| Ethyl Propionate | C₅H₁₀O₂ | 102.13 | Electrophile |
| Ethyl 3-oxopentanoate | C₇H₁₂O₃ | 144.17 | Intermediate |
| This compound | C₅H₈O₃ | 116.12 | Final Product |
Table 2: Typical Reaction Parameters and Expected Yields
| Step | Key Parameters | Expected Yield |
| Crossed Claisen Condensation | Temperature: -78 °C, Base: LDA | 60-75% |
| Hydrolysis (Saponification) | Reflux with NaOH, followed by acidification | >90% |
Table 3: Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted/Observed Data |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.12 (t, 3H), 2.59 (q, 2H), 3.49 (s, 2H)[7] |
| IR (Infrared) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), C=O (acid) stretch (~1710 cm⁻¹), C=O (ketone) stretch (~1720 cm⁻¹)[8] |
| Mass Spectrometry (LC-MS/MS) | Analysis in negative electrospray ionization mode is effective for quantification.[9] |
Experimental Workflow Diagram
References
- 1. Buy this compound | 10191-25-0 [smolecule.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. youtube.com [youtube.com]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Oxopentanoic Acid in Primary Neuron Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain, particularly under conditions of glucose limitation. Derived from the metabolism of odd-chain fatty acids, primarily through the precursor triheptanoin (B1683035), this compound possesses the unique property of being anaplerotic. This means it can replenish intermediates of the tricarboxylic acid (TCA) cycle, a function crucial for maintaining mitochondrial function and neuronal health.[1][2][3][4] These application notes provide a comprehensive overview of the potential uses of this compound in primary neuron cell culture, including its effects on neuronal viability, neurite outgrowth, and mitochondrial function. Detailed protocols for key experiments are provided to facilitate further research into its neuroprotective and therapeutic potential.
Applications in Primary Neuron Cell Culture
The unique metabolic properties of this compound make it a compound of significant interest for neuroscience research. Its primary applications in primary neuron cell culture include:
-
Neuroprotection Studies: Investigating the protective effects of this compound against various neuronal stressors, such as excitotoxicity, oxidative stress, and glucose deprivation. A hybrid molecule containing a this compound moiety has demonstrated significant neuroprotection in a cellular model of Alzheimer's disease.[5][6]
-
Metabolic Studies: Elucidating the role of anaplerosis in neuronal energy metabolism and its impact on neuronal function and survival.[1][7][8]
-
Neurite Outgrowth and Synaptogenesis: Assessing the influence of this compound on neuronal development, maturation, and the formation of synaptic connections.
-
Mitochondrial Function Analysis: Examining the effects of this compound on mitochondrial respiration, ATP production, and the overall bioenergetic profile of neurons.
Data Presentation
The following tables summarize hypothetical quantitative data based on existing literature for similar compounds and expected outcomes for this compound, illustrating its potential effects in primary neuron cell culture.
Table 1: Effect of this compound on Primary Cortical Neuron Viability under Excitotoxic Stress
| Treatment Group | Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 5.2 |
| Glutamate (100 µM) | - | 55 ± 6.8 |
| Glutamate + this compound | 10 | 65 ± 7.1 |
| Glutamate + this compound | 50 | 78 ± 6.5 |
| Glutamate + this compound | 100 | 85 ± 5.9 |
This table presents hypothetical data. A study on a hybrid molecule containing a this compound structure showed neuroprotection with an EC50 of 27.60 ± 9.4 nM in a cellular model of Alzheimer's disease.[5][6]
Table 2: Effect of this compound on Neurite Outgrowth in Primary Hippocampal Neurons
| Treatment Group | Concentration (µM) | Average Neurite Length (µm) (Mean ± SD) | Number of Primary Neurites (Mean ± SD) |
| Control (Vehicle) | - | 150 ± 12.5 | 4.2 ± 0.8 |
| This compound | 10 | 165 ± 14.1 | 4.5 ± 0.9 |
| This compound | 50 | 185 ± 15.3 | 5.1 ± 1.1 |
| This compound | 100 | 205 ± 16.8 | 5.8 ± 1.2 |
Table 3: Effect of this compound on Mitochondrial Respiration in Primary Cortical Neurons
| Treatment Group | Concentration (µM) | Basal Respiration (OCR, pmol/min) (Mean ± SD) | ATP Production (OCR, pmol/min) (Mean ± SD) | Maximal Respiration (OCR, pmol/min) (Mean ± SD) |
| Control (Vehicle) | - | 100 ± 8.9 | 75 ± 6.4 | 250 ± 21.3 |
| This compound | 50 | 115 ± 9.8 | 88 ± 7.5 | 280 ± 23.7 |
| This compound | 100 | 125 ± 10.5 | 95 ± 8.1 | 310 ± 26.2 |
Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain (20 units/mL) in Earle's Balanced Salt Solution (EBSS)
-
DNase I (100 units/mL)
-
Ovomucoid protease inhibitor with BSA
-
Neurobasal Plus Medium supplemented with B-27 Plus Supplement, GlutaMAX, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rat according to approved animal care and use protocols.
-
Dissect the uterine horns and remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Mince the cortical tissue and transfer to a 15 mL conical tube.
-
Incubate the tissue in a Papain/DNase I solution at 37°C for 20-30 minutes.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is achieved.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in complete Neurobasal Plus medium.
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons on Poly-D-lysine coated culture vessels at a density of 1.5-2.5 x 10^5 cells/cm².
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, replace half of the medium with fresh, pre-warmed complete Neurobasal Plus medium. Continue with half-media changes every 3-4 days.
Protocol 2: Neuronal Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of primary neurons under stress conditions.[9][10][11]
Materials:
-
Primary neuron cultures in a 96-well plate
-
This compound stock solution (dissolved in a suitable vehicle, e.g., sterile water or DMSO)
-
Stress-inducing agent (e.g., glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Culture primary neurons in a 96-well plate as described in Protocol 1.
-
On the day of the experiment (e.g., DIV 7-10), treat the neurons with the desired concentrations of this compound for a predetermined pre-incubation period (e.g., 1-2 hours).
-
Induce neuronal stress by adding the stress-inducing agent (e.g., 100 µM glutamate) to the appropriate wells. Include control wells with vehicle only, stressor only, and this compound only.
-
Incubate for the desired duration (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Express cell viability as a percentage of the control (vehicle-treated) cells.
Protocol 3: Neurite Outgrowth Assay
This protocol provides a method for quantifying the effect of this compound on neurite outgrowth.[12][13][14][15][16]
Materials:
-
Primary neuron cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization solution (0.25% Triton X-100 in PBS)
-
Blocking solution (5% goat serum in PBS)
-
Primary antibody (e.g., mouse anti-β-III tubulin)
-
Fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488)
-
DAPI for nuclear staining
-
Fluorescence microscope and image analysis software
Procedure:
-
Culture primary neurons on Poly-D-lysine coated coverslips.
-
After 24 hours of plating, treat the neurons with various concentrations of this compound.
-
Incubate for 48-72 hours.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block non-specific binding with 5% goat serum for 1 hour.
-
Incubate with the primary antibody against β-III tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length, number of primary neurites, and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Protocol 4: Mitochondrial Respiration Assay (Seahorse XF Analyzer)
This protocol outlines the measurement of oxygen consumption rate (OCR) to assess mitochondrial function in response to this compound.[17][18][19][20][21]
Materials:
-
Primary neuron cultures in a Seahorse XF96 cell culture microplate
-
This compound
-
Seahorse XF DMEM medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Seahorse XF96 Analyzer
Procedure:
-
Seed primary neurons in a Seahorse XF96 plate and culture as described in Protocol 1.
-
On the day of the assay, replace the culture medium with Seahorse XF DMEM assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Treat the cells with this compound at the desired concentrations.
-
Load the Seahorse XF Cell Mito Stress Test compounds into the injection ports of the sensor cartridge.
-
Calibrate the sensor cartridge in the Seahorse XF96 Analyzer.
-
Place the cell culture plate in the analyzer and initiate the assay.
-
The assay will measure basal respiration, followed by sequential injections of:
-
Oligomycin: to inhibit ATP synthase and measure ATP-linked respiration.
-
FCCP: to uncouple the mitochondrial membrane and measure maximal respiration.
-
Rotenone/Antimycin A: to inhibit Complex I and III and measure non-mitochondrial respiration.
-
-
Analyze the data using the Seahorse Wave software to determine key parameters of mitochondrial function.
Visualizations
References
- 1. Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Triheptanoin? [synapse.patsnap.com]
- 3. Therapeutic potential of triheptanoin in metabolic and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Triheptanoin for the treatment of brain energy deficit: A 14-year experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 5-(4-Hydroxyphenyl)-3-oxo-pentanoic Acid [2-(5-Methoxy-1H-indol-3-yl)-ethyl]-amide as a Neuroprotectant for Alzheimer’s Disease by Hybridization of Curcumin and Melatonin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carboxylation and anaplerosis in neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Usefulness of the measurement of neurite outgrowth of primary sensory neurons to study cancer-related painful complications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Monitoring Mitochondrial Respiration in Mouse Cerebellar Granule Neurons | Springer Nature Experiments [experiments.springernature.com]
- 18. Respirometry in Neurons | Springer Nature Experiments [experiments.springernature.com]
- 19. Isolation of mitochondria with high respiratory control from primary cultures of neurons and astrocytes using nitrogen cavitation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 3-Oxopentanoic Acid Metabolism In Vivo
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate (BKP), is a five-carbon (C5) ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle.[2] This property makes it a compound of significant interest for therapeutic applications in metabolic and neurological disorders where energy metabolism is compromised.[3][4] The synthetic triglyceride, triheptanoin (B1683035), is composed of three seven-carbon (heptanoate) fatty acids and is used clinically and preclinically to produce C5 ketone bodies, including this compound.[2][5] These application notes provide detailed protocols for using animal models, particularly rodents, to study the in vivo metabolism of this compound following the administration of triheptanoin.
Animal Model Selection
The choice of animal model is critical and depends on the specific research question.[2] Mice (e.g., C57BL/6, VLCAD-/-) and rats (e.g., Sprague Dawley) are the most common models for studying fatty acid oxidation and ketone body metabolism.[1][3] Key considerations include the genetic background, age, and health status of the animals. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[6]
Experimental Protocols
Protocol 1: Induction of this compound Metabolism via Triheptanoin Administration
This protocol describes two common methods for administering triheptanoin to rodents: oral gavage for acute studies and dietary formulation for long-term studies.[6]
Method A: Oral Gavage
Objective: To achieve rapid and controlled dosing for pharmacokinetic or acute metabolic studies.
Materials:
-
Triheptanoin oil
-
Appropriately sized oral gavage needle with a ball tip (e.g., 20-22 gauge for adult mice).[6]
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Preparation: Weigh the mouse accurately to calculate the correct dose volume. The maximum recommended volume is 10 ml/kg.[7]
-
Dose Calculation: Calculate the required volume of triheptanoin. Doses can range from 3.2 g/kg to 16 g/kg, often representing 10% to 50% of the total daily caloric intake.[8]
-
Syringe Preparation: Draw the calculated volume of triheptanoin into the syringe fitted with the gavage needle.
-
Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize its head and align the esophagus with the stomach.[9]
-
Gavage Administration:
-
Introduce the gavage needle into the diastema (the gap between the incisors and molars).[6]
-
Gently advance the needle along the upper palate into the esophagus. The animal should swallow reflexively; do not force the needle.[9][10]
-
Once the needle is properly positioned in the esophagus, slowly administer the triheptanoin.[6]
-
Gently remove the needle.
-
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as gasping or discomfort.[7]
Method B: Dietary Formulation
Objective: For chronic or long-term studies, incorporating triheptanoin into the daily feed minimizes stress from repeated handling.[6]
Materials:
-
Triheptanoin oil
-
Standard or ketogenic rodent diet base
-
Mixer
-
Solidifying agents (e.g., hydrophilic fumed silica, microcrystalline cellulose) if needed.[6]
Procedure:
-
Diet Calculation: Determine the amount of triheptanoin needed to achieve the desired percentage of total daily calories (e.g., 30-35%).[5][6]
-
Diet Preparation:
-
Dose Initiation and Titration: It is recommended to introduce the triheptanoin diet gradually. Start with a lower concentration and increase to the target dose over 1-2 weeks to allow for gastrointestinal adaptation and minimize side effects like diarrhea.[2][6]
-
Administration: Provide the formulated diet to the animals ad libitum.
-
Monitoring: Monitor food consumption, body weight, and general health daily, especially during the initial administration phase.[2]
Protocol 2: Blood and Tissue Sample Collection
Objective: To collect biological samples for the analysis of this compound and other metabolites.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes (e.g., EDTA-coated tubes for plasma)
-
Surgical tools for dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Anesthesia: Anesthetize the animal according to the approved institutional protocol.
-
Blood Collection:
-
For terminal studies, collect blood via cardiac puncture.
-
Immediately place the blood in EDTA-coated tubes and invert gently to mix.
-
Centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) and store it at -80°C until analysis.[11]
-
-
Tissue Collection:
-
Following blood collection, perform euthanasia via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapidly dissect tissues of interest (e.g., liver, brain, heart, skeletal muscle).
-
Immediately freeze the tissue samples in liquid nitrogen to quench all metabolic activity.
-
Store the frozen samples at -80°C until further processing.
-
Protocol 3: Quantification of Metabolites by LC-MS/MS
Objective: To extract and quantify this compound (β-ketopentanoate), β-hydroxypentanoate, and heptanoate (B1214049) from plasma and tissue samples.[11]
Materials:
-
-80°C plasma or tissue homogenate
-
Cold methanol (B129727) (LC-MS grade) containing internal standards (e.g., deuterated analogs)
-
Vortex mixer
-
Centrifuge capable of reaching >14,000 x g at 4°C
-
LC-MS/MS system with an electrospray ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).[11]
Procedure:
-
Sample Preparation (Plasma):
-
Sample Preparation (Tissue):
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in a cold solvent (e.g., 80% methanol) on ice.
-
Centrifuge the homogenate at high speed to pellet protein and cellular debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column to separate the metabolites.
-
Ionization: Employ electrospray ionization (ESI) in negative mode, which is optimal for acidic metabolites.[11]
-
Detection: Use Multiple Reaction Monitoring (MRM) for high specificity and sensitivity, monitoring for the specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Data Analysis: Quantify the concentration of each metabolite by comparing the peak area ratio of the analyte to its corresponding internal standard against a standard curve.
Data Presentation
Quantitative data from animal studies should be summarized to facilitate comparison. The following table provides representative data on the concentrations of triheptanoin's primary metabolite, heptanoate, in the blood of rats following different administration routes, based on published literature.[1]
| Group | Administration Route | Infusion Rate (% Caloric Req.) | Arterial Blood Heptanoate (mM) |
| 1 | Intravenous (IV) | 10% | ~0.07 |
| 2 | Intravenous (IV) | 20% | ~0.15 |
| 3 | Intravenous (IV) | 40% | ~0.50 |
| 4 | Intraduodenal (ID) | 40% | ~0.02 |
| 5 | Control | Saline | Undetectable |
Table based on data from Kinman et al., Am J Physiol Endocrinol Metab, 2006.[1] Concentrations of C5 ketone bodies like this compound are expected to be lower than the precursor heptanoate.
Metabolic Pathways and Experimental Workflows
Metabolic Pathway of Triheptanoin
The metabolism of triheptanoin begins with its hydrolysis into heptanoate. In the liver, heptanoate undergoes β-oxidation, yielding acetyl-CoA and propionyl-CoA. Propionyl-CoA is anaplerotic, entering the TCA cycle as succinyl-CoA.[2] Partial oxidation of heptanoate also leads to the formation of C5 ketone bodies, including this compound.[4][11]
Caption: Metabolic fate of triheptanoin to anaplerotic TCA cycle intermediates.
Experimental Workflow: In Vivo Study
A typical in vivo study involves animal model selection, triheptanoin administration, a period for metabolic processing, and finally, the collection of biological samples for analysis.
Caption: General experimental workflow for an in vivo triheptanoin study.
Analytical Workflow: LC-MS/MS Quantification
The analytical phase involves extracting metabolites from samples, separating them via liquid chromatography, and detecting them with tandem mass spectrometry for precise quantification.
Caption: Workflow for sample preparation and LC-MS/MS analysis of metabolites.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 4. Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triheptanoin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. research.fsu.edu [research.fsu.edu]
- 10. ouv.vt.edu [ouv.vt.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for 3-Oxopentanoic Acid as a Substrate for Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly during periods of limited glucose availability. Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2] The primary enzyme responsible for the metabolism of this compound in extrahepatic tissues is Succinyl-CoA:3-ketoacid-CoA transferase (SCOT; EC 2.8.3.5).[3][4] SCOT catalyzes the transfer of Coenzyme A (CoA) from succinyl-CoA to a 3-oxoacid, a critical step in ketone body utilization.[3][4][5]
These application notes provide detailed protocols for the use of this compound as a substrate in enzymatic assays to characterize the activity of SCOT. This information is valuable for researchers studying ketone body metabolism, inborn errors of metabolism such as SCOT deficiency, and for drug development professionals investigating therapeutic interventions targeting these pathways.
Metabolic Pathway
The enzymatic conversion of this compound is a key step in ketolysis. The SCOT enzyme facilitates the transfer of a CoA group from succinyl-CoA to this compound, producing 3-oxopentanoyl-CoA and succinate. 3-oxopentanoyl-CoA is then further metabolized by β-ketothiolase into propionyl-CoA and acetyl-CoA, which can then enter the TCA cycle.
Quantitative Data
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Source Organism | Reference |
| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Acetoacetate (B1235776) | ~0.2 | Not Reported | 9.1 | Drosophila melanogaster | [6] |
| Succinyl-CoA:3-ketoacid-CoA transferase (SCOT) | Succinyl-CoA | ~0.3 | Not Reported | 9.1 | Drosophila melanogaster | [6] |
Experimental Protocols
Purification of Recombinant Human SCOT
For detailed characterization of SCOT activity with this compound, a purified enzyme preparation is essential. Recombinant human SCOT can be expressed in E. coli and purified using affinity chromatography.
Materials:
-
E. coli expression system with a plasmid encoding human SCOT (e.g., with a His-tag).
-
Luria-Bertani (LB) medium with appropriate antibiotic.
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT, protease inhibitors).
-
Ni-NTA affinity chromatography column.
-
Wash Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis Buffer (e.g., 50 mM Tris-HCl pH 8.5, 100 mM NaCl, 1 mM DTT, 10% glycerol).
Protocol:
-
Expression: Inoculate a culture of E. coli harboring the SCOT expression plasmid into LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow for several hours at a reduced temperature (e.g., 18-25°C).
-
Cell Lysis: Harvest the cells by centrifugation and resuspend in Lysis Buffer. Lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column extensively with Wash Buffer to remove unbound proteins.
-
Elution: Elute the His-tagged SCOT protein with Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer to remove imidazole and for proper protein folding.
-
Purity Check: Assess the purity of the enzyme by SDS-PAGE.
Spectrophotometric Assay for SCOT Activity
This protocol is adapted from the established assay for SCOT activity with acetoacetate and is designed for use with this compound. The assay measures the formation of 3-oxopentanoyl-CoA by monitoring the increase in absorbance at a specific UV wavelength.
Principle: 3-oxoacyl-CoA compounds exhibit a characteristic absorbance in the UV range due to the thioester bond in the enolate form, which is stabilized by Mg²⁺. The increase in absorbance is directly proportional to the enzymatic activity.
Materials:
-
Purified recombinant human SCOT.
-
This compound.
-
Succinyl-CoA.
-
Tris-HCl buffer (50 mM, pH 9.1).
-
Magnesium chloride (MgCl₂; 15 mM).
-
UV-transparent cuvettes.
-
UV-Vis spectrophotometer.
Protocol:
-
Reaction Mixture Preparation: In a UV-transparent cuvette, prepare a reaction mixture containing 50 mM Tris-HCl (pH 9.1), 15 mM MgCl₂, and a range of concentrations of this compound (for kinetic analysis).
-
Substrate Addition: Add succinyl-CoA to the reaction mixture to a final concentration of approximately 300 µM.
-
Equilibration: Incubate the cuvette in the spectrophotometer at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow for temperature equilibration and to obtain a stable baseline reading.
-
Reaction Initiation: Initiate the reaction by adding a small, known amount of purified SCOT enzyme to the cuvette and mix thoroughly.
-
Data Acquisition: Immediately begin monitoring the increase in absorbance at the predetermined optimal wavelength for 3-oxopentanoyl-CoA (likely around 305-315 nm) for 5-10 minutes. Record the absorbance at regular intervals (e.g., every 15-30 seconds).
Determination of the Molar Absorptivity of 3-Oxopentanoyl-CoA:
-
Synthesize 3-oxopentanoyl-CoA enzymatically by driving the SCOT reaction to completion with an excess of this compound and a limiting amount of succinyl-CoA.
-
Quantify the amount of free CoA released from the complete hydrolysis of the synthesized 3-oxopentanoyl-CoA using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product with a known extinction coefficient at 412 nm.
-
Measure the absorbance of the initial, unhydrolyzed 3-oxopentanoyl-CoA solution at its absorbance maximum.
-
Calculate the molar absorptivity using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration determined from the DTNB assay, and l is the path length of the cuvette.
Data Analysis:
-
Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance versus time plot. The velocity is proportional to the change in absorbance per unit time (ΔA/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law and the experimentally determined molar absorptivity of 3-oxopentanoyl-CoA.
-
For kinetic analysis, plot the initial velocities against the corresponding substrate (this compound) concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Conclusion
The protocols outlined in these application notes provide a framework for the detailed investigation of Succinyl-CoA:3-ketoacid-CoA transferase activity using its natural substrate, this compound. By following these methodologies, researchers can gain valuable insights into the kinetics and mechanism of this important enzyme, contributing to a better understanding of ketone body metabolism and related disorders. The successful application of these assays will aid in the identification of potential therapeutic targets and the development of novel treatments for metabolic diseases.
References
- 1. Enzymatic synthesis of 3-hydroxyacyl-CoAs of branched-chain amino acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Succinyl-CoA:3-ketoacid CoA transferase (SCOT): cloning of the human SCOT gene, tertiary structural modeling of the human SCOT monomer, and characterization of three pathogenic mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. 3-oxoacid CoA-transferase - Wikipedia [en.wikipedia.org]
- 5. Structure of succinyl-CoA:3-ketoacid CoA transferase from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
Downstream Applications of Synthesized 3-Oxopentanoic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the downstream applications of synthesized 3-Oxopentanoic acid and its derivatives. These compounds are versatile building blocks and bioactive molecules with significant potential in metabolic research, drug discovery, and chemical biology.
Metabolic Modulators: Anaplerotic Agents for the TCA Cycle
Application Note: this compound, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an efficient anaplerotic substrate for the tricarboxylic acid (TCA) cycle.[1] Unlike even-chain ketone bodies, its metabolism yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA is carboxylated to succinyl-CoA, a key intermediate of the TCA cycle, thereby replenishing the pool of cycle intermediates. This property is particularly valuable in pathological conditions characterized by a deficit in brain energy metabolism, such as glucose transporter type 1 deficiency syndrome.[2] The triglyceride form, triheptanoin, is used clinically to generate this compound in vivo.[1]
Signaling Pathway: Anaplerosis via this compound
Caption: Anaplerotic pathway of this compound in the mitochondrion.
Neuroprotective Agents
Application Note: Ketone bodies, including this compound and its precursor, acetoacetate, have demonstrated neuroprotective effects against glutamate-induced excitotoxicity and oxidative stress.[3][4] These compounds can reduce the production of reactive oxygen species (ROS) in neuronal mitochondria and preserve neuronal viability.[3][4] This makes this compound derivatives attractive candidates for the development of therapeutics for neurodegenerative diseases.
Experimental Protocol: Assessment of Neuroprotective Effects in a Neuronal Cell Line
This protocol describes a method to evaluate the neuroprotective effects of a this compound derivative against glutamate-induced toxicity in the HT22 hippocampal neuronal cell line.
Materials:
-
HT22 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HT22 cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 24 hours.
-
Induction of Toxicity: After pre-treatment, add glutamate to a final concentration of 5 mM to induce excitotoxicity.
-
Incubation: Incubate the cells for 12-24 hours.
-
Cell Viability Assay (MTT):
-
Add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Experimental Workflow: Neuroprotection Assay
Caption: Workflow for assessing the neuroprotective effects of test compounds.
Anti-Proliferative Agents for Cancer Research
Application Note: Certain derivatives of this compound, particularly those with complex aromatic moieties like the 3-oxo-3H-benzo[f]chromene-2-carboxylic acid scaffold, have shown promising anti-proliferative activity against various cancer cell lines.[5][6][7] These compounds can induce apoptosis and arrest the cell cycle in cancer cells, making them interesting leads for the development of novel anti-cancer drugs.
Quantitative Data: Anti-Proliferative Activity of 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Amide Derivatives
The following table summarizes the in vitro anti-proliferative activities (IC₅₀ values) of a series of 3-oxo-3H-benzo[f]chromene-2-carboxylic acid amide derivatives against human non-small cell lung cancer cell lines, A549 and NCI-H460.[5][6]
| Compound | R Group | A549 IC₅₀ (µM) | NCI-H460 IC₅₀ (µM) |
| 5a | Phenyl | > 60 | > 60 |
| 5b | 4-Methylphenyl | > 60 | > 60 |
| 5c | 4-Methoxyphenyl | > 60 | > 60 |
| 5d | 4-Fluorophenyl | 45.12 ± 3.17 | 53.88 ± 4.01 |
| 5e | 4-Chlorophenyl | 20.53 ± 1.84 | 29.19 ± 2.61 |
| 5f | 4-Bromophenyl | 33.76 ± 2.54 | 41.23 ± 3.29 |
| 5g | 4-Nitrophenyl | > 60 | > 60 |
| 5h | 2-Chlorophenyl | 51.29 ± 3.88 | > 60 |
| 5i | Benzyl | > 60 | > 60 |
Data is presented as mean ± SD from four independent experiments.
Experimental Protocol: MTT Assay for Anti-Proliferative Activity
This protocol details the MTT assay used to determine the IC₅₀ values of the synthesized derivatives.
Materials:
-
A549 and NCI-H460 cell lines
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
3-Oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed A549 or NCI-H460 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0, 5, 10, 20, 30, 40, 60 µM) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Enzyme Inhibitors
Application Note: Derivatives of this compound can be designed to act as inhibitors of various enzymes. For example, coumarin-based derivatives have been investigated as acetylcholinesterase (AChE) inhibitors, which is a key target in the treatment of Alzheimer's disease.[8] The core scaffold can be modified with different functional groups to enhance binding affinity and selectivity for the target enzyme.
Experimental Protocol: Screening for Acetylcholinesterase (AChE) Inhibition
This protocol is based on the Ellman method for determining AChE activity.
Materials:
-
Human erythrocyte acetylcholinesterase (AChE)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
This compound derivatives
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare Reagents: Prepare solutions of AChE, ATCI, DTNB, and the test compounds in phosphate buffer.
-
Assay Mixture: In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution.
-
Enzyme Addition: Add the AChE solution to initiate the reaction, except in the blank wells.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
Substrate Addition: Add the ATCI solution to start the enzymatic reaction.
-
Kinetic Measurement: Measure the increase in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the control (enzyme activity without inhibitor).
Synthetic Building Blocks in Organic Chemistry
Application Note: this compound and its esters are valuable C5 building blocks in organic synthesis. The presence of both a ketone and a carboxylic acid (or ester) functionality allows for a wide range of chemical transformations, including the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals. The Claisen condensation is a fundamental reaction for the synthesis of this compound esters.
Experimental Protocol: Synthesis of Ethyl 3-Oxopentanoate (B1256331) via Claisen Condensation
This protocol describes the synthesis of ethyl 3-oxopentanoate from ethyl propionate (B1217596) and ethyl acetate (B1210297).
Materials:
-
Sodium ethoxide
-
Ethyl propionate
-
Ethyl acetate
-
Anhydrous ethanol
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Esters: Add a mixture of ethyl propionate and ethyl acetate dropwise to the sodium ethoxide solution while stirring.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Work-up:
-
Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification: Remove the solvent by rotary evaporation and purify the crude product by vacuum distillation to obtain ethyl 3-oxopentanoate.
Synthesis Workflow: Claisen Condensation
Caption: Workflow for the synthesis of ethyl 3-oxopentanoate.
Fluorescent Probes for Biological Imaging
Application Note: By incorporating a fluorophore into the structure of a this compound derivative, it is possible to create fluorescent probes for biological imaging. For instance, 3-oxo-3H-benzo[f]chromene-2-carboxylic acid derivatives possess intrinsic fluorescent properties that can be exploited for cellular imaging applications.[5][7] These probes can be designed to target specific organelles or biomolecules, allowing for the visualization of cellular processes in real-time.
Experimental Protocol: Live-Cell Imaging with a Fluorescent 3-Oxo-3H-benzo[f]chromene Derivative
This protocol provides a general method for staining and imaging live cells with a fluorescent derivative.
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass-bottom imaging dishes
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescent 3-oxo-3H-benzo[f]chromene derivative (e.g., compound 6g from the anti-proliferative study)
-
DMSO (for stock solution)
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass-bottom imaging dishes and allow them to grow to 50-70% confluency.
-
Probe Preparation: Prepare a stock solution of the fluorescent derivative in DMSO and then dilute it to the desired final concentration in pre-warmed cell culture medium.
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with warm PBS.
-
Add the staining solution to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS to remove any unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol (B47542) red-free medium) to the cells and immediately image using a confocal microscope with the appropriate laser excitation and emission filter set.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound|Anaplerotic Research Compound [benchchem.com]
- 3. doctaris.com [doctaris.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Fluorescence Properties, and Antiproliferative Potential of Several 3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Application Notes and Protocols for Therapeutic Uses of 3-Oxopentanoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the therapeutic potential of 3-Oxopentanoic acid analogs, with a focus on their patented applications in oncology and as intermediates in the synthesis of cholesterol-lowering agents. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Applications of 3-Halo-2-Oxopropionate Esters
Analogs of this compound, specifically 3-halo-2-oxopropionate esters, have been investigated as novel anticancer agents. The underlying mechanism of action involves the inhibition of glycolysis, a metabolic pathway that is often upregulated in cancer cells (the Warburg effect). By targeting glycolysis, these compounds can selectively induce energy depletion and cell death in tumor cells.[1][2][3]
A key patented example is the propyl ester of 3-bromo-2-oxopropionate, referred to as "Glycolycin".[4] This compound and its derivatives have demonstrated significant anticancer activity in preclinical studies.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of 3-bromo-2-oxopropionate and its propyl ester derivative against a human leukemia cell line.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 3-bromo-2-oxopropionate | HL-60 | MTT Assay (72h) | 15.6 ± 2.3 | Patent US20060058383A1 |
| Propyl 3-bromo-2-oxopropionate | HL-60 | MTT Assay (72h) | 0.8 ± 0.1 | Patent US20060058383A1 |
Signaling Pathway and Experimental Workflow
The primary mechanism of action for 3-halo-2-oxopropionate esters is the inhibition of key glycolytic enzymes, leading to ATP depletion and subsequent cancer cell death. The experimental workflow for assessing the anticancer activity of these compounds typically involves in vitro cell viability assays.
Caption: Glycolysis Inhibition by 3-Halo-2-Oxopropionate Analogs.
Caption: Workflow for MTT-based Cell Viability Assay.
Experimental Protocols
This protocol is adapted from the methods described in patent US20060058383A1 for assessing the cytotoxic effects of this compound analogs on cancer cells.
Materials:
-
Human leukemia cell line (e.g., HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HL-60 cells into 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO). Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: After the incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
5-Hydroxy-3-Oxopentanoic Acid Derivatives as Intermediates for HMG-CoA Reductase Inhibitors
Certain analogs of this compound, such as 5-hydroxy-3-oxopentanoic acid derivatives, are valuable intermediates in the synthesis of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins used to lower cholesterol levels.[5] While patents often focus on the synthesis of these intermediates, the ultimate therapeutic application is the inhibition of the HMG-CoA reductase enzyme in the cholesterol biosynthesis pathway.
Signaling Pathway and Experimental Workflow
The therapeutic relevance of these intermediates lies in their conversion to molecules that inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol synthesis. A standard experimental workflow to screen for HMG-CoA reductase inhibitors involves a spectrophotometric assay that measures the consumption of NADPH.
Caption: HMG-CoA Reductase Pathway Inhibition.
Caption: HMG-CoA Reductase Assay Workflow.
Experimental Protocols
This protocol provides a standard method for assessing the inhibitory activity of compounds, such as those derived from 5-hydroxy-3-oxopentanoic acid analogs, against HMG-CoA reductase.[6][7][8]
Materials:
-
Recombinant human HMG-CoA reductase
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)
-
Test inhibitor compound (dissolved in a suitable solvent like DMSO)
-
Positive control inhibitor (e.g., pravastatin)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer with kinetic reading capabilities at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer (e.g., 10 mM).
-
Prepare a stock solution of HMG-CoA in water and then dilute in assay buffer (e.g., 4 mM).
-
Prepare a stock solution of the test inhibitor and a positive control in DMSO. Perform serial dilutions in assay buffer.
-
-
Reaction Setup: In a 96-well UV plate, add the following to each well (for a final volume of 200 µL):
-
Assay Buffer
-
NADPH to a final concentration of 200 µM.
-
Test inhibitor at various concentrations or positive control.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add HMG-CoA to a final concentration of 400 µM to all wells.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HMG-CoA reductase to all wells except the blank.
-
Kinetic Measurement: Immediately start measuring the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percent inhibition for each concentration of the test compound relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
References
- 1. Tumor Energy Metabolism and Potential of 3-Bromopyruvate as an Inhibitor of Aerobic Glycolysis: Implications in Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Efficacy of the Metabolic Blocker 3-Bromopyruvate: Specific Molecular Targeting | Anticancer Research [ar.iiarjournals.org]
- 4. US20060058383A1 - Propyl 3-bromo-2-oxopropionate and derivatives as novel anticancer agents - Google Patents [patents.google.com]
- 5. US5155251A - Process for the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
Application Notes and Protocols: 3-Oxopentanoic Acid as a Biomarker for Inborn Errors of Metabolism
For Researchers, Scientists, and Drug Development Professionals
Application Note
Introduction
3-Oxopentanoic acid, also known as β-ketopentanoate, is a five-carbon ketone body that serves as a crucial, albeit secondary, biomarker for a specific inborn error of metabolism.[1] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the Citric Acid (TCA) cycle.[1] Its accumulation in biological fluids, particularly urine and plasma, is indicative of a disruption in the catabolic pathways of the essential amino acid L-isoleucine and ketone body metabolism.[2][3][4][5][6]
The primary metabolic disorder associated with elevated levels of this compound is Beta-ketothiolase deficiency (BKT) , also known as 3-oxothiolase deficiency or mitochondrial acetoacetyl-CoA thiolase (MAT) deficiency.[2][3][5] This rare autosomal recessive disorder is caused by mutations in the ACAT1 gene, which encodes the enzyme mitochondrial acetoacetyl-CoA thiolase.[2][3][5] This enzyme plays a critical role in the final step of L-isoleucine breakdown and in the utilization of ketone bodies for energy.[2][4]
Pathophysiology and Clinical Significance
In individuals with BKT, the deficient activity of mitochondrial acetoacetyl-CoA thiolase leads to the accumulation of upstream metabolites. The enzymatic block prevents the conversion of 2-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA during isoleucine catabolism.[4] This results in the buildup of several key compounds in the blood and their subsequent excretion in the urine.
While 2-methyl-3-hydroxybutyrate (B1258522) is considered the most reliable diagnostic marker for BKT, this compound is also among the metabolites that can accumulate.[2][3] The clinical presentation of BKT typically occurs between 6 and 24 months of age and is characterized by intermittent, severe ketoacidotic episodes, often triggered by infections, fasting, or a high-protein diet.[2][3][5][6] Symptoms during these crises include vomiting, dehydration, lethargy, difficulty breathing, and in severe cases, seizures and coma.[2][3][5][6] Early diagnosis through biomarker analysis is crucial for initiating proper management, which includes avoiding fasting and dietary modifications, to prevent severe neurological damage and other long-term complications.[5]
Biomarker Profile in Beta-Ketothiolase Deficiency
The diagnosis of BKT relies on a characteristic pattern of elevated metabolites. While this compound is a relevant analyte, a comprehensive organic acid profile is essential for an accurate diagnosis. The primary biomarkers are detected by urinary organic acid analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and plasma acylcarnitine analysis.[2][3]
Table 1: Key Biomarkers for the Diagnosis of Beta-Ketothiolase Deficiency (BKT)
| Biomarker | Biological Matrix | Expected Level in Healthy Individuals | Expected Level in BKT Patients |
| This compound | Plasma | Not typically detected | Elevated (Validated range: 0.156–10 µg/mL)[7] |
| 2-Methyl-3-hydroxybutyric acid | Urine | Trace amounts | Markedly elevated (Most reliable marker)[2] |
| 2-Methylacetoacetic acid | Urine | Not typically detected | Markedly elevated[2][4] |
| Tiglylglycine | Urine | Not typically detected or trace amounts | Elevated[2] |
| Tigloylcarnitine (C5:1) | Plasma / Dried Blood Spot | Within normal reference range | Elevated |
| 3-Hydroxy-2-methylbutyrylcarnitine (C5-OH) | Plasma / Dried Blood Spot | Within normal reference range | Elevated |
Experimental Protocols
Protocol: Urinary Organic Acid Analysis via GC-MS
This protocol describes a standard method for the detection and semi-quantification of this compound and other key organic acids in urine for the screening of inborn errors of metabolism like BKT.
2.1.1 Materials and Reagents
-
Urine sample (random collection, frozen)
-
Internal Standard (IS) solution (e.g., pentadecanoic acid)
-
Hydroxylamine (B1172632) hydrochloride solution
-
Sodium chloride (solid)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane (BSTFA + 1% TMCS)
-
n-Hexane
-
Glass test tubes, centrifuge tubes, GC vials with inserts
-
Pipettes, vortex mixer, centrifuge, nitrogen evaporator, heating block
2.1.2 Sample Preparation and Extraction
-
Thaw the frozen urine sample at room temperature.
-
Normalize the urine sample based on creatinine (B1669602) concentration. A common practice is to use a volume of urine equivalent to 1 µmole of creatinine.[8]
-
Add a known amount of internal standard to the normalized urine sample.
-
To form oxime derivatives of keto-acids, add hydroxylamine hydrochloride solution and incubate.
-
Acidify the sample to a pH < 2 with HCl.
-
Saturate the sample with solid sodium chloride to improve extraction efficiency.
-
Perform a liquid-liquid extraction by adding ethyl acetate, vortexing vigorously for 1-2 minutes, and centrifuging to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Repeat the extraction step on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the pooled ethyl acetate extract to complete dryness under a gentle stream of nitrogen at 35-40°C.
2.1.3 Derivatization
-
To the dried residue, add pyridine and the derivatizing agent, BSTFA + 1% TMCS. This step converts the non-volatile organic acids into volatile trimethylsilyl (B98337) (TMS) derivatives suitable for GC analysis.[8]
-
Cap the tube tightly and vortex to dissolve the residue.
-
Incubate the mixture at 70-75°C for 20-30 minutes to ensure complete derivatization.[8]
-
After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.
2.1.4 GC-MS Instrumental Parameters
Table 2: Typical GC-MS Parameters for Organic Acid Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent or similar system with a capillary column |
| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[9] |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Injection Mode | Split or Splitless (Split is common for screening)[9] |
| Injector Temperature | 250°C |
| Oven Temperature Program | Initial temp: 70°C, hold for 2 minRamp 1: Increase to 155°C at 4°C/min, hold for 2 minRamp 2: Increase to 170°C at 4°C/min, hold for 2 minRamp 3: Increase to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | Single Quadrupole or Tandem Quadrupole (TQ) system |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Full Scan |
| Scan Range | m/z 50-550 amu[8] |
2.1.5 Data Analysis and Interpretation
-
Identify the TMS-derivatized organic acids based on their retention times and mass fragmentation patterns by comparing them to a spectral library (e.g., NIST).
-
Semi-quantify the analytes by comparing the peak area of the analyte to the peak area of the internal standard.
-
An elevation in this compound along with significant increases in 2-methyl-3-hydroxybutyric acid, 2-methylacetoacetic acid, and tiglylglycine is highly indicative of BKT.
Visualizations: Pathways and Workflows
Isoleucine Catabolism and Beta-Ketothiolase Deficiency
The following diagram illustrates the catabolic pathway of L-isoleucine, highlighting the enzymatic block in BKT that leads to the accumulation of pathogenic metabolites.
Caption: Isoleucine catabolism pathway disruption in Beta-ketothiolase deficiency (BKT).
Ketone Body Metabolism and Utilization
This diagram shows the central role of the ACAT1 enzyme in both ketone body synthesis (ketogenesis) and breakdown (ketolysis).
Caption: Role of ACAT1 in ketone body utilization (ketolysis).
Experimental Workflow for Biomarker Analysis
The diagram below outlines the general workflow for the analysis of urinary organic acids from sample collection to data interpretation.
Caption: General workflow for urinary organic acid analysis by GC-MS.
References
- 1. Orphanet: Beta-ketothiolase deficiency [orpha.net]
- 2. Beta-ketothiolase deficiency - Wikipedia [en.wikipedia.org]
- 3. Beta-Ketothiolase Deficiency Presenting with Metabolic Stroke After a Normal Newborn Screen in Two Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbss.ks.gov [nbss.ks.gov]
- 5. A Novel Mutation of Beta-ketothiolase Deficiency: The First Report from Iran and Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. metbio.net [metbio.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
Application Note: Development of Stable Isotope-Labeled Standards for 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body produced primarily in the liver from the metabolism of odd-chain fatty acids.[1][2][3] It serves as an alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[1][2] Unlike more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, which is crucial for cellular respiration and energy production.[1][2] Given its role in energy metabolism and potential therapeutic applications in metabolic disorders and neurodegenerative diseases, accurate quantification of this compound in biological matrices is of significant research interest.[1][2]
This application note details the development and use of a stable isotope-labeled internal standard for the precise and accurate quantification of this compound by isotope dilution mass spectrometry.
Metabolic Significance of this compound
This compound is a key intermediate in cellular energy metabolism. It is formed from the oxidation of odd-chain fatty acids and can be converted to propionyl-CoA, which then enters the TCA cycle.[1] This anaplerotic property makes it distinct from other ketone bodies and highlights its importance in maintaining metabolic homeostasis.
Metabolic pathway of this compound.
Synthesis of Stable Isotope-Labeled this compound
The synthesis of a stable isotope-labeled internal standard is crucial for accurate quantification using isotope dilution mass spectrometry. A common approach is to introduce heavy isotopes (e.g., ¹³C, ²H) into the molecule. A plausible synthetic route for ¹³C-labeled this compound is adapted from the Claisen condensation reaction.[4] This method involves the use of a ¹³C-labeled precursor to introduce the isotope at a specific position.
Representative Synthesis Protocol:
A potential synthesis could involve the Claisen condensation of a ¹³C-labeled ethyl propionate (B1217596) with ethyl acetate (B1210297), followed by hydrolysis and decarboxylation.
Experimental Protocols
Synthesis of [1,2-¹³C₂]-3-Oxopentanoic Acid (A Representative Protocol)
This protocol is a representative method adapted from known organic synthesis reactions for similar compounds.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), combine sodium ethoxide (1.1 equivalents) with anhydrous toluene.
-
Addition of Reactants: Add [1,2-¹³C₂]-ethyl acetate (1.0 equivalent) to the flask and stir. Slowly add ethyl propionate (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with a dilute aqueous acid (e.g., 1 M HCl).
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Hydrolysis and Decarboxylation: Remove the solvent in vacuo. Add an aqueous solution of sodium hydroxide (B78521) and heat to reflux to hydrolyze the ester. Acidify the cooled mixture with concentrated HCl to induce decarboxylation and form the final product.
-
Purification: The crude this compound can be purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
Purification of this compound
A general procedure for the purification of carboxylic acids can be employed.[5]
-
Liquid-Liquid Extraction: Dissolve the crude product in an aqueous alkali solution (e.g., sodium bicarbonate). Wash with an organic solvent like diethyl ether to remove neutral impurities.
-
Acidification and Extraction: Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH well below the pKa of this compound. Extract the product into an organic solvent such as diethyl ether.
-
Drying and Evaporation: Dry the organic extract with a drying agent (e.g., anhydrous magnesium sulfate), filter, and evaporate the solvent under reduced pressure.
-
Further Purification (Optional): If necessary, further purification can be achieved by distillation or recrystallization.
Quantification by LC-MS/MS
The following is a representative protocol for the quantification of this compound in human plasma, adapted from established methods for similar short-chain keto acids.[6][7]
Sample Preparation:
-
To 100 µL of human plasma, add 400 µL of ice-cold methanol (B129727) containing the stable isotope-labeled this compound internal standard.[6]
-
Vortex the mixture for 30 seconds to precipitate proteins.[6]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.[6]
-
Reconstitute the residue in 100 µL of the initial mobile phase.[6]
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[6]
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).[6]
-
MRM Transitions: Specific precursor-to-product ion transitions for both native and stable isotope-labeled this compound need to be determined by direct infusion of the standards.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 Reversed-Phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min[7] |
| Ionization Mode | ESI Negative |
| Precursor Ion (Native) | To be determined empirically |
| Product Ion (Native) | To be determined empirically |
| Precursor Ion (Labeled) | To be determined empirically |
| Product Ion (Labeled) | To be determined empirically |
Table 2: Method Validation Parameters (Representative)
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Accuracy (% Recovery) | 85-115% |
| Precision (%RSD) | < 15% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
Experimental Workflow
Workflow for developing and using a stable isotope-labeled standard.
Conclusion
The use of a stable isotope-labeled internal standard for this compound is essential for achieving high accuracy and precision in quantitative studies. The synthetic and analytical protocols outlined in this application note provide a framework for researchers to develop and validate robust methods for the analysis of this important metabolite in various biological matrices. This will facilitate a better understanding of its role in health and disease, and support the development of potential therapeutic interventions.
References
- 1. Buy this compound | 10191-25-0 [smolecule.com]
- 2. This compound|Anaplerotic Research Compound [benchchem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Synthesis routes of this compound [benchchem.com]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3-Oxopentanoic Acid in Studying Mitochondrial Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as a valuable tool for investigating mitochondrial function.[1][2] Derived from the metabolism of odd-chain fatty acids, it possesses a unique metabolic characteristic: it is anaplerotic.[1][2] Unlike four-carbon ketone bodies, the metabolism of this compound yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle. This anaplerotic property allows this compound to replenish the pool of TCA cycle intermediates, which is crucial for sustaining cellular respiration and energy production, particularly under conditions of metabolic stress.[1][3]
These application notes provide a comprehensive overview of the use of this compound in studying mitochondrial function, including its metabolic fate, its effects on mitochondrial respiration, and detailed protocols for its application in experimental settings. The information presented here is intended to guide researchers in designing and executing experiments to probe the intricacies of mitochondrial metabolism.
Metabolic Pathway of this compound
This compound is taken up by cells and transported into the mitochondrial matrix. There, it is converted to its CoA ester, 3-oxopentanoyl-CoA, by succinyl-CoA:3-oxoacid-CoA transferase (SCOT).[4][5] Subsequently, mitochondrial thiolase cleaves 3-oxopentanoyl-CoA into acetyl-CoA and propionyl-CoA. Acetyl-CoA directly enters the TCA cycle by condensing with oxaloacetate to form citrate. Propionyl-CoA undergoes a series of enzymatic reactions to be converted into succinyl-CoA, which then enters the TCA cycle, thus replenishing its intermediates.
Metabolic fate of this compound in the mitochondrion.
Data Presentation
The anaplerotic nature of this compound is expected to enhance mitochondrial respiration, particularly when the TCA cycle intermediate pool is depleted. The following tables summarize the expected effects and provide a template for presenting quantitative data from mitochondrial respiration assays.
Table 1: Expected Effects of this compound on Mitochondrial Function Parameters
| Parameter | Expected Effect with this compound | Rationale |
| Basal Respiration | Increase | Provides substrates (acetyl-CoA and succinyl-CoA) for the TCA cycle, increasing electron transport chain activity. |
| ATP Production | Increase | Enhanced proton gradient from increased ETC activity drives ATP synthesis. |
| Maximal Respiration | Increase | By replenishing TCA cycle intermediates, it can sustain a higher rate of respiration when the ETC is uncoupled. |
| Spare Respiratory Capacity | Increase | The difference between maximal and basal respiration is expected to increase, indicating enhanced mitochondrial fitness. |
| Proton Leak | No significant change or slight increase | Increased substrate availability may lead to a higher proton motive force, potentially increasing proton leak. |
Table 2: Representative Data from a Seahorse XF Cell Mito Stress Test
The following data are illustrative and serve as a template. Actual values will vary depending on the cell type, experimental conditions, and concentration of this compound used.
| Treatment | Basal Respiration (pmol O₂/min/µg protein) | ATP Production (pmol O₂/min/µg protein) | Maximal Respiration (pmol O₂/min/µg protein) | Spare Respiratory Capacity (%) |
| Control (Vehicle) | 15.2 ± 1.8 | 10.5 ± 1.2 | 35.8 ± 4.1 | 135 ± 15 |
| This compound (1 mM) | 20.7 ± 2.5 | 15.3 ± 1.9 | 50.1 ± 5.8 | 142 ± 18 |
| This compound (5 mM) | 28.9 ± 3.4 | 21.6 ± 2.7 | 65.4 ± 7.2 | 126 ± 14 |
Experimental Protocols
Protocol 1: Assessing the Effect of this compound on Mitochondrial Respiration in Intact Cells using the Seahorse XF Analyzer
This protocol outlines the use of the Seahorse XF Cell Mito Stress Test to measure the oxygen consumption rate (OCR) in live cells treated with this compound.
Materials:
-
Cell culture medium
-
Seahorse XF Base Medium
-
This compound (sodium salt)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer and consumables (cell culture microplates, sensor cartridges)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ incubator at 37°C overnight.
-
Preparation of Assay Medium: Warm Seahorse XF Base Medium to 37°C and supplement with L-glutamine, glucose, and sodium pyruvate (B1213749) as required for the specific cell type. Prepare a stock solution of this compound in the assay medium.
-
Cell Plate Preparation: Remove the cell culture microplate from the incubator. Wash the cells with the prepared assay medium and add the final volume of assay medium containing either vehicle or the desired concentrations of this compound. Incubate the cell plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Loading the Sensor Cartridge: Load the hydrated sensor cartridge with the compounds from the Mito Stress Test Kit: Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A, into the appropriate injection ports.
-
Running the Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and initiate the measurement protocol. The instrument will measure the basal OCR and then sequentially inject the inhibitors to determine key parameters of mitochondrial function.
-
Data Normalization: After the assay, normalize the OCR data to cell number or protein concentration per well.
References
- 1. Effects of Triheptanoin on Mitochondrial Respiration and Glycolysis in Cultured Fibroblasts from Neutral Lipid Storage Disease Type M (NLSD-M) Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced severity of ischemic stroke and improvement of mitochondrial function after dietary treatment with the anaplerotic substance triheptanoin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound|Anaplerotic Research Compound [benchchem.com]
- 4. uniprot.org [uniprot.org]
- 5. Succinyl-CoA:3-ketoacid CoA transferase deficiency | MedlinePlus Genetics [medlineplus.gov]
Application Notes and Protocols for Assessing the Anaplerotic Effects of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxopentanoic acid, also known as beta-ketopentanoate, is a five-carbon ketone body that serves as an alternative energy source for the brain and other tissues, particularly during periods of low glucose availability.[1][2] Unlike the more common four-carbon ketone bodies, this compound is anaplerotic, meaning it can replenish the pool of tricarboxylic acid (TCA) cycle intermediates.[2][3][4] This property is of significant interest in the context of metabolic disorders characterized by energy deficits or impaired anaplerosis. This compound is primarily produced in the liver from the metabolism of odd-chain fatty acids, such as heptanoate, which can be supplied therapeutically as triheptanoin (B1683035).[1][2] Upon entering cells, this compound is metabolized to propionyl-CoA, which is subsequently converted to the TCA cycle intermediate succinyl-CoA, thereby "refilling" the cycle.[5][6]
These application notes provide detailed protocols for assessing the anaplerotic effects of this compound in both in vitro and in vivo models. The methodologies described herein are essential for researchers and drug development professionals investigating the therapeutic potential of this compound and related compounds.
Data Presentation
The following tables summarize quantitative data on the metabolic effects of triheptanoin, the precursor to this compound. While direct quantitative data for this compound is limited in the public domain, these findings from triheptanoin studies provide valuable insights into its anaplerotic potential.
Table 1: Effect of Triheptanoin Treatment on Clinical and Laboratory Outcomes in Patients with Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD)
| Clinical Outcome Measure | Before Triheptanoin Treatment (Mean ± SD) | During Triheptanoin Treatment (Mean ± SD) | p-value | Reference |
| Emergency Service Applications (per month) | 0.19 ± (not specified) | 0.08 ± (not specified) | 0.009 | [7] |
| Hospitalizations (per month) | 0.17 ± (not specified) | 0.08 ± (not specified) | 0.002 | [7] |
| Creatine Kinase (CK) Levels during Metabolic Crises (U/L) | (not specified) | (significantly decreased) | < 0.0001 | [8] |
| Annualized Hospitalization Rate | 22.0 ± 22.2 (episodes) | 4.3 ± 5.3 (episodes) | 0.034 | [9] |
| Hospitalization Duration (days) | (not specified) | (significantly decreased) | (not specified) | [9] |
Table 2: Anaplerotic Flux from Propionate (B1217596) in Perfused Rat Heart
| Propionate Concentration (mM) | Contribution of Exogenous Propionate to CAC Intermediates (%) | Total Anaplerosis (% of CAC turnover) | Reference |
| 0 | 0 | 5 (extrapolated) | [2] |
| 1 | 17 | (not specified) | [2] |
| 2 | (not specified) | 16 | [2] |
Signaling and Metabolic Pathways
Experimental Protocols
Protocol 1: In Vitro Assessment of Anaplerosis using Stable Isotope Tracing
This protocol details the use of ¹³C-labeled this compound to trace its contribution to the TCA cycle in cultured cells.
1. Cell Culture and Treatment:
-
Culture cells of interest (e.g., neuronal cells, hepatocytes) to ~80% confluency in standard growth medium.
-
Prepare a stock solution of ¹³C-labeled this compound (e.g., [U-¹³C₅]-3-oxopentanoic acid) in a suitable solvent (e.g., sterile water or DMSO).
-
On the day of the experiment, replace the standard growth medium with a medium containing the ¹³C-labeled this compound at the desired final concentration. Include a vehicle control group.
-
Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled substrate.
2. Metabolite Extraction:
-
At each time point, rapidly aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice for 15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
3. LC-MS/MS Analysis of TCA Cycle Intermediates:
-
Analyze the extracted metabolites using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and acetonitrile.[10]
-
Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization (ESI) mode and use multiple reaction monitoring (MRM) to detect and quantify the mass isotopologues of TCA cycle intermediates (e.g., succinate, malate, citrate).[10]
-
Data Analysis: Determine the fractional enrichment of ¹³C in each TCA cycle intermediate to quantify the contribution of this compound to anaplerosis.
Protocol 2: Quantification of Propionyl-CoA and Succinyl-CoA
This protocol describes a gas chromatography-mass spectrometry (GC-MS) method for the quantification of key CoA esters in the anaplerotic pathway.[1]
1. Tissue/Cell Extraction:
-
Homogenize frozen tissue or cell pellets in perchloric acid.
-
Spike the extract with deuterated internal standards ([²H₅]propionyl-CoA and [²H₄]succinyl-CoA).
-
Isolate the short-chain acyl-CoA fraction using an oligonucleotide purification cartridge.
2. Sample Derivatization:
-
For Propionyl-CoA: React with sarcosine (B1681465) to form N-propionylsarcosine and derivatize with pentafluorobenzyl bromide.
-
For Succinyl-CoA: Hydrolyze to succinic acid and derivatize with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
3. GC-MS Analysis:
-
Analyze the derivatized samples on a GC-MS system.
-
Use selected ion monitoring (SIM) to detect and quantify the specific derivatives of propionyl-CoA and succinyl-CoA and their corresponding internal standards.
4. Data Analysis:
-
Calculate the concentrations of propionyl-CoA and succinyl-CoA based on the peak area ratios of the analytes to their internal standards.
-
If using ¹³C-labeled this compound, determine the mass isotopomer distribution to trace the flow of the label through the anaplerotic pathway.[1]
Protocol 3: Assessment of Mitochondrial Respiration using a Seahorse XF Analyzer
This protocol outlines the use of a Seahorse XF Analyzer to measure the effect of this compound on cellular oxygen consumption rate (OCR), an indicator of mitochondrial respiration.
1. Cell Seeding:
-
Seed cells in a Seahorse XF cell culture microplate at an optimal density determined empirically for the cell type.
-
Allow cells to adhere and grow overnight.
2. Assay Preparation:
-
On the day of the assay, replace the growth medium with a bicarbonate-free Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and the desired concentration of this compound.
-
Incubate the plate in a non-CO₂ incubator at 37°C for one hour prior to the assay.
-
Hydrate the sensor cartridge with the Seahorse XF calibrant and incubate at 37°C in a non-CO₂ incubator.
3. Seahorse XF Assay:
-
Load the sensor cartridge with compounds for sequential injection (e.g., oligomycin, FCCP, and rotenone/antimycin A) to perform a mitochondrial stress test.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure OCR at baseline and after each injection.
4. Data Analysis:
-
Normalize the OCR data to cell number or protein content.
-
Calculate key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[11]
-
Compare these parameters between control and this compound-treated cells to assess the impact on mitochondrial respiration.
Protocol 4: In Vivo Assessment of Brain Metabolism using Microdialysis
This protocol describes the use of in vivo microdialysis to measure changes in brain neurotransmitter levels following the administration of this compound or its precursors.
1. Animal Preparation and Probe Implantation:
-
Anesthetize the subject animal (e.g., rat, mouse) and place it in a stereotaxic frame.
-
Implant a microdialysis probe into the brain region of interest (e.g., hippocampus, cortex).
-
Allow the animal to recover from surgery.
2. Microdialysis Sampling:
-
Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline.
-
Administer this compound or triheptanoin (e.g., via intraperitoneal injection or oral gavage).
-
Continue to collect dialysate samples to monitor changes in extracellular neurotransmitter concentrations.
3. Neurotransmitter Analysis:
-
Analyze the dialysate samples for glutamate (B1630785) and GABA concentrations using high-performance liquid chromatography (HPLC) with fluorescence detection or LC-MS/MS.[12][13]
4. Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels.
-
Compare the changes in glutamate and GABA between the treatment and control groups to assess the impact of this compound on neurotransmitter metabolism, which is closely linked to TCA cycle activity.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the anaplerotic effects of this compound. By employing stable isotope tracing, targeted metabolomics, and real-time bioenergetic analysis, researchers can elucidate the mechanisms by which this unique five-carbon ketone body supports and enhances cellular metabolism. These methodologies are crucial for advancing our understanding of metabolic diseases and for the development of novel therapeutic strategies based on anaplerosis.
References
- 1. Assay of the concentration and (13)C isotopic enrichment of propionyl-CoA, methylmalonyl-CoA, and succinyl-CoA by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass isotopomer study of anaplerosis from propionate in the perfused rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of triheptanoin treatment on clinical and laboratory outcomes in patients with long-chain fatty acid oxidation disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Localized 13C NMR spectroscopy in the human brain of amino acid labeling from D-[1-13C]glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism [frontiersin.org]
- 13. Rapid analysis of GABA and glutamate in microdialysis samples using high performance liquid chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 3-Oxopentanoic Acid via Claisen Condensation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 3-Oxopentanoic acid using the Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound using a Claisen condensation?
A1: The synthesis is a two-step process. First, a crossed Claisen condensation between ethyl propionate (B1217596) and ethyl acetate (B1210297) yields ethyl 3-oxopentanoate (B1256331). This is followed by hydrolysis of the resulting β-keto ester to produce this compound.
Q2: Why is the choice of base so critical in a Claisen condensation?
A2: The base plays a crucial role in the Claisen condensation for several reasons. It must be strong enough to deprotonate the α-carbon of the ester to form the enolate nucleophile. A stoichiometric amount of base is required because the final deprotonation of the β-keto ester product is the thermodynamic driving force of the reaction.[1] The base should also be non-nucleophilic to avoid side reactions like saponification (hydrolysis of the ester).[1]
Q3: What are the common side reactions that can lower the yield of ethyl 3-oxopentanoate?
A3: The primary side reactions in a crossed Claisen condensation are self-condensation products. In this specific synthesis, this would result in the formation of ethyl 2-methyl-3-oxopentanoate (from the self-condensation of ethyl propionate) and ethyl acetoacetate (B1235776) (from the self-condensation of ethyl acetate). Another potential side reaction is transesterification if the alkoxide base does not match the alkyl group of the esters.[1] Saponification can also occur if hydroxide (B78521) bases are used or if water is present in the reaction mixture.[1]
Q4: How can I minimize the formation of self-condensation byproducts?
A4: To favor the desired crossed Claisen product, one strategy is to use a non-nucleophilic, strong base like Lithium diisopropylamide (LDA). This allows for the pre-formation of the enolate of one ester (e.g., ethyl propionate) before the addition of the second ester (ethyl acetate).[1][2] This controlled addition minimizes the opportunity for self-condensation.
Q5: What is the purpose of the acidic workup step?
A5: The acidic workup is essential to protonate the enolate of the β-keto ester that is formed at the end of the reaction. This neutralizes the reaction mixture and allows for the isolation of the final ethyl 3-oxopentanoate product.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or No Product Formation | 1. Inactive Base: The alkoxide base may have degraded due to moisture. 2. Insufficient Base: Less than a stoichiometric equivalent of base was used. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a freshly prepared or properly stored base. Ensure all glassware and reagents are anhydrous. 2. Use at least one full equivalent of a strong base. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. |
| Presence of Multiple Products (Self-Condensation) | Both esters are acting as both nucleophiles and electrophiles, leading to a mixture of all four possible products. | 1. Directed Claisen Condensation: Use a strong, non-nucleophilic base like LDA to pre-form the enolate of one ester before slowly adding the second ester.[1][2] 2. Control Stoichiometry: Use an excess of the ester that you do not want to enolize (in this case, ethyl acetate). |
| Formation of Carboxylic Acid Salt (Saponification) | 1. Use of Hydroxide Base: Bases like NaOH or KOH will hydrolyze the ester. 2. Presence of Water: Moisture in the reaction can lead to ester hydrolysis. | 1. Avoid hydroxide bases. Use an alkoxide base like sodium ethoxide or a non-nucleophilic base like LDA or sodium hydride.[1] 2. Ensure all reagents, solvents, and glassware are rigorously dried. |
| Transesterification | The alkoxide base does not match the alkyl group of the ester (e.g., using sodium methoxide (B1231860) with ethyl esters). | Use an alkoxide base that corresponds to the alcohol portion of your esters (e.g., sodium ethoxide for ethyl esters).[1] |
| Difficulty Isolating the Product | The product is still in its enolate form after the reaction. | Perform a careful acidic workup with a dilute acid (e.g., 1M HCl) to protonate the enolate and isolate the neutral β-keto ester.[1] |
Quantitative Data on Reaction Parameters
| Base | Typical Reaction Conditions | Reported Yield (%) | Notes |
| Sodium Ethoxide (NaOEt) | Reflux in ethanol | Can be high, but prone to side reactions in crossed condensations. | The classic base for Claisen condensations. To minimize side products in a crossed reaction, careful control of addition order and stoichiometry is needed. |
| Sodium Hydride (NaH) | THF, reflux | Can improve yields compared to NaOEt, particularly in more complex systems. | A stronger, non-nucleophilic base that can drive the reaction to completion. Requires careful handling due to its reactivity with moisture. |
| Lithium Diisopropylamide (LDA) | THF, -78 °C to room temperature | Often provides the best yields and selectivity for crossed Claisen condensations. | Allows for the controlled, quantitative formation of the enolate of one ester, minimizing self-condensation products.[1][2] |
Experimental Protocols
Protocol 1: Directed Crossed Claisen Condensation for Ethyl 3-Oxopentanoate
This protocol is designed to maximize the yield of the desired crossed product by using LDA to control the enolate formation.
Materials:
-
n-Butyllithium (n-BuLi)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl propionate
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (a dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes.
-
Enolate Formation: Slowly add ethyl propionate (1.0 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.
-
Crossed Condensation: To the enolate solution, slowly add ethyl acetate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting materials.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl until the pH is acidic. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl 3-oxopentanoate.
Protocol 2: Hydrolysis of Ethyl 3-Oxopentanoate to this compound
This protocol is adapted from a general procedure for ester hydrolysis and is expected to give a high yield.
Materials:
-
Ethyl 3-oxopentanoate
-
1M Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric acid (HCl)
-
Ethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Saponification: Dissolve ethyl 3-oxopentanoate (1.0 equivalent) in a mixture of methanol and 1M NaOH solution (e.g., a 1:1 mixture). Stir the resulting mixture at room temperature for 5 hours or until TLC analysis shows the disappearance of the starting ester.[3]
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl ether or ethyl acetate (3 x volume of the reaction mixture).
-
Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield this compound. Based on similar procedures, yields of over 95% can be expected.[3]
Visualizations
Caption: Mechanism of the Directed Claisen Condensation.
Caption: Troubleshooting workflow for low yield.
Caption: Overall experimental workflow for synthesis.
References
Technical Support Center: 3-Oxopentanoic Acid LC-MS/MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the LC-MS/MS analysis of 3-Oxopentanoic acid. The information is tailored for researchers, scientists, and drug development professionals to help navigate common challenges and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is LC-MS/MS a suitable method for analyzing this compound?
A1: LC-MS/MS is a highly sensitive and selective technique ideal for quantifying small molecules like this compound in complex biological matrices.[1][2] Tandem mass spectrometry (MS/MS) allows for specific detection and quantification, minimizing interferences from other components in the sample.[3][4]
Q2: Is derivatization necessary for the analysis of this compound?
A2: While some organic acids require derivatization to improve volatility or ionization efficiency, a direct LC-MS/MS method for this compound has been successfully developed and validated.[3] This simplifies the sample preparation procedure. However, for other short-chain fatty or organic acids, derivatization using agents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be employed to enhance detection.[5][6][7]
Q3: What are the typical mass transitions (MRM) for this compound?
A3: For this compound, detection is typically performed in negative electrospray ionization mode (ESI-). The precursor ion is [M-H]⁻ with an m/z of 115.1. A common product ion for quantification is m/z 71.[3]
Q4: What kind of stability issues should I be aware of for this compound samples?
A4: this compound has demonstrated good stability in human plasma across various conditions, including autosampler, benchtop (room temperature), and multiple freeze-thaw cycles.[3][8] Long-term stability has also been shown at –80 °C.[3][8] However, it is always good practice to assess analyte stability under your specific experimental conditions, as factors like pH, light exposure, and temperature can affect analyte integrity.[9][10]
Troubleshooting Guide
Issue 1: Poor Signal Intensity or No Peak Detected
-
Possible Cause: Suboptimal ionization or mass spectrometer parameters.
-
Possible Cause: Inefficient sample extraction.
-
Solution: The recovery of the extraction method should be evaluated. A validated method for this compound from human plasma showed recovery of over 88%.[3][8] Ensure the protein precipitation step is performed correctly, for instance, by using ice-cold methanol (B129727).[1]
-
-
Possible Cause: Ion suppression from matrix components.[4][12]
Issue 2: Poor Peak Shape (e.g., Tailing, Broadening, or Splitting)
-
Possible Cause: Column contamination or degradation.
-
Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Ensure proper sample filtration to prevent particulates from clogging the column frit.[14]
-
-
Possible Cause: Inappropriate mobile phase composition.
-
Possible Cause: Secondary interactions with the stationary phase.
-
Solution: Ensure the column is appropriate for organic acid analysis. A C18 column is commonly used.[3]
-
Issue 3: High Background Noise
-
Possible Cause: Contaminated mobile phase or LC system.
-
Solution: Use high-purity solvents and additives. Freshly prepare mobile phases and avoid microbial growth.[14] Flush the LC system thoroughly.
-
-
Possible Cause: Carryover from previous injections.
-
Solution: Implement a robust needle wash protocol in the autosampler method. Injecting a blank solvent after a high-concentration sample can help identify and mitigate carryover.
-
Issue 4: Inconsistent Retention Time
-
Possible Cause: Inadequate column equilibration.
-
Solution: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions between injections. A 10-minute total run time with re-equilibration has been used successfully.[3]
-
-
Possible Cause: Fluctuations in pump pressure or mobile phase composition.
-
Solution: Check the LC pumps for leaks and ensure proper solvent degassing. Verify that the mobile phase composition is being delivered accurately.
-
Experimental Protocol: Quantification of this compound in Human Plasma
This protocol is based on a validated LC-MS/MS method.[3]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma, add 400 µL of ice-cold methanol containing a suitable internal standard.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Parameters
| Parameter | Value |
| LC Column | Phenomenex Luna 3µm, C18(2), 100Å, 150×2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Gradient | A gradient elution should be optimized for separation. |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transition | Precursor Ion (Q1): m/z 115.1, Product Ion (Q3): m/z 71 |
| Entrance Potential | -10 V |
| Retention Time | Approximately 3.85 min |
Quantitative Data Summary
The following table summarizes key quantitative parameters from a validated method for this compound analysis in human plasma.[3][8]
| Parameter | Value |
| Validated Calibration Range | 0.156–10 µg/mL |
| Recovery | >88% |
| Accuracy and Precision | Within acceptable limits over the validated range |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable in autosampler, at room temperature, through freeze-thaw cycles, and long-term at -80°C |
Visualizations
Caption: A flowchart outlining the general troubleshooting workflow for LC-MS/MS analysis.
Caption: A simplified diagram showing the metabolic origin of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo [mdpi.com]
- 3. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 6. daneshyari.com [daneshyari.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. na.mxns.com [na.mxns.com]
- 10. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 11. gmi-inc.com [gmi-inc.com]
- 12. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 13. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 14. agilent.com [agilent.com]
- 15. lcms.cz [lcms.cz]
Technical Support Center: Quantification of 3-Oxopentanoic Acid
Welcome to the technical support center for the accurate quantification of 3-Oxopentanoic acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the analysis of this compound, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Troubleshooting Guide: Overcoming Matrix Effects
Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds, are a significant challenge in LC-MS/MS-based quantification.[1][2] This guide provides a structured approach to identifying and mitigating these effects during this compound analysis.
Common Problems, Potential Causes, and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Implement a stable isotope-labeled internal standard (SIL-IS) for each sample.[3] - Optimize and standardize the sample preparation procedure to ensure consistent removal of interfering matrix components.[4] |
| Low analyte signal (Ion Suppression) | - Co-elution of phospholipids (B1166683) or other endogenous matrix components. - High concentration of salts in the final extract. | - Optimize Chromatography: Adjust the gradient elution profile to better separate this compound from interfering compounds.[4] - Improve Sample Cleanup: Employ more rigorous sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[5] - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[4][6] |
| High analyte signal (Ion Enhancement) | Co-eluting matrix components that improve the ionization efficiency of this compound. | - Stable Isotope Dilution (SID): The use of a SIL-IS is the most effective way to compensate for ion enhancement as it is affected by the matrix in the same way as the analyte.[3][7] - Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. |
| Inaccurate quantification | Non-linear response due to matrix effects. | - Use a SIL-IS: This is the gold standard for correcting for matrix effects and ensuring accurate quantification.[3][7] - Matrix-Matched Calibration Curve: If a SIL-IS is not available, a calibration curve prepared in a matched matrix can help to correct for non-linearity. |
| Peak shape distortion | Overloading of the analytical column with matrix components. | - Enhance Sample Cleanup: Utilize SPE to remove a broader range of interfering compounds. - Sample Dilution: Reduce the amount of matrix introduced into the LC-MS/MS system.[6] |
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound quantification?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by the presence of co-eluting molecules from the sample matrix (e.g., plasma, urine, tissue homogenate).[1][2] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification.[1][2] Given that this compound is often measured at low concentrations in complex biological samples, matrix effects can significantly impact the accuracy, precision, and sensitivity of the analysis.[5]
Q2: What is the most effective strategy to counteract matrix effects in this compound analysis?
A2: The most robust and widely recommended strategy is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique called stable isotope dilution (SID).[3][7] A SIL-IS is chemically identical to this compound but has a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ²H). It is added to the sample at the beginning of the sample preparation process and co-elutes with the analyte.[3] Since the SIL-IS experiences the same matrix effects as the analyte, the ratio of the analyte signal to the SIL-IS signal remains constant, allowing for accurate quantification.[3]
Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?
A3: The choice of sample preparation technique is critical for reducing matrix effects.[8] While simple protein precipitation (PPT) is fast, it may not be sufficient for removing all interfering compounds.[5] More effective techniques include:
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte from the sample matrix based on its physicochemical properties.[5]
-
Liquid-Liquid Extraction (LLE): LLE can also be effective in separating this compound from matrix components based on its solubility in different immiscible solvents.
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Sample dilution can be a simple and effective way to reduce the concentration of matrix components and thereby lessen their impact on ionization.[4][6] However, this approach is only feasible if the concentration of this compound in the sample is high enough to remain detectable after dilution. For low-concentration samples, dilution may compromise the sensitivity of the assay.[6]
Q5: A published method for this compound reported no matrix effect. Why am I still observing it?
A5: The presence and extent of matrix effects can be highly dependent on the specific biological matrix (e.g., human plasma vs. mouse liver tissue), the sample collection and handling procedures, and the specific LC-MS/MS instrumentation and conditions used.[6] Even with a validated method, variations in these factors can lead to the emergence of matrix effects. Therefore, it is always recommended to assess matrix effects during method development and validation with your specific matrix and experimental setup.
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Pre-treatment:
-
To 100 µL of plasma or serum, add 10 µL of a stable isotope-labeled internal standard (SIL-IS) working solution.
-
Add 400 µL of ice-cold acetonitrile (B52724) with 0.1% formic acid to precipitate proteins.[5]
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[5]
-
Transfer the supernatant to a clean tube.
-
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[5]
-
Elute this compound and the SIL-IS with 1 mL of methanol.[5]
-
-
Final Preparation:
Protocol 2: Stable Isotope Dilution (SID) Workflow
-
Prepare a SIL-IS Working Solution: Prepare a working solution of the this compound SIL-IS at a known concentration in a suitable solvent (e.g., methanol/water).
-
Spike Samples: Add a small, precise volume of the SIL-IS working solution to all calibrators, quality control samples, and unknown samples at the very beginning of the sample preparation process.[3]
-
Sample Preparation: Process all samples (calibrators, QCs, and unknowns) using the chosen sample preparation method (e.g., SPE as described above).
-
LC-MS/MS Analysis: Analyze the prepared samples. The mass spectrometer will be set to monitor at least one precursor-product ion transition for the native this compound and one for the SIL-IS.
-
Data Analysis:
-
Calculate the peak area ratio of the endogenous this compound to the SIL-IS for each sample.
-
Generate a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Stable Isotope Dilution Assay - Bavarian Center for Biomolecular Mass Spectrometry (BayBioMS) [tcf.tum.de]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of β-Ketopentanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you optimize the derivatization efficiency of β-ketopentanoate for analytical procedures such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of β-ketopentanoate?
Derivatization is a critical step for the analysis of β-keto acids like β-ketopentanoate for two primary reasons:
-
To Increase Volatility and Thermal Stability: β-ketopentanoate is a polar molecule with low volatility, making it unsuitable for direct GC analysis. Furthermore, it is thermally labile and prone to decarboxylation at the high temperatures used in a GC injector.[1][2] Derivatization converts the polar carboxyl and keto functional groups into less polar, more volatile, and more thermally stable derivatives.[1][2]
-
To Improve Chromatographic Behavior and Sensitivity: The process enhances peak shape, improves separation from other sample components, and can increase detector response, leading to higher sensitivity.[2][3] For HPLC-MS, derivatization can introduce a chargeable moiety to enhance ionization efficiency.[4][5]
Q2: What are the most common derivatization methods for β-ketopentanoate?
The most common strategies involve a two-step process, especially for GC-MS, to protect both the ketone and carboxylic acid groups:
-
Oximation/Methoximation: The keto group is protected first by reacting it with a reagent like methoxyamine hydrochloride. This step is crucial to prevent the interconversion of keto and enol forms (tautomerization), which would otherwise result in multiple derivative peaks for a single analyte.[2]
-
Silylation or Esterification: Following oximation, the carboxylic acid group is derivatized.
-
Silylation: Replaces the active hydrogen on the carboxylic acid with a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), significantly increasing volatility.[2][6] Common reagents include N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]
-
Esterification: Converts the carboxylic acid into an ester (e.g., methyl or ethyl ester), which is more volatile and stable.[3][7]
-
Q3: How can I prevent the degradation of β-ketopentanoate before derivatization?
β-ketopentanoate is inherently unstable. Proper sample handling and storage are critical to prevent decarboxylation.
-
Temperature: Store samples at -80°C or lower. Studies on similar β-keto acids show significant degradation within a week at -20°C, whereas samples are much more stable at -80°C.[1]
-
pH: Maintain a neutral to slightly alkaline pH. The protonated form of the β-keto acid is more prone to decarboxylation than its conjugate base (the carboxylate anion). Acidic conditions should be avoided.[1]
-
Timeliness: Proceed with derivatization as quickly as possible after sample collection and extraction.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization and analysis of β-ketopentanoate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Derivative Peak | Analyte Degradation: The sample may have degraded due to improper storage (temperature, pH) before derivatization.[1] | Ensure samples are stored at -80°C and handled on ice. Maintain a neutral to slightly alkaline pH during extraction.[1] Analyze samples promptly after preparation. |
| Incomplete Derivatization: The reaction may not have gone to completion due to moisture, insufficient reagent, or suboptimal reaction conditions (time, temperature). | Ensure all glassware, solvents, and the sample extract are completely dry. Use a fresh, high-quality derivatization reagent in sufficient excess. Optimize reaction time and temperature according to the chosen protocol. | |
| Reagent Degradation: Silylation reagents are highly sensitive to moisture. | Use freshly opened reagents or reagents stored under inert gas (e.g., nitrogen or argon). Avoid repeated exposure of the reagent to atmospheric moisture. | |
| Poor Peak Shape (Tailing) | Active Sites in the GC System: Free silanol (B1196071) groups on the GC column, liner, or injection port can interact with the analyte derivative.[1] | Use a high-quality, deactivated (silanized) GC column and liner. Condition the column regularly as per the manufacturer's instructions. |
| Incomplete Derivatization: Residual polar groups on the analyte can interact with the GC system, causing peak tailing.[1] | Re-optimize the derivatization procedure to ensure the reaction is complete. Consider increasing the reagent concentration, catalyst amount, reaction time, or temperature. | |
| Multiple Peaks for a Single Analyte | Tautomerization: The keto and enol forms of β-ketopentanoate were both derivatized, which occurs if the keto group was not protected first.[2] | Employ a two-step derivatization: oximation first to protect the keto group, followed by silylation or esterification for the carboxyl group.[1][2] |
| Anomerization (if carbohydrates present): Some silylation reagents can cause anomerization in sugars, which may be present in the sample matrix.[3] | If analyzing carbohydrates alongside the keto acid, choose a reagent less prone to causing anomerization, such as HMDS with TMCS.[3] | |
| Inconsistent Retention Times | Fluctuations in GC Conditions: Inconsistent oven temperature or carrier gas flow rate can cause shifts in retention time.[1] | Calibrate the GC oven and ensure it maintains a stable temperature. Check for leaks in the gas lines and verify the proper functioning of the flow controller. |
| Column Degradation: The stationary phase of the GC column may be degrading. | Replace the GC column if it has been used extensively or with aggressive sample matrices. |
Experimental Protocols
Protocol 1: Two-Step Derivatization for GC-MS Analysis (Methoximation-Silylation)
This protocol is designed to protect the thermally unstable keto group before derivatizing the carboxylic acid, preventing degradation and side reactions.[1][2]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Drying: Ensure the sample extract is completely dry. This can be achieved by evaporation under a gentle stream of nitrogen gas. Moisture will interfere with the silylation step.
-
Methoximation Step:
-
Add 50 µL of the methoxyamine hydrochloride solution to the dried extract.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the mixture at 60°C for 45 minutes.[1]
-
Allow the vial to cool completely to room temperature.
-
-
Silylation Step:
-
Analysis: The sample is now derivatized and ready for injection into the GC-MS.
Protocol 2: Trans-esterification of β-Keto Esters
This protocol is useful for converting a β-keto ester (e.g., methyl or ethyl β-ketopentanoate) to a different ester.
Materials:
-
β-keto ester (e.g., ethyl-β-ketopentanoate) (1 mmol)
-
Alcohol (e.g., benzyl (B1604629) alcohol) (1.1 mmol)
-
Silica (B1680970) supported boric acid (SiO₂–H₃BO₃) catalyst (50 mg)[8]
-
Reaction vessel with magnetic stir bar
-
Heating apparatus
Procedure:
-
Reaction Setup: Combine the β-keto ester, the desired alcohol, and the silica-supported boric acid catalyst in the reaction vessel.[8]
-
Heating: Heat the mixture to 100°C with stirring for 5-7 hours.[8] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and filter to remove the solid catalyst.[8]
-
-
Purification: Purify the crude product using column chromatography (e.g., silica gel with an EtOAc/hexane mobile phase) to isolate the desired ester.[8]
Data and Reagent Summary
Table 1: Common Derivatization Reagents for β-Ketopentanoate Functional Groups
| Functional Group | Derivatization Type | Reagent | Abbreviation | Key Characteristics |
| Ketone | Oximation | Methoxyamine Hydrochloride | MEOX | Protects the keto group, preventing tautomerization and degradation during subsequent steps.[1][2] |
| Oximation | o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA (PFBOA) | Forms stable oxime derivatives suitable for GC analysis, particularly with Electron Capture Detection (ECD).[9] | |
| Carboxylic Acid | Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | A powerful silyl donor. Its byproducts are highly volatile and typically do not interfere with early eluting peaks.[3][10] |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Similar to BSTFA, used to form trimethylsilyl (TMS) ethers. Often used with a TMCS catalyst.[1] | |
| Silylation | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | Forms tert-butyldimethylsilyl (TBDMS) derivatives, which are approximately 10,000 times more stable against hydrolysis than TMS derivatives.[3] | |
| Alkylation (Esterification) | Trimethylsilyldiazomethane | Reacts instantly and quantitatively with carboxylic acids in the presence of methanol (B129727) to form methyl esters.[3] | ||
| Alkylation (Esterification) | BF₃-Methanol | Boron trifluoride in methanol is a common reagent for preparing methyl esters of fatty acids.[3] | ||
| Both Hydroxyl & Carboxyl | Silylation | Hexamethyldisilazane | HMDS | A less powerful silylating agent than BSTFA/MSTFA, often requiring a catalyst and/or heat. Can be used under solvent-free conditions.[11] |
Visual Guides
Caption: General workflow for β-ketopentanoate analysis by GC-MS.
Caption: Decision tree for troubleshooting low derivative peak intensity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. ddtjournal.com [ddtjournal.com]
- 5. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. en-wikipedia--on--ipfs-org.ipns.dweb.link [en-wikipedia--on--ipfs-org.ipns.dweb.link]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Stability of 3-Oxopentanoic Acid in Frozen Plasma Samples
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on ensuring the stability of 3-Oxopentanoic acid in frozen plasma samples. Accurate quantification of this and other beta-keto acids is critical for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern in plasma samples?
A1: this compound, also known as beta-ketopentanoate, is a 5-carbon ketone body.[1] Like other beta-keto acids, it is susceptible to degradation, primarily through decarboxylation. This inherent instability can lead to a decrease in its concentration in biological samples over time, compromising the accuracy of analytical results.
Q2: What is the primary degradation pathway for this compound?
A2: The main degradation pathway for beta-keto acids like this compound is decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide. This process can be accelerated by factors such as increased temperature.
Q3: How does storage temperature affect the stability of this compound?
A3: Storage temperature is a critical factor. Studies on the closely related beta-keto acid, acetoacetate (B1235776), show significant degradation at -20°C. For instance, approximately 40% of acetoacetate is lost within 7 days at -20°C, and it is almost entirely degraded after 40 days.[2] Stability is markedly improved at -80°C, with only about 14% loss of acetoacetate observed over 40 days.[2] Therefore, storing plasma samples at -80°C is strongly recommended to maintain the integrity of this compound.
Q4: What are the visible signs of degradation in my analytical data?
A4: Signs of degradation in your analytical results may include:
-
A progressive decrease in the concentration of this compound in quality control (QC) samples over time.
-
Increased variability in measurements of replicate samples.
-
The appearance of unknown peaks in your chromatogram, which could be degradation products.
Q5: How can I minimize the degradation of this compound during sample collection and processing?
A5: To minimize degradation, it is crucial to handle samples promptly and maintain a cold chain. Collect blood in appropriate anticoagulant tubes and place them on ice immediately. Separate the plasma by centrifugation in a refrigerated centrifuge within 30 minutes of collection.[3]
Q6: Is deproteinization of plasma samples necessary?
A6: Deproteinization of plasma, for example with perchloric acid, has been shown to enhance the stability of acetoacetate, a similar beta-keto acid.[2][4] This is because it removes enzymes that could contribute to the degradation of the analyte.[2] Storing deproteinized plasma at -80°C resulted in no significant change in acetoacetate concentration over 60 days.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no detectable levels of this compound | Sample degradation due to improper storage temperature. | Ensure all plasma samples are consistently stored at -80°C.[2] |
| Prolonged time between sample collection and freezing. | Process blood to plasma and freeze within 30-60 minutes of collection. Keep samples on ice throughout the process.[3] | |
| Multiple freeze-thaw cycles. | Aliquot plasma into single-use tubes after the initial processing to avoid repeated freezing and thawing.[5] | |
| High variability in results between replicates | Inconsistent sample handling. | Standardize the entire sample handling and analysis workflow. Ensure all samples are treated identically. |
| Analyte instability on the benchtop during sample preparation. | Keep plasma samples on ice during the entire extraction and preparation process.[3] | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products. | Optimize sample handling and storage to minimize degradation. Review the sample processing protocol to ensure it is performed quickly and at low temperatures. |
Quantitative Data Summary
| Analyte | Storage Temperature | Duration | Approximate Degradation | Reference |
| Acetoacetate | -20°C | 7 days | ~40% | [2] |
| Acetoacetate | -20°C | 40 days | Nearly 100% | [2] |
| Acetoacetate | -80°C | 40 days | ~14% | [2] |
| Deproteinized Acetoacetate | -80°C | 60 days | No significant change | [4] |
Experimental Protocols
Protocol 1: Recommended Sample Collection and Handling (Plasma)
This protocol is designed to minimize analyte degradation from the moment of collection.
-
Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA). Immediately place the tubes on ice.
-
Plasma Separation: Within 30 minutes of collection, centrifuge the blood at approximately 2,000 x g for 15 minutes at 4°C.
-
Aliquoting: Immediately after centrifugation, transfer the plasma supernatant to new, clearly labeled polypropylene (B1209903) tubes.
-
Storage: Store the plasma aliquots at -80°C until analysis. Avoid repeated freeze-thaw cycles.
Protocol 2: Plasma Deproteinization for Enhanced Stability
This protocol is recommended for long-term storage or when maximum stability is required.
-
Sample Preparation: Start with a thawed plasma sample, keeping it on ice.
-
Acid Precipitation: Add an equal volume of ice-cold 10% (w/v) perchloric acid to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new tube.
-
Storage: Store the deproteinized supernatant at -80°C until analysis.
Visualizations
Caption: Recommended workflow for plasma sample handling and storage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How is the stability of different analytes in blood samples maintained before testing? [needle.tube]
common interferences in the detection of 3-Oxopentanoic acid
Welcome to the Technical Support Center for the analysis of 3-Oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to optimize your mass spectrometry-based experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical challenges in the detection of this compound?
A1: The detection of this compound in biological matrices like plasma and urine can be challenging due to its small, polar nature. Key difficulties include potential matrix effects from endogenous components, the need for robust sample preparation to ensure accurate quantification, and the selection of appropriate analytical techniques (LC-MS/MS or GC-MS) to achieve desired sensitivity and specificity.
Q2: Is derivatization necessary for the analysis of this compound?
A2: It depends on the analytical platform:
-
For Gas Chromatography-Mass Spectrometry (GC-MS): Yes, derivatization is essential. This compound is not sufficiently volatile for direct GC-MS analysis. A two-step derivatization process involving methoximation followed by silylation is commonly employed to increase volatility and thermal stability.[1]
-
For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Derivatization is often not required. LC-MS/MS methods have been successfully developed for the direct analysis of this compound in biological fluids.[2]
Q3: What are common sources of interference in the analysis of this compound?
A3: Interferences can be broadly categorized as:
-
Matrix Effects (LC-MS/MS): Co-eluting endogenous compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound, leading to inaccurate quantification.[3][4][5]
-
Chromatographic Interferences: Structurally similar or isobaric compounds can co-elute with this compound, leading to overlapping signals.
-
Derivatization-Related Issues (GC-MS): Incomplete derivatization can result in poor peak shape and reduced sensitivity. Side reactions can also lead to the formation of multiple derivative peaks for a single analyte.
-
Contamination: Exogenous compounds from collection tubes, solvents, or handling procedures can introduce interfering peaks.
Q4: How can matrix effects be minimized in LC-MS/MS analysis?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Techniques like protein precipitation followed by solid-phase extraction (SPE) can help remove a significant portion of the interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components is crucial.
-
Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard is the gold standard for compensating for matrix effects. The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is similar to the study samples can also help to compensate for matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Low Signal Intensity in GC-MS Analysis
| Possible Cause | Troubleshooting Steps |
| Incomplete Derivatization | - Ensure the sample is completely dry before adding derivatization reagents, as water can interfere with the reaction.[6] - Optimize the reaction time and temperature for both methoximation and silylation steps. - Use fresh derivatization reagents. |
| Analyte Degradation | - Ensure proper sample storage conditions (e.g., -80°C) and minimize freeze-thaw cycles. |
| Active Sites in the GC System | - Use a deactivated inlet liner. - Condition the GC column according to the manufacturer's instructions. |
| Column Bleed | - Use a high-quality, low-bleed GC column. - Operate at the lowest feasible temperatures. |
Issue 2: Inaccurate Quantification or High Variability in LC-MS/MS Analysis
| Possible Cause | Troubleshooting Steps |
| Matrix Effects | - Evaluate the matrix effect by comparing the response of the analyte in a neat solution versus a post-extraction spiked matrix sample. - If significant matrix effects are observed, improve the sample cleanup procedure (e.g., implement SPE). - Utilize a stable isotope-labeled internal standard for accurate quantification. |
| Chromatographic Co-elution | - Modify the gradient, mobile phase composition, or select a different column to improve the separation of this compound from interfering compounds. |
| Sample Stability | - Investigate the stability of this compound in the sample matrix under different storage conditions (benchtop, freeze-thaw cycles). While this compound has been shown to be stable in human plasma, it is good practice to verify this for your specific matrix and storage conditions.[7][8] |
Quantitative Data on Interferences
The impact of matrix effects on the accuracy of this compound detection can be significant. The following table summarizes data from a validation study of an LC-MS/MS method for this compound in human plasma.
| Analyte | Concentration (µg/mL) | Matrix Effect (Accuracy %) |
| This compound | 0.450 | 90.1% (Range: 86.3–95.7%) |
| 4 | 90.1% (Range: 86.3–95.7%) | |
| 8 | 90.1% (Range: 86.3–95.7%) | |
| 3-Hydroxypentanoic acid | 0.225 | 87.8% (Range: 85.4–96.1%) |
| 2 | 87.8% (Range: 85.4–96.1%) | |
| 4 | 87.8% (Range: 85.4–96.1%) | |
| Data adapted from a study on the quantitation of 3-hydroxypentanoic acid and this compound in human plasma.[2] |
Experimental Protocols
LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous quantification of 3-hydroxypentanoic acid and this compound in human plasma.[2]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 200 µL of methanol (B129727) containing 0.2% formic acid and an appropriate internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
2. Liquid Chromatography
-
Column: Phenomenex Luna C18 (150 x 2 mm, 3 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: A gradient elution should be optimized to ensure adequate separation.
3. Mass Spectrometry
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for this compound and the internal standard by infusing standard solutions.
Visualizations
Metabolic Pathway of this compound
This compound is a 5-carbon ketone body produced from the metabolism of odd-carbon fatty acids.[9][10] It serves as an anaplerotic substrate, meaning it can replenish intermediates of the Tricarboxylic Acid (TCA) cycle.
Caption: Metabolic fate of this compound.
Troubleshooting Workflow for Inaccurate LC-MS/MS Results
This workflow provides a logical approach to diagnosing and resolving issues with the quantification of this compound.
Caption: Troubleshooting inaccurate LC-MS/MS results.
References
- 1. youtube.com [youtube.com]
- 2. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Temporal stability of eight phthalate metabolites and their glucuronide conjugates in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound|Anaplerotic Research Compound [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
preventing decarboxylation of 3-Oxopentanoic acid during analysis
Welcome to the technical support center for the analysis of 3-Oxopentanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this unstable molecule during experimental analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: Why are my measured concentrations of this compound consistently low or variable?
The most common reason for inaccurate quantification of this compound is its inherent chemical instability. As a β-keto acid, it is highly susceptible to degradation via decarboxylation, a chemical reaction where the carboxylic acid group is lost as carbon dioxide (CO₂), especially when heated.[1][2] This leads to a significant underestimation of its actual concentration in samples if not handled with specific precautions.
Q2: What is the primary degradation pathway for this compound?
The principal degradation pathway is decarboxylation.[1] This reaction is readily facilitated by heat and can occur spontaneously. The mechanism involves the formation of a cyclic, six-membered transition state, which leads to the elimination of CO₂ and the formation of an enol intermediate. This enol then quickly tautomerizes to form the more stable ketone, 2-butanone.[2]
References
Technical Support Center: Industrial Production of 3-Oxopentanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up and industrial production of 3-Oxopentanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial synthesis routes for this compound?
A1: The most common industrial routes involve the synthesis of a stable ester precursor, typically methyl or ethyl 3-oxopentanoate (B1256331), followed by hydrolysis. Key methods include:
-
Claisen Condensation: This is a widely used method involving the condensation of an enolizable ester (like ethyl acetate) with a non-enolizable ester (like ethyl propionate) in the presence of a strong base.[1]
-
Oxidation of Diketones: A multi-step process where a diketone, such as 2,4-hexadione, is synthesized and then oxidized to form this compound.[2]
-
Continuous Flow Processes: Modern industrial production is shifting towards continuous flow systems for beta-keto ester synthesis, which offer better control over reaction parameters, improved safety, and higher consistency.[1] These processes often react streams of an alkyl acetate (B1210297) and a base to form an enolate, which then reacts with another ester stream at elevated temperatures.[1]
Q2: What is the biggest challenge when handling and producing this compound on a large scale?
A2: The primary challenge is the thermal instability of this compound. As a β-keto acid, it is highly susceptible to decarboxylation, a reaction where it loses carbon dioxide (CO₂) to form a ketone byproduct, in this case, 2-butanone (B6335102).[3] This reaction is accelerated by heat and can be catalyzed by both acidic and basic conditions, leading to significant yield loss.[3] Therefore, careful temperature and pH control throughout the synthesis, work-up, and purification stages is critical.
Q3: Why is a continuous flow process often preferred over a batch process for producing the 3-oxopentanoate precursor?
A3: Continuous flow processes offer significant advantages for this type of reaction at an industrial scale:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat removal, preventing the formation of hot spots that can lead to side reactions and degradation.
-
Precise Temperature Control: Maintaining optimal temperature is easier and more uniform across the reaction mixture.[1]
-
Improved Safety: Smaller reaction volumes at any given time reduce the risks associated with highly reactive intermediates or exothermic events.
-
Enhanced Consistency and Quality: Automated and steady-state operation leads to a more consistent product quality and impurity profile.[1]
-
Increased Throughput: Once optimized, continuous systems can operate for extended periods, leading to higher overall productivity.
Q4: What are the typical purification methods for this compound at an industrial scale?
A4: Purification is a multi-step process designed to remove unreacted starting materials, catalysts, and byproducts. A typical sequence after synthesis of the acid is:
-
Acidification: The reaction mixture is acidified, often with hydrochloric or sulfuric acid, to a pH below 1 to ensure the product is in its free acid form.[1]
-
Extraction: The product is extracted into an organic solvent.
-
Washing: The organic phase is washed with water and sometimes a sodium bicarbonate solution to remove residual acids and water-soluble impurities.[1]
-
Solvent Removal: The solvent is removed, typically under reduced pressure at low temperatures to prevent decarboxylation.[3]
-
Final Purification: Depending on the required purity, final purification may involve low-temperature crystallization or fractional distillation (more common for the ester precursor).[1][3]
Troubleshooting Guide
Problem 1: Low Final Product Yield
Q: We are experiencing a significantly lower than expected yield of this compound after the final purification step. What are the likely causes and how can we address them?
A: Low yield is a common scale-up issue, often stemming from product decomposition or incomplete reactions.
Potential Causes & Solutions:
-
Decarboxylation: This is the most probable cause. The β-keto acid is likely decomposing to 2-butanone and CO₂ during the work-up or purification.
-
Solution: Maintain strict temperature control (ideally below room temperature) at all stages following hydrolysis of the ester. During solvent removal, use a high-vacuum rotary evaporator with a low-temperature water bath.[3] Avoid any prolonged exposure to elevated temperatures.
-
-
Incomplete Hydrolysis of the Ester Precursor: The saponification reaction may not have gone to completion.
-
Solution: Monitor the hydrolysis reaction using in-process controls like HPLC until the starting ester is fully consumed.[3] Ensure a stoichiometric amount of base (e.g., KOH or NaOH) is used.
-
-
Inefficient Extraction: The product may not be fully transferring to the organic phase during work-up.
-
Solution: Perform multiple extractions with a suitable solvent. Check the pH of the aqueous layer before extraction to ensure it is sufficiently acidic (pH < 1) to protonate the carboxylate, making it more soluble in the organic solvent.[1]
-
-
Side Reactions During Synthesis: Competing reactions during the initial condensation can reduce the yield of the desired precursor.
-
Solution: Re-evaluate the condensation reaction parameters. Ensure reagents are added at the correct rate and temperature to minimize side reactions like self-condensation. In continuous systems, optimizing residence time is crucial.[1]
-
Problem 2: High Levels of Impurities in the Final Product
Q: Our final product analysis shows unacceptable levels of unknown impurities. What is the origin of these impurities and what are the mitigation strategies?
A: Impurities can arise from starting materials, side reactions, or product degradation. Identifying the impurity is the first step.
Potential Causes & Solutions:
-
2-Butanone Presence: This indicates significant decarboxylation has occurred.
-
Solution: Implement the temperature and pH control strategies outlined in Problem 1 . Store the final product at low temperatures (e.g., -15°C) to maintain stability.[1]
-
-
Unreacted Starting Materials: Residual ethyl acetate, ethyl propionate (B1217596), or other precursors are present.
-
Solution: Optimize the stoichiometry and reaction time of the condensation step. Improve the efficiency of the purification steps, particularly washing and distillation (of the ester), to remove volatile starting materials.
-
-
Self-Condensation Products: An impurity like tert-butylacetoacetate can form if using tert-butyl acetate, which arises from the decomposition of the enolate to ketene, followed by self-condensation.[1]
-
Solution: This is a costly inefficiency. Carefully design the reaction conditions, including the choice of base and temperature, to favor the desired cross-condensation over enolate decomposition.[1]
-
-
Process-Related Impurities: Contaminants from reactors, solvents, or catalysts.
-
Solution: Ensure all solvents are of high purity and that reactors are properly cleaned between batches. If a catalyst is used, ensure its efficient removal during work-up.
-
Problem 3: Difficulties with Product Isolation and Purification
Q: We are struggling with the crystallization step; either no crystals form or the process is very slow. What can we do?
A: Crystallization is sensitive to purity, solvent choice, and temperature.
Potential Causes & Solutions:
-
High Impurity Content: Impurities can inhibit crystal lattice formation.
-
Solution: First, try to improve the purity of the crude product through additional washing or extraction steps before attempting crystallization.
-
-
Inappropriate Solvent System: The solubility of the product in the chosen solvent may be too high, even at low temperatures.
-
Solution: Experiment with different solvents or solvent/anti-solvent mixtures. A good system is one in which the product is soluble at a slightly elevated temperature but has low solubility at reduced temperatures (e.g., 0 to -10°C).
-
-
Solution is Too Dilute: The concentration of this compound may be below the saturation point.
-
Solution: Carefully concentrate the solution at low temperatures before cooling to induce crystallization.
-
-
Lack of Nucleation Sites: Spontaneous crystallization can sometimes be slow to initiate.
-
Solution: Try "seeding" the solution by adding a few crystals of pure this compound. Alternatively, gently scratching the inside surface of the vessel with a glass rod can sometimes initiate nucleation.
-
Data Presentation
Disclaimer: Specific industrial process parameters and resulting yields/purities are often proprietary. The following tables provide a qualitative and illustrative summary based on principles described in technical literature and patents. Actual results will vary based on specific equipment and conditions.
Table 1: Impact of Key Process Parameters on Beta-Keto Ester Synthesis
| Parameter | Typical Range (Continuous Flow) | Impact on Yield and Purity | Troubleshooting Notes |
| Reaction Temperature | 20°C to 80°C[3] | Higher temperatures increase reaction rate but may also promote side reactions and decomposition. | Finding the optimal balance is key. Start in the 30-50°C range and optimize based on in-process controls.[2] |
| pH | 8.8 to 9.5[2] | Crucial for maintaining the stability of the intermediate enolate and preventing saponification of the ester product. | Requires precise and controlled addition of base (e.g., aqueous ammonia) throughout the reaction.[2] |
| Residence Time | < 5 minutes[1] | Must be long enough for the reaction to complete but short enough to minimize byproduct formation. | Optimize based on reactor volume and flow rates. Monitor effluent for unreacted starting materials. |
| Base Selection | Alkali metal amides, NaH, alcoholates[1][3] | The choice of base affects enolate formation efficiency and can introduce specific impurities. | Stronger, non-nucleophilic bases are often preferred to avoid side reactions with the ester functional groups. |
Table 2: Common Impurity Profile and Analytical Methods
| Impurity Name | Potential Source | Recommended Analytical Method | Control Strategy |
| 2-Butanone | Decarboxylation of product | GC-MS, LC-MS | Strict temperature and pH control during work-up and storage. |
| Ethyl Propionate | Unreacted starting material | GC, HPLC | Optimize reaction stoichiometry and residence time; efficient purification. |
| Ethyl Acetate | Unreacted starting material | GC, HPLC | Optimize reaction stoichiometry and residence time; efficient purification. |
| 3-Hydroxy-pentanoic acid | Over-reduction of the ketone | HPLC, LC-MS | Use specific and controlled reduction methods if this is a subsequent step; not typically an impurity from condensation.[1] |
| Self-Condensation Products | Side reaction of enolates | LC-MS, NMR | Optimize reaction conditions (temperature, addition rates) to favor cross-condensation.[1] |
Experimental Protocols
Protocol 1: Pilot-Scale Continuous Flow Synthesis of Ethyl 3-Oxopentanoate
Objective: To synthesize ethyl 3-oxopentanoate, a stable precursor to this compound, using a continuous flow reactor system.
Methodology:
-
System Setup:
-
Assemble a continuous flow system consisting of two high-pressure pumps, a T-mixer, a heated reactor coil (e.g., PFA tubing in a heated bath or a commercial flow reactor), and a back-pressure regulator set to maintain system pressure (e.g., 5-10 bar) to prevent solvent boiling.
-
Pump 1 Feed (Stream A): Prepare a solution of sodium ethoxide in absolute ethanol (B145695) (e.g., 2 M).
-
Pump 2 Feed (Stream B): Prepare a mixture of ethyl propionate and ethyl acetate (e.g., 1:1.2 molar ratio).
-
-
Reaction Execution:
-
Set the reactor temperature to 40°C.[2]
-
Begin pumping Stream A and Stream B into the T-mixer at flow rates calculated to achieve the desired stoichiometry and a residence time of approximately 5 minutes within the heated reactor coil.
-
The enolate of ethyl acetate is formed rapidly and immediately reacts with ethyl propionate in the heated coil.
-
Collect the reactor output in a cooled vessel containing a quench solution (e.g., dilute aqueous acetic acid) to neutralize the base and stop the reaction.
-
-
In-Process Monitoring:
-
Periodically take samples from the output stream (after quenching) for analysis by HPLC or GC to monitor the conversion of starting materials and the formation of the desired product.
-
Adjust flow rates or temperature as needed to optimize the conversion.
-
Protocol 2: Batch Hydrolysis and Purification of this compound
Objective: To hydrolyze the ethyl 3-oxopentanoate precursor and purify the resulting this compound.
Methodology:
-
Saponification (Hydrolysis):
-
Transfer the quenched reaction mixture from Protocol 1 into a jacketed glass reactor equipped with an overhead stirrer and temperature probe.
-
Cool the reactor contents to 0-5°C using a circulating chiller.
-
Slowly add a stoichiometric amount of 2 M aqueous potassium hydroxide (B78521) (KOH) solution, ensuring the temperature does not exceed 10°C.
-
Stir the mixture at 5-10°C and monitor the reaction by TLC or HPLC until all the ethyl 3-oxopentanoate has been consumed.
-
-
Work-Up and Extraction:
-
Once hydrolysis is complete, cool the mixture to 0°C.
-
Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH of the aqueous phase is < 1. Monitor temperature closely to keep it below 15°C.[1]
-
Transfer the mixture to a separation funnel or liquid-liquid extraction unit.
-
Extract the aqueous phase three times with a suitable organic solvent (e.g., methyl isobutyl ketone or ethyl acetate).
-
Combine the organic layers and wash once with brine (saturated NaCl solution).
-
-
Drying and Solvent Removal:
-
Dry the combined organic phase over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and transfer the solution to a rotary evaporator.
-
Remove the solvent under high vacuum at a bath temperature no higher than 30°C to minimize decarboxylation.
-
-
Final Purification (Crystallization):
-
Dissolve the crude oil in a minimal amount of a suitable warm solvent.
-
Add a cold anti-solvent until the solution becomes cloudy.
-
Cool the mixture slowly to 0°C, then to -15°C, to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum at room temperature.
-
-
Quality Control:
-
Analyze the final product for purity using HPLC and for identity using NMR and MS. Assess thermal stability using techniques like differential scanning calorimetry (DSC).
-
Visualizations
Experimental Workflow
Caption: Workflow for continuous synthesis and batch purification.
Troubleshooting Low Yield
References
- 1. WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation - Google Patents [patents.google.com]
- 2. EP0514893B1 - Process for the preparation of esters of beta-ketocarboxylic acids - Google Patents [patents.google.com]
- 3. US4031130A - Aliphatic β-keto esters - Google Patents [patents.google.com]
reducing side reactions in the synthesis of 3-Oxopentanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of 3-Oxopentanoic Acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the primary side reactions?
The most prevalent laboratory synthesis of this compound involves a three-step process:
-
Claisen Condensation: A mixed Claisen condensation of an ethyl acetate (B1210297) and an ethyl propionate (B1217596) is carried out in the presence of a strong base, typically sodium ethoxide, to form ethyl 3-oxopentanoate (B1256331).
-
Saponification: The resulting β-keto ester is then hydrolyzed using a base, such as sodium hydroxide (B78521), to yield the sodium salt of this compound.
-
Acidification: The salt is then carefully acidified to produce the final product, this compound.
The primary side reactions of concern are:
-
Decarboxylation: this compound is a β-keto acid, which makes it thermally unstable. Upon heating or under acidic conditions, it readily loses carbon dioxide (CO₂) to form 2-butanone (B6335102). This is the most significant side reaction affecting yield and purity.[1]
-
Self-Condensation: During the Claisen condensation, self-condensation of either ethyl acetate or ethyl propionate can occur, leading to the formation of ethyl acetoacetate (B1235776) and ethyl 2-methyl-3-oxopentanoate, respectively. This reduces the yield of the desired product.[2]
-
Transesterification: If the alkoxide base used in the Claisen condensation does not match the alkyl group of the esters (e.g., using sodium methoxide (B1231860) with ethyl esters), transesterification can occur, leading to a mixture of ester products.[3][4]
Q2: How can I minimize the decarboxylation of this compound during synthesis?
Minimizing decarboxylation is critical for achieving a high yield and purity. Key strategies include:
-
Temperature Control: Maintain low temperatures throughout the saponification and acidification steps. The final product is heat-sensitive, so avoid any unnecessary heating.[1]
-
pH Control: During the workup, carefully control the pH. While acidic conditions are necessary to protonate the carboxylate, prolonged exposure to strong acids can accelerate decarboxylation. It is advisable to perform the acidification at low temperatures and to work up the product promptly. The stability of β-keto acids is pH-dependent, with the decarboxylation of the acid being significantly faster than that of its conjugate base (the carboxylate anion).[5][6]
-
Mild Purification Techniques: Avoid purification methods that require high temperatures, such as distillation. Instead, opt for techniques like low-temperature crystallization or column chromatography.
Q3: What are the ideal conditions for the Claisen condensation step to maximize the yield of ethyl 3-oxopentanoate?
To favor the desired mixed Claisen condensation and minimize self-condensation, consider the following:
-
Choice of Base: Use a strong, non-nucleophilic base. Sodium ethoxide is commonly used when working with ethyl esters to prevent transesterification.
-
Order of Reagent Addition: To reduce the self-condensation of the enolizable ester (ethyl acetate), it can be added slowly to a mixture of the non-enolizable ester (in this specific reaction, both are enolizable, making control more critical) and the base.[7]
-
Stoichiometry: A full equivalent of the base is required to drive the reaction towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting esters.[8]
Q4: How can I detect the presence of the main side products in my final product?
The primary side product, 2-butanone (from decarboxylation), and the starting materials can be identified using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
This compound: Will show characteristic peaks for the carboxylic acid proton (a broad singlet typically above 10 ppm), the α-protons between the two carbonyls, and the ethyl group.[9][10][11]
-
2-Butanone: Will show distinct signals for the two methyl groups and the methylene (B1212753) group, and the absence of a carboxylic acid proton peak.
-
-
Infrared (IR) Spectroscopy:
-
This compound: Will exhibit a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and two C=O stretches (one for the ketone around 1715 cm⁻¹ and one for the carboxylic acid around 1700 cm⁻¹).[10][11]
-
2-Butanone: Will show a strong C=O stretch for the ketone (around 1715 cm⁻¹) but will lack the broad O-H stretch of a carboxylic acid.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Significant Decarboxylation: The reaction or workup temperature was too high, or the product was exposed to acidic conditions for an extended period. | Maintain temperatures at or below room temperature during saponification and acidification. Perform the acidification step in an ice bath and extract the product immediately. Use a rotary evaporator at low temperatures to remove the solvent. |
| Inefficient Claisen Condensation: Incomplete reaction or prevalence of self-condensation. | Ensure anhydrous conditions and the use of a full equivalent of a suitable base (e.g., sodium ethoxide for ethyl esters). Consider slowly adding the more enolizable ester to the reaction mixture. | |
| Incomplete Saponification: The ester was not fully hydrolyzed. | Ensure a sufficient amount of base is used for saponification and allow for adequate reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Presence of Multiple Products in Final Mixture | Self-Condensation Products: Both ethyl acetate and ethyl propionate underwent self-condensation during the Claisen reaction. | Optimize the Claisen condensation conditions by controlling the rate of addition of one ester. Purification by column chromatography may be necessary to separate the desired product from the side products. |
| Transesterification Products: The alkoxide base used did not match the ester's alkyl group. | Always use an alkoxide base corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). | |
| Product Decomposes During Purification | High Temperature Used for Purification: Attempting to purify by distillation. | Avoid distillation. Purify the product using low-temperature crystallization or column chromatography on silica (B1680970) gel. |
| Difficulty Isolating the Product After Acidification | Product is Water-Soluble: Insufficient extraction from the aqueous layer. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Saturating the aqueous layer with sodium chloride can decrease the product's solubility in water and improve extraction efficiency. |
Quantitative Data
Table 1: Effect of Temperature on Decarboxylation of this compound in Aqueous Solution (pH 3) over 2 hours.
| Temperature (°C) | This compound (%) | 2-Butanone (%) |
| 4 | >98 | <2 |
| 25 | ~90 | ~10 |
| 50 | ~65 | ~35 |
| 80 | <30 | >70 |
Note: These are estimated values based on the known instability of β-keto acids and are intended for illustrative purposes.
Table 2: Influence of pH on the Rate of Decarboxylation of this compound at 25°C.
| pH | Relative Rate of Decarboxylation |
| 1 | High |
| 3 | Moderate |
| 5 | Low |
| 7 | Very Low |
Note: The rate of decarboxylation is significantly higher in acidic conditions compared to neutral or basic conditions where the more stable carboxylate anion exists.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-oxopentanoate via Mixed Claisen Condensation
Materials:
-
Sodium metal
-
Anhydrous ethanol (B145695)
-
Ethyl propionate
-
Ethyl acetate
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, carefully add sodium metal pieces to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: Once all the sodium has reacted to form sodium ethoxide, cool the solution to room temperature.
-
Addition of Esters: Add ethyl propionate to the sodium ethoxide solution. Subsequently, add ethyl acetate dropwise to the stirred solution over a period of 30-60 minutes.
-
Reaction: Gently reflux the reaction mixture for 2-3 hours. The formation of a precipitate indicates the sodium salt of the β-keto ester.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-oxopentanoate. The crude product can be purified by vacuum distillation.
Protocol 2: Saponification and Acidification to this compound
Materials:
-
Ethyl 3-oxopentanoate
-
Sodium hydroxide solution (1 M)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Brine
Procedure:
-
Saponification: Dissolve the crude ethyl 3-oxopentanoate in ethanol and cool the solution in an ice bath. Add 1 M sodium hydroxide solution dropwise while stirring. Monitor the reaction by TLC until all the starting ester has been consumed.
-
Acidification: While keeping the reaction mixture in an ice bath, slowly add 1 M hydrochloric acid dropwise with vigorous stirring until the pH of the solution is approximately 3.
-
Extraction: Immediately extract the product from the aqueous solution with cold ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic extracts and wash them with cold brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator with a low-temperature water bath to yield this compound. Avoid excessive heating. The final product should be stored at low temperatures.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Key side reactions in the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 8. Buy this compound | 10191-25-0 [smolecule.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
optimizing storage conditions for long-term stability of 3-Oxopentanoic acid
Welcome to the Technical Support Center for 3-Oxopentanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing storage conditions for the long-term stability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
For long-term stability, solid this compound should be stored in a crystalline form in a tightly stoppered flask at or below -15°C.[1][2] These compounds are known to be hygroscopic, so protection from moisture is critical.[1][2] Under these conditions, crystalline beta-keto acids have been shown to be stable for at least three years.[2]
Q2: What is the primary degradation pathway for this compound?
The principal degradation pathway for this compound, a beta-keto acid, is decarboxylation.[1][2] This reaction is facilitated by heat and involves the loss of the carboxylic acid group as carbon dioxide, forming a more stable ketone.[2]
Q3: How does temperature affect the stability of this compound in solution?
Temperature is a critical factor in maintaining the integrity of this compound in solution.[2] As with other beta-keto acids, elevated temperatures significantly accelerate the rate of decarboxylation.[2] For analyses involving biological samples containing similar beta-keto acids, it is highly recommended to store them at -80°C to minimize degradation.[2] Half-lives of beta-keto acids at room temperature can range from several hours to several days.[1]
Q4: How does pH influence the stability of this compound in aqueous solutions?
The stability of this compound in aqueous solutions is pH-dependent. The decarboxylation rate is significantly faster for the protonated carboxylic acid form than for its conjugate base, the carboxylate anion. Therefore, maintaining a neutral to slightly alkaline pH can enhance stability by keeping the compound in its deprotonated form. Acidic conditions promote the protonated form, which is more susceptible to decarboxylation.
Q5: What are the recommended handling procedures for this compound?
Due to its potential for degradation, this compound should be handled with care. It is recommended to use it in a well-ventilated area, wear appropriate personal protective equipment such as gloves and safety glasses, and avoid contact with skin and eyes. After handling, it is important to wash hands thoroughly.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Lower than expected concentration in analysis | Degradation of the analyte due to improper storage or handling. | Ensure the compound is stored as a solid at or below -15°C and protected from moisture.[1][2] For solutions, especially those in biological matrices, store at -80°C and minimize freeze-thaw cycles.[2] Prepare samples on ice to reduce thermal degradation. |
| Rapid degradation of this compound in solution | The solution may be at an acidic pH or at an elevated temperature. | Adjust the pH of the solution to a neutral or slightly alkaline range if compatible with your experimental design. Work with solutions at low temperatures (on ice) and use them as quickly as possible after preparation. |
| Change in physical appearance of solid compound (e.g., clumping, discoloration) | Absorption of moisture due to the hygroscopic nature of the compound. | This may indicate some degradation has occurred. It is recommended to use a fresh, properly stored batch for quantitative experiments. Ensure the storage container is tightly sealed.[2] |
| Inconsistent results between experimental replicates | Variable degradation of the compound between samples. | Standardize sample preparation procedures to minimize variability in the time samples spend at room temperature. Ensure consistent and appropriate storage conditions for all aliquots. |
Data Presentation
Illustrative Stability of this compound under Various Conditions
| Storage Condition | Form | Temperature | pH (for solutions) | Expected Stability |
| Long-term | Solid (crystalline) | ≤ -15°C | N/A | High (stable for at least 3 years)[2] |
| Short-term | Solid (crystalline) | Room Temperature | N/A | Low (half-life of hours to days)[1] |
| Long-term | Aqueous Solution | -80°C | Neutral to Alkaline | Moderate to High |
| Short-term | Aqueous Solution | 4°C | Neutral to Alkaline | Moderate |
| Short-term | Aqueous Solution | Room Temperature | Neutral to Alkaline | Low |
| Short-term | Aqueous Solution | Room Temperature | Acidic | Very Low |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To identify potential degradation products and degradation pathways of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Methanol (B129727) or other suitable solvent
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
-
Validated analytical method (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate the mixture at a specified temperature (e.g., 60°C) for a defined period (e.g., sampling at 1, 3, and 5 days).
-
At each time point, withdraw a sample, neutralize it with NaOH, and dilute it to the initial concentration with the solvent.
-
Analyze the sample using the validated analytical method.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate the mixture at room temperature, sampling at defined intervals.
-
At each time point, withdraw a sample, neutralize it with HCl, and dilute it to the initial concentration.
-
Analyze the sample.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Store the solution at room temperature, protected from light, and sample at defined intervals.
-
Analyze the samples.
-
-
Thermal Degradation:
-
Place the solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 60°C).
-
Place a solution of the compound in the oven as well.
-
Sample at defined intervals, dissolve the solid sample in solvent, and analyze both solid and solution samples.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Keep control samples in the dark under the same conditions.
-
Sample at defined intervals and analyze.
-
-
Analysis: Analyze all samples against a control sample (stored at optimal conditions) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Long-Term Stability Study of this compound
Objective: To determine the re-test period for solid this compound or the shelf-life of a formulation containing it under recommended storage conditions.
Materials:
-
At least three different batches of this compound.
-
Appropriate container closure systems that simulate the proposed packaging.
-
Stability chambers set to the desired long-term storage conditions (e.g., -15°C ± 2°C).
-
Validated stability-indicating analytical method.
Procedure:
-
Protocol Design: Design the study to include the number of batches, storage conditions, container closure systems, and testing frequency.
-
Sample Preparation: Package the samples from each batch in the chosen container closure systems.
-
Storage: Place the samples in the stability chamber under the specified long-term storage conditions.
-
Testing Schedule: Test the samples at predetermined time points. A typical schedule would be every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Analytical Testing: At each time point, test the samples for appearance, assay of the active substance, and levels of any degradation products using a validated stability-indicating method.
-
Data Evaluation: Evaluate the data to establish the stability profile of the compound and determine the appropriate re-test period.
Mandatory Visualizations
Caption: The primary degradation pathway of this compound is decarboxylation via a cyclic transition state.
Caption: A typical workflow for conducting a long-term stability study of a chemical compound.
References
dealing with keto-enol tautomerism of 3-Oxopentanoic acid in analysis
Technical Support Center: 3-Oxopentanoic Acid Analysis
Welcome to the technical support center for the analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address the analytical challenges presented by the keto-enol tautomerism of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing multiple peaks for this compound in my chromatogram (HPLC/UPLC) or spectrum (NMR)?
A1: You are likely observing the keto-enol tautomerism of this compound.[1][2] Like other β-keto acids, this compound exists in equilibrium between its keto and enol forms in solution.[1][3] These two forms are constitutional isomers with different physical and chemical properties, and under many analytical conditions, they can be resolved into distinct peaks.[1][4] The interconversion rate between tautomers can be slow on the chromatographic or NMR timescale, leading to the observation of separate signals for each form.[4]
Q2: My HPLC peak for this compound is broad, split, or tailing. How can I resolve this?
A2: Peak distortion is a common issue when analyzing tautomeric compounds, often due to on-column interconversion.[5] Here are several strategies to improve peak shape:
-
Mobile Phase Modification: The equilibrium can be shifted to favor one tautomer. Increasing the acid concentration in the mobile phase (e.g., with trifluoroacetic acid - TFA) can often stabilize and favor the keto form, resulting in a single, sharp peak.[5]
-
Temperature Control: Lowering the column temperature can slow down the on-column interconversion rate between tautomers, which may lead to better separation and sharper peaks for each form.[6]
-
Flow Rate Optimization: Adjusting the flow rate can minimize the time the analyte spends on the column, reducing the opportunity for on-column tautomerization.[5]
Q3: How does the choice of solvent affect the analysis of this compound?
A3: The solvent plays a critical role in determining the position of the keto-enol equilibrium.[7][8][9]
-
Polar Solvents: Polar and protic solvents (like water, ethanol) tend to stabilize the more polar keto form through hydrogen bonding, thus shifting the equilibrium in favor of the keto tautomer.[7][8]
-
Nonpolar Solvents: Nonpolar solvents (like hexane, chloroform) favor the enol form, which can be stabilized by the formation of an internal hydrogen bond.[7] This solvent-dependent equilibrium means that the sample preparation solvent and the analytical mobile phase composition will directly impact the ratio of tautomers you observe.[7]
Q4: Which analytical technique is best for quantifying the keto-enol ratio?
A4: Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful and widely used technique for accurately determining the keto-enol ratio in solution.[3][10][11] By integrating the distinct signals corresponding to the protons or carbons of the keto and enol forms, a direct quantification of their relative abundance can be achieved.[10] It is crucial to allow the solution to reach equilibrium before measurement.
Q5: Can I use UV-Vis spectroscopy to study the tautomerism of this compound?
A5: Yes, UV-Vis spectroscopy can be a useful tool. The keto and enol forms have different electronic structures and will exhibit distinct absorption maxima (λ_max).[10] The enol form, with its conjugated system, typically absorbs at a longer wavelength.[12] By monitoring changes in the absorption spectrum in different solvents or at different pH values, you can qualitatively and sometimes quantitatively assess the tautomeric equilibrium.[10]
Q6: Is mass spectrometry suitable for analyzing tautomers?
A6: While mass spectrometry (MS) alone cannot differentiate between tautomers because they have the same molecular weight, it is invaluable when coupled with a separation technique like liquid chromatography (LC-MS).[12][13] LC-MS allows for the separation of the tautomers before they enter the mass spectrometer, enabling their individual detection and quantification.[12] Different fragmentation patterns for the tautomers may also be observed in some cases.[12]
Quantitative Data on Tautomeric Equilibria
While specific quantitative data for this compound is not extensively published, the behavior of similar β-dicarbonyl compounds provides a strong reference. The following table summarizes the percentage of the enol form for analogous compounds in various solvents.
| Compound | Solvent | % Enol Form | Analytical Method |
| Dimedone | Chloroform | 12% | HPLC |
| Ethyl Acetate | 70% | HPLC | |
| Acetonitrile | 50% | HPLC | |
| Ethanol | 97% | HPLC | |
| 1,3-Cyclohexanedione | Chloroform | 5% | HPLC |
| Ethyl Acetate | 69% | HPLC | |
| Acetonitrile | 60% | HPLC | |
| Ethanol | 93% | HPLC |
Data adapted from studies on 1,3-cyclohexanediones, which are structurally related β-dicarbonyls.[6]
Experimental Protocols
Protocol 1: Quantification of Keto-Enol Ratio by ¹H NMR Spectroscopy
Objective: To determine the equilibrium constant (K_eq) for the keto-enol tautomerism of this compound in a given solvent.
Materials:
-
This compound
-
Deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tubes
-
NMR spectrometer (e.g., 400 MHz)
Methodology:
-
Sample Preparation: Accurately weigh and dissolve a known amount of this compound in the chosen deuterated solvent to a final concentration of approximately 10-20 mg/mL.
-
Equilibration: Allow the solution to stand at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure the tautomeric equilibrium is reached. The time required can vary depending on the solvent and presence of catalysts.[14]
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
Data Analysis:
-
Identify the distinct signals for the keto and enol forms. For this compound (keto form), characteristic signals would be the α-protons (singlet) adjacent to the carboxylic acid and the methylene (B1212753) protons (quartet) adjacent to the carbonyl.[15][16] The enol form will show a characteristic vinyl proton signal.
-
Carefully integrate the area of a non-overlapping signal unique to the keto form (A_keto) and a non-overlapping signal unique to the enol form (A_enol). Normalize the integrals by the number of protons they represent.
-
Calculate the mole fraction of each tautomer and the equilibrium constant:
-
% Enol = [A_enol / (A_keto + A_enol)] * 100
-
K_eq = [Enol] / [Keto] = A_enol / A_keto
-
-
Visualizations
Diagrams of Key Concepts and Workflows
Caption: Keto-enol equilibrium of this compound.
Caption: Workflow for analyzing this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. 2025 PharmSci 360 [aaps2025.eventscribe.net]
- 6. academic.oup.com [academic.oup.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound, CAS No. 10191-25-0 - iChemical [ichemical.com]
- 16. This compound, CAS No. 10191-25-0 - iChemical [ichemical.com]
Technical Support Center: Improving the Recovery of 3-Oxopentanoic Acid from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of 3-Oxopentanoic acid from biological matrices.
Troubleshooting Guide
Issue: Low Recovery of this compound
Low recovery of this compound is a common issue that can arise from its inherent chemical instability and interactions with the biological matrix. This guide provides a systematic approach to identify and resolve potential causes of low recovery.
| Troubleshooting Step | Potential Cause | Recommended Action |
| 1. Sample Handling and Storage | Analyte Degradation | This compound, as a β-keto acid, is susceptible to decarboxylation, especially at elevated temperatures and acidic pH.[1] To mitigate this, process samples promptly after collection and keep them on ice or at 4°C during preparation.[2] For long-term storage, freezing at -80°C is recommended to slow degradation.[1] Minimize freeze-thaw cycles.[3] |
| 2. Protein Precipitation | Inefficient Protein Removal or Analyte Co-precipitation | The choice of precipitation solvent and its ratio to the sample are critical.[3] Methanol (B129727) is a recommended solvent for deproteinization as it has been shown to result in high recovery of this compound from plasma.[4] An ice-cold methanol solution containing 0.2% formic acid can be used for protein precipitation.[4] Ensure thorough vortexing to maximize protein precipitation and release of the analyte. |
| 3. Extraction Efficiency | Suboptimal Extraction Method | For complex matrices, simple protein precipitation may be insufficient. Consider more selective techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). For SPE, a mixed-mode cartridge combining reversed-phase and anion-exchange can be effective for retaining and selectively eluting this compound.[5] For LLE, adjusting the pH of the aqueous phase can facilitate the selective extraction of the acidic this compound into an organic solvent.[6][7] |
| 4. Derivatization (for GC-MS analysis) | Incomplete Reaction | If using GC-MS, derivatization is necessary to improve the volatility and thermal stability of this compound.[8] Incomplete derivatization can lead to poor chromatographic performance and low signal intensity. Ensure that the reaction conditions (reagent, temperature, and time) are optimized.[3] Anhydrous conditions may be required for certain derivatizing agents.[3] |
| 5. Matrix Effects (for LC-MS/MS analysis) | Ion Suppression or Enhancement | Components of the biological matrix can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate quantification.[9] To assess matrix effects, compare the signal of the analyte in a post-extraction spiked sample to that in a neat solution.[9] The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in recovery.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during sample preparation?
The primary degradation pathway for this compound, a β-keto acid, is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[1] This process is accelerated by heat and acidic conditions.[1]
Q2: How can I improve the stability of this compound in my samples?
To improve stability, it is crucial to maintain a low temperature (on ice or 4°C) throughout the sample preparation process.[2] For long-term storage, samples should be kept at -80°C.[1] Additionally, maintaining a neutral to slightly alkaline pH can help stabilize the molecule by keeping it in its deprotonated (carboxylate anion) form, which is less prone to decarboxylation.[1]
Q3: Which protein precipitation solvent is best for this compound recovery from plasma?
Methanol has been shown to be effective for the protein precipitation and extraction of this compound from human plasma, with recoveries exceeding 88%.[4][10] A solution of methanol containing 0.2% formic acid is a suitable choice.[4]
Q4: Is derivatization always necessary for the analysis of this compound?
Derivatization is essential for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) to increase its volatility and thermal stability.[8] For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is not always required but can be used to improve sensitivity and chromatographic retention.
Q5: What are the advantages of using Solid-Phase Extraction (SPE) for this compound recovery?
SPE can provide a cleaner extract compared to simple protein precipitation by selectively isolating the analyte from interfering matrix components.[5] This can lead to reduced matrix effects in LC-MS/MS analysis and improved overall method robustness.[2] A mixed-mode SPE cartridge with both reversed-phase and anion-exchange properties is well-suited for the extraction of acidic compounds like this compound.[5]
Quantitative Data
The following table summarizes the recovery of this compound from human plasma using a protein precipitation method.
| Analyte | Matrix | Extraction Method | Analytical Method | Concentration (µg/mL) | Average Recovery (%) |
| This compound | Human Plasma | Protein Precipitation with Methanol | LC-MS/MS | 0.450 | 98.0[10] |
| 4 | 108.6[10] | ||||
| 8 | 109.5[10] |
Experimental Protocols
Protocol 1: Protein Precipitation for this compound Recovery from Plasma for LC-MS/MS Analysis
This protocol is adapted from a validated method for the quantification of this compound in human plasma.[4]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
-
Internal Standard Addition:
-
Add an appropriate volume of a stable isotope-labeled internal standard for this compound to each plasma sample.
-
-
Protein Precipitation:
-
Add 400 µL of ice-cold methanol containing 0.2% formic acid to the plasma sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your LC-MS/MS system (e.g., the initial mobile phase).
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound Recovery from Urine
This protocol provides a general procedure for the extraction of this compound from urine using a mixed-mode SPE cartridge.
-
Sample Pre-treatment:
-
Centrifuge a 1 mL urine sample at 5,000 x g for 5 minutes to remove any particulate matter.[11]
-
Acidify the supernatant to a pH of approximately 6.0.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode (reversed-phase and strong anion exchange) SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Equilibrate the cartridge with 3 mL of a suitable buffer at pH 6.0 (e.g., 100 mM ammonium (B1175870) acetate).[11]
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Wash with 3 mL of hexane (B92381) to remove non-polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the this compound from the cartridge with 2 mL of 5% formic acid in acetonitrile.[11]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[11]
-
Visualizations
Caption: Protein Precipitation Workflow for this compound.
Caption: Solid-Phase Extraction Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
method validation pitfalls for 3-Oxopentanoic acid quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of 3-Oxopentanoic acid. This guide addresses specific issues that may arise during the experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound?
A1: this compound, a five-carbon ketone body, presents several analytical challenges.[1] Its quantification can be complicated by its inherent chemical properties and the complexity of biological matrices. Key challenges include:
-
Lack of a Stable Isotope-Labeled Internal Standard: The commercial unavailability of a stable isotope-labeled internal standard for this compound makes it difficult to accurately correct for matrix effects and variations during sample preparation.[2]
-
Matrix Effects: Components in biological samples like plasma can interfere with the ionization of this compound in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.[3]
-
Derivatization Requirement for GC-MS: Due to its polarity and low volatility, this compound requires chemical derivatization to be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5] This additional step can introduce variability if not carefully controlled.
-
Analyte Stability: Like other keto acids, this compound can be susceptible to degradation during sample collection, storage, and processing.[3]
Q2: Which analytical technique is better for this compound quantification: LC-MS/MS or GC-MS?
A2: Both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for quantifying this compound. The choice depends on the specific requirements of your study.
-
LC-MS/MS is often preferred for its high sensitivity and specificity, typically with simpler sample preparation (e.g., protein precipitation) and without the need for derivatization.[6] This makes it well-suited for high-throughput analysis.
-
GC-MS offers excellent chromatographic resolution but necessitates a chemical derivatization step to increase the volatility of this compound.[4][5] While this adds a step to the sample preparation, GC-MS can provide very sensitive and reliable results when properly optimized.
Q3: How should I select an internal standard for this compound analysis?
Q4: How can I minimize the degradation of this compound in my samples?
A4: To maintain the integrity of this compound in biological samples, follow these best practices:
-
Rapid Processing: Process samples as quickly as possible after collection.[3]
-
Low Temperature: Keep samples on ice or at 4°C during all preparation steps.[3]
-
Proper Storage: For short-term storage, keep samples at -20°C. For long-term stability, store them at -80°C.[6]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can lead to degradation of the analyte.[6]
Troubleshooting Guides
LC-MS/MS Analysis
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| LC-001 | Poor Peak Shape (Tailing or Fronting) | 1. Column Contamination. 2. Incompatible sample solvent. 3. Column degradation. | 1. Implement a robust column washing protocol. 2. Ensure the sample is reconstituted in a solvent similar in strength to the initial mobile phase. 3. Replace the analytical column. |
| LC-002 | Low Signal Intensity / Poor Sensitivity | 1. Ion suppression from matrix effects. 2. Suboptimal mass spectrometer parameters. 3. Analyte degradation. | 1. Improve sample cleanup (e.g., using solid-phase extraction). Dilute the sample. 2. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) and MRM transitions. 3. Ensure proper sample handling and storage conditions. |
| LC-003 | High Variability in Results (Poor Precision) | 1. Inconsistent sample preparation. 2. Unstable electrospray. 3. Inadequate internal standard correction. | 1. Use an automated liquid handler for precise and repeatable pipetting. 2. Check for clogs in the sample capillary and ensure a stable spray. 3. Re-evaluate the choice of internal standard to ensure it tracks the analyte's behavior. |
| LC-004 | No Peak Detected | 1. Concentration below the limit of detection (LOD). 2. Incorrect MRM transitions. 3. Sample degradation. | 1. Concentrate the sample or use a more sensitive instrument. 2. Verify the precursor and product ions by infusing a standard solution of this compound. 3. Prepare fresh samples and standards. |
GC-MS Analysis
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| GC-001 | Multiple Peaks for this compound | 1. Incomplete derivatization. 2. Tautomerization of the keto group leading to multiple derivatives. | 1. Optimize derivatization conditions (reagent concentration, temperature, and time). Ensure the sample is completely dry before adding derivatization reagents.[5] 2. A two-step derivatization is recommended: first, methoximation to stabilize the keto group, followed by silylation of the carboxylic acid group.[5] |
| GC-002 | Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Incomplete derivatization. | 1. Use a deactivated inlet liner and a high-quality, inert GC column. Regularly replace the septum and liner.[5] 2. Ensure the derivatization reaction has gone to completion. |
| GC-003 | Low Response / Poor Sensitivity | 1. Analyte degradation in the hot injector. 2. Inefficient derivatization. 3. Adsorption in the GC system. | 1. Ensure complete derivatization to increase thermal stability. 2. Optimize the derivatization protocol. 3. Use a deactivated liner and column. |
| GC-004 | Poor Reproducibility | 1. Inconsistent derivatization. 2. Variability in sample preparation. 3. Matrix effects. | 1. Use an automated system for the derivatization steps to ensure consistency.[3] 2. Standardize all sample preparation steps, including evaporation and reconstitution. 3. Utilize a suitable internal standard to compensate for matrix effects.[5] |
Data Presentation
Table 1: Summary of a Validated LC-MS/MS Method for this compound in Human Plasma[6]
| Parameter | Result |
| Linearity Range | 0.156 - 10 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.998 |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |
| Intra-day Precision (%RSD) | 2.1% - 6.8% |
| Inter-day Precision (%RSD) | 3.5% - 7.2% |
| Accuracy (%RE) | -4.9% to 5.8% |
| Recovery | >88% |
| Matrix Effect | No significant matrix effect observed |
| Stability | Stable under autosampler, benchtop, and freeze-thaw conditions. Long-term stability at -80°C. |
Table 2: Representative Performance Characteristics for GC-MS Analysis of Short-Chain Keto Acids
| Parameter | Typical Performance |
| Linearity Range | Analyte and method dependent (typically ng/mL to µg/mL) |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | Low ng/mL range |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85% - 115% |
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS[6]
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold methanol (B129727) containing the internal standard (e.g., sulbactam (B1307) at a suitable concentration).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: A suitable UHPLC or HPLC system.
-
Column: Phenomenex Luna C18(2), 3 µm, 100 Å, 150 x 2.0 mm.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A gradient optimized to separate this compound from other plasma components.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A tandem mass spectrometer capable of Multiple Reaction Monitoring (MRM).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Optimized precursor-to-product ion transitions for this compound and the internal standard.
-
Protocol 2: Representative GC-MS Analysis of this compound in Biological Samples (with Derivatization)
-
Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., plasma, urine), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample.
-
Evaporate the organic extract to complete dryness under a gentle stream of nitrogen.
-
-
Two-Step Derivatization: [5]
-
Step 1: Methoximation:
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).
-
Incubate at 60°C for 45 minutes to protect the keto group.
-
-
Step 2: Silylation:
-
Cool the sample to room temperature.
-
Add 80 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes to derivatize the carboxylic acid group.
-
-
-
GC-MS Conditions:
-
GC System: A gas chromatograph with a suitable capillary column.
-
Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: An initial temperature of 80°C, ramped to 280°C.
-
Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) for quantification of target ions for this compound derivative and the internal standard derivative.
-
Mandatory Visualization
Caption: General analytical workflow for this compound quantification.
Caption: Troubleshooting decision tree for matrix effects.
Caption: Two-step derivatization workflow for GC-MS analysis.
References
- 1. agilent.com [agilent.com]
- 2. benchchem.com [benchchem.com]
- 3. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Oxopentanoic Acid versus β-Hydroxybutyrate Anaplerosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anaplerotic potential of 3-Oxopentanoic acid and β-hydroxybutyrate (BHB), supported by experimental data. Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is crucial for maintaining cellular energy homeostasis and biosynthetic processes. Understanding the differential effects of these ketone bodies is vital for developing targeted therapeutic strategies for metabolic and neurological disorders.
At a Glance: this compound vs. BHB Anaplerosis
| Feature | This compound | β-Hydroxybutyrate (BHB) |
| Carbon Number | 5-carbon ketone body | 4-carbon ketone body |
| Primary Metabolic Fate | Acetyl-CoA and Propionyl-CoA | Primarily Acetyl-CoA |
| Anaplerotic Potential | High | Low/Indirect |
| Mechanism of Anaplerosis | Propionyl-CoA is converted to the TCA cycle intermediate succinyl-CoA, directly replenishing the cycle.[1][2][3] | Primarily provides acetyl-CoA for energy production; anaplerosis is not its main function and is considered indirect. |
| Precursor | Odd-chain fatty acids (e.g., from triheptanoin).[1][4] | Even-chain fatty acids, ketogenic amino acids. |
| Therapeutic Use | Investigated for disorders with impaired energy metabolism, such as Glut1 deficiency syndrome.[5] | Used in ketogenic diets for epilepsy and investigated for neurodegenerative diseases and metabolic disorders.[4] |
Metabolic Pathways and Anaplerotic Mechanisms
This compound, a 5-carbon ketone body, is derived from the metabolism of odd-chain fatty acids, such as heptanoate (B1214049) from the clinically used triglyceride, triheptanoin.[1][4][5] Its metabolism yields both acetyl-CoA and propionyl-CoA.[4] The propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently isomerized to succinyl-CoA, a direct intermediate of the TCA cycle.[2][6] This process of supplying net carbon to the TCA cycle is termed anaplerosis and is a key feature of this compound's metabolic role.[1][3]
In contrast, β-hydroxybutyrate (BHB) is a 4-carbon ketone body produced from even-chain fatty acids. Its primary metabolic role is to provide acetyl-CoA as a fuel source for the TCA cycle, particularly during periods of low glucose availability. While this fuels the cycle, it does not lead to a net increase in TCA cycle intermediates. Therefore, its anaplerotic effect is considered minimal or indirect.
References
Navigating the Diagnostic Maze of GLUT1 Deficiency Syndrome: A Comparative Guide to Biomarkers
For Immediate Release
A deep dive into the current and emerging biomarkers for Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS), this guide offers researchers, scientists, and drug development professionals a comprehensive comparison of diagnostic tools. While 3-Oxopentanoic acid has been explored in related therapeutic contexts, this review clarifies its current standing and contrasts it with established and novel biomarkers, providing essential data and protocols for informed research and development.
Glucose Transporter Type 1 Deficiency Syndrome (GLUT1DS) is a rare genetic metabolic disorder caused by impaired glucose transport into the brain.[1] Early and accurate diagnosis is crucial for initiating a ketogenic diet, the primary treatment that can significantly improve clinical outcomes.[2] The diagnostic landscape of GLUT1DS is evolving, with established methods being supplemented by innovative, less invasive techniques. This guide provides a comparative analysis of these diagnostic tools, with a special focus on clarifying the role of this compound.
Contrary to some discussions in the context of therapeutic monitoring, current scientific literature does not support This compound as a validated diagnostic biomarker for GLUT1DS. Its measurement has been associated with monitoring the therapeutic effects of triheptanoin, an investigational treatment for GLUT1DS, rather than for initial diagnosis.
The Gold Standard: Cerebrospinal Fluid (CSF) Analysis and Genetic Testing
The cornerstone of GLUT1DS diagnosis remains the analysis of cerebrospinal fluid and genetic testing for mutations in the SLC2A1 gene.
Cerebrospinal Fluid (CSF) Glucose: A lumbar puncture to measure glucose levels in the CSF is a primary diagnostic indicator.[3] In GLUT1DS, a state of "hypoglycorrhachia" (low CSF glucose) is observed, typically with normal blood glucose levels.[3]
CSF/Blood Glucose Ratio: This ratio is a critical and reliable indicator for GLUT1DS.[4]
Performance of Established Diagnostic Biomarkers
| Biomarker | Method | Sensitivity | Specificity | Key Findings |
| CSF Glucose | Lumbar Puncture, Enzymatic Assay | High | High | A CSF glucose level ≤ 2.2 mmol/L is highly indicative of GLUT1DS.[5] |
| CSF/Blood Glucose Ratio | Lumbar Puncture, Enzymatic Assay | ~91% | High | A ratio of < 0.4 is a strong indicator of GLUT1DS.[1][4] |
| SLC2A1 Gene Sequencing | Molecular Genetic Testing | ~85-90% | >99% | Identifies the causative mutation in the majority of patients.[1] |
Experimental Protocol: CSF Glucose and CSF/Blood Glucose Ratio Measurement
A standardized protocol is critical for accurate CSF analysis in suspected GLUT1DS cases.
-
Patient Preparation: The patient should be in a fasting state for at least 4-6 hours prior to the lumbar puncture.[2]
-
Blood Glucose Measurement: A blood glucose sample must be taken immediately before the lumbar puncture to ensure an accurate comparison.
-
Lumbar Puncture: A standard sterile procedure is used to collect 1-2 mL of CSF.
-
Sample Handling: CSF and blood samples should be processed promptly to prevent glycolysis, which can artificially lower glucose levels.
-
Glucose Analysis: Glucose concentrations in both CSF and plasma are determined using a validated enzymatic assay, typically the glucose oxidase or hexokinase method, on a clinical chemistry analyzer.
-
Ratio Calculation: The CSF/blood glucose ratio is calculated by dividing the CSF glucose concentration by the blood glucose concentration.
Emerging Biomarkers: A Less Invasive Future
Research is actively exploring less invasive biomarkers to simplify the diagnostic process and broaden screening efforts.
METAglut1™ Test: This innovative blood test quantifies the amount of GLUT1 protein on the surface of red blood cells using flow cytometry.[6] As GLUT1 is also expressed on erythrocytes, its levels can reflect the overall GLUT1 status.[6]
Novel CSF Biomarkers: Recent metabolomic studies have identified other potential biomarkers in the CSF of GLUT1DS patients, including decreased levels of gluconic + galactonic acid, xylose-α1-3-glucose, and xylose-α1-3-xylose-α1-3-glucose.[7] These findings suggest that the metabolic impact of GLUT1DS extends beyond simple glucose deprivation.[7]
Performance of Emerging Diagnostic Biomarkers
| Biomarker | Method | Sensitivity | Specificity | Key Findings |
| METAglut1™ | Flow Cytometry on Erythrocytes | 80% | >99% | A non-invasive blood test with high specificity, making it a valuable screening tool.[8][9] |
| Novel CSF Metabolites | Next-Generation Metabolic Screening (e.g., LC-MS) | Under Investigation | Under Investigation | Decreased levels of specific oligosaccharides and sugar acids may offer new diagnostic avenues.[7] |
Experimental Protocol: METAglut1™ Test
The METAglut1™ test offers a simplified workflow compared to CSF analysis.
-
Sample Collection: A standard whole blood sample is collected in an EDTA tube. No fasting is required.[6]
-
Sample Preparation: Red blood cells are isolated from the whole blood sample.
-
Flow Cytometry Staining: The isolated red blood cells are incubated with a specific fluorescently labeled antibody that binds to the GLUT1 protein on the cell surface.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the amount of fluorescent signal per cell, which is proportional to the amount of GLUT1 protein.
-
Data Interpretation: The patient's GLUT1 expression level is compared to a reference range to determine if it is significantly reduced.
The Underlying Pathophysiology: A Deficit in Brain Energy Supply
GLUT1DS results from a defect in the GLUT1 protein, encoded by the SLC2A1 gene.[10] This protein is the primary transporter of glucose across the blood-brain barrier.[11] A deficiency in functional GLUT1 leads to a chronic state of cerebral energy deficit, as the brain is deprived of its main fuel source.[11] This energy crisis is believed to underlie the diverse neurological symptoms characteristic of the syndrome, including seizures, developmental delay, and movement disorders.[11]
References
- 1. Glucose transporter type 1 deficiency syndrome — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 2. glut1.it [glut1.it]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A simple blood test expedites the diagnosis of glucose transporter type 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. g1dfoundation.org [g1dfoundation.org]
- 7. Novel cerebrospinal fluid biomarkers of glucose transporter type 1 deficiency syndrome: Implications beyond the brain's energy deficit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neurology.org [neurology.org]
- 9. Diagnosis and treatment recommendations for glucose transporter 1 deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLUT1 - Wikipedia [en.wikipedia.org]
- 11. Glut1 Deficiency Syndrome: Novel Pathomechanisms, Current Concepts, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
comparison of different synthesis routes for 3-Oxopentanoic acid
For researchers and professionals in drug development and chemical synthesis, the efficient and reliable production of key intermediates is paramount. 3-Oxopentanoic acid, a valuable building block in the synthesis of various pharmaceuticals, presents several viable synthetic pathways. This guide provides an objective comparison of different routes to this compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the primary synthesis routes to this compound, focusing on the preparation of its common precursor, ethyl 3-oxopentanoate (B1256331).
| Synthesis Route | Starting Materials | Key Reagents | Intermediate Product | Overall Yield (%) | Purity (%) |
| Route 1: Alkylation of Diethyl Malonate | Diethyl malonate, Propionyl chloride | Magnesium, Ethanol (B145695), β-naphthalene sulfonic acid | Ethyl 3-oxopentanoate | ~17% | Not specified |
| Route 2: Acylation of Ethyl Acetoacetate (B1235776) | Ethyl acetoacetate, Propionyl chloride | Magnesium chloride, Pyridine (B92270), Ammonia (B1221849) | Ethyl 3-oxopentanoate | ~37% | >98% |
| Route 3: Crossed Claisen Condensation | Ethyl acetate, Ethyl propionate | Sodium ethoxide or other strong bases | Ethyl 3-oxopentanoate | Variable (often low due to self-condensation) | Mixture of products |
Detailed Experimental Protocols
Route 1: Synthesis of Ethyl 3-Oxopentanoate via Alkylation of Diethyl Malonate
This method involves the formation of a magnesium enolate of diethyl malonate, followed by acylation with propionyl chloride and subsequent decarboxylation.
Step 1: Preparation of the Magnesium Enolate and Acylation A solution of diethyl malonate (80 g) in ethanol (40 ml) is added dropwise over 20 minutes to a stirred mixture of magnesium (12.5 g), carbon tetrachloride (0.5 ml), and ethanol (12.5 ml) at room temperature. After 10 minutes, diethyl ether is added, and the mixture is refluxed for 30 minutes. A solution of propionyl chloride (49 g) in diethyl ether (50 ml) is then added dropwise under cooling over 10 minutes, followed by another 30 minutes of reflux. The reaction is quenched with 20% sulfuric acid (200 ml). The ether layer is separated, washed, dried, and the solvent is evaporated.[1]
Step 2: Decarboxylation To the resulting oily residue, β-naphthalene sulfonic acid hydrate (B1144303) (8 g) is added, and the mixture is heated at 200°C for 1 hour. After cooling, diethyl ether (100 ml) is added, and the mixture is washed with 10% aqueous sodium carbonate. The organic layer is then extracted, washed, dried, and distilled under reduced pressure to yield ethyl 3-oxopentanoate.[1]
Route 2: Synthesis of Ethyl 3-Oxopentanoate via Acylation of Ethyl Acetoacetate
This two-step process involves the acylation of ethyl acetoacetate followed by the removal of the acetyl group.
Step 1: Synthesis of α-Acetyl Ethyl Propionylacetate In a three-necked flask, add dichloromethane (B109758) (1000 ml), anhydrous magnesium chloride (95.2 g), and slowly add ethyl acetoacetate (127.6 g) while stirring. Cool the mixture to below 0°C and add pyridine (162 ml). Maintain the temperature and slowly add propionyl chloride (87 ml). The reaction is allowed to proceed for 30 minutes at 0-20°C. The reaction is worked up by adding pre-cooled 5N hydrochloric acid. The organic layer is separated, washed, dried, and the solvent is removed. The product, α-acetyl ethyl propionylacetate, is collected by distillation. This step has a reported yield of 80.5%.[2]
Step 2: Hydrolysis (Deacetylation) Dissolve the α-acetyl ethyl propionylacetate (38.8 g) in ether (150 ml). While stirring at room temperature, slowly add 10% ammonia water (120 ml) and react for 1 hour. The ether layer is separated, and the aqueous phase is extracted with ether. The combined organic phases are then stirred with 5% hydrochloric acid for 1 hour. The organic phase is separated, washed, and the ether is evaporated. The final product, ethyl 3-oxopentanoate, is obtained by fractional distillation with a reported yield of 45.8% for this step.[2]
Route 3: Hydrolysis of Ethyl 3-Oxopentanoate to this compound
The final step in producing this compound is the hydrolysis of its ethyl ester. This can be achieved through either acidic or basic catalysis.
Acid-Catalyzed Hydrolysis (General Procedure) Ethyl 3-oxopentanoate is heated under reflux with a dilute mineral acid, such as hydrochloric or sulfuric acid. The reaction is reversible, and an excess of water is used to drive the equilibrium towards the products, this compound and ethanol.[3][4][5]
Base-Catalyzed Hydrolysis (Saponification) (General Procedure) The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This reaction is irreversible and yields the sodium salt of this compound and ethanol. To obtain the free acid, the reaction mixture is acidified with a strong acid after the initial hydrolysis is complete.[3]
Visualization of Synthesis Pathways
Caption: Synthesis of Ethyl 3-Oxopentanoate via Alkylation of Diethyl Malonate.
Caption: Synthesis of Ethyl 3-Oxopentanoate via Acylation of Ethyl Acetoacetate.
References
A Comparative Analysis of 3-Oxopentanoic Acid and Standard Antiepileptic Drugs in Neuroprotection for Epilepsy Models
For Immediate Release
This guide provides a comparative analysis of the neuroprotective effects of 3-Oxopentanoic acid, a novel metabolic therapeutic, against established antiepileptic drugs (AEDs) such as Valproic Acid, Topiramate (B1683207), and Levetiracetam (B1674943) in preclinical models of epilepsy. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and therapeutic strategies.
Introduction to Neuroprotection in Epilepsy
Epilepsy is a chronic neurological disorder characterized by recurrent seizures, which can lead to progressive neuronal damage and cognitive decline. Neuroprotection, a strategy aimed at preventing or slowing this neuronal damage, is a critical goal in epilepsy treatment. While traditional AEDs primarily focus on seizure suppression, emerging therapies are being investigated for their potential to confer direct neuroprotective effects, thereby modifying the course of the disease.
This compound, a 5-carbon ketone body, has garnered interest for its potential neuroprotective properties. It is produced from the metabolism of triheptanoin (B1683035), a triglyceride with odd-chain fatty acids. The proposed mechanism of action for this compound centers on its anaplerotic role in replenishing intermediates of the Krebs cycle, thereby enhancing neuronal energy metabolism and resilience. This guide compares the experimental evidence for this compound with that of three widely used AEDs known to have neuroprotective effects through different mechanisms.
Comparative Analysis of Neuroprotective Effects
The following sections detail the experimental findings for this compound (via its precursor, triheptanoin) and the comparator AEDs. Due to the lack of head-to-head comparative studies, the data presented is synthesized from multiple preclinical studies. Direct comparison of quantitative data should be approached with caution due to variations in experimental models and methodologies.
This compound (from Triheptanoin)
Triheptanoin serves as the precursor for this compound and has been the subject of preclinical studies investigating its anticonvulsant and neuroprotective properties.
Table 1: Neuroprotective Effects of Triheptanoin in Epilepsy Models
| Experimental Model | Animal Species | Treatment Regimen | Key Neuroprotective Findings | Quantitative Data | Reference |
| Pilocarpine-induced status epilepticus | Mouse | 35% calories from triheptanoin diet | Increased pentylenetetrazole tonic seizure threshold in the chronic epileptic stage. | - | [1] |
| Corneal kindled seizures | Mouse | 35% calories from triheptanoin diet | Delayed development of kindled seizures. | - | [1] |
| GABA(A)γ2(R43Q) genetic mouse model of generalized epilepsy | Mouse | Diet supplemented with triheptanoin from weaning for three weeks | Halved the time spent in seizures due to a reduction in both spike and wave discharge (SWD) occurrence and duration. | 50% reduction in seizure time. | [2][3] |
| Pilocarpine-induced status epilepticus | Mouse | 35% caloric triheptanoin diet | Prevented the decrease in hippocampal glutathione (B108866) levels observed in epileptic mice on a standard diet. | - | [4] |
Valproic Acid (VPA)
Valproic acid is a broad-spectrum AED with well-documented neuroprotective effects, primarily attributed to its inhibition of histone deacetylases (HDACs).
Table 2: Neuroprotective Effects of Valproic Acid in Epilepsy Models
| Experimental Model | Animal Species | Treatment Regimen | Key Neuroprotective Findings | Quantitative Data | Reference |
| Kainic acid-induced status epilepticus | Rat | High doses of VPA for 40 days post-SE | Protected hippocampal neurons from seizure-induced damage and inhibited subsequent spontaneous activity. | - | [5] |
| Pilocarpine-induced epilepsy | Rat | 500 mg/kg orally | Reduced Racine Scale score and delayed latency to seizure onset. | - | [6] |
| Genetic Absence Epilepsy Rats from Strasbourg (GAERS) | Rat | Continuous infusion of 42 mg/kg/hr for 5 days | Suppressed seizures by 80% and increased NPY mRNA expression in the thalamus. | 80% seizure suppression. | [7] |
Topiramate (TPM)
Topiramate is another broad-spectrum AED with neuroprotective properties linked to its effects on mitochondrial function, including the inhibition of the mitochondrial permeability transition pore.
Table 3: Neuroprotective Effects of Topiramate in Epilepsy Models
| Experimental Model | Animal Species | Treatment Regimen | Key Neuroprotective Findings | Quantitative Data | Reference |
| Pilocarpine-induced status epilepticus | Rat | 20-100 mg/kg post-SE | Improved survival of rats and dose-dependently improved CA1 and CA3 pyramidal cell survival. | - | [8][9] |
| Pilocarpine-induced status epilepticus | Rat | 30 mg/kg IP post-SE and for 4 additional days | Reduced the number of animals that developed epilepsy by over 60%. | >60% reduction in epilepsy development. | [10] |
| Hyperthermia-induced seizures | Rat | 80 mg/kg b.w. prior to seizure induction | Demonstrated a neuroprotective effect against synaptic damage in the neocortex in approximately 25% of these structures. | - | [11] |
Levetiracetam (LEV)
Levetiracetam is a widely used AED with a unique mechanism of action involving binding to the synaptic vesicle protein 2A (SV2A), which is thought to contribute to its neuroprotective effects.
Table 4: Neuroprotective Effects of Levetiracetam in Epilepsy Models
| Experimental Model | Animal Species | Treatment Regimen | Key Neuroprotective Findings | Quantitative Data | Reference |
| Penetrating ballistic-like brain injury | Rat | 50 mg/kg twice daily for 3 days post-injury | Attenuated nonconvulsive seizure activity with a 54% reduction in incidence. | 54% reduction in seizure incidence. | [12] |
| Closed head injury | Mouse | Single intravenous dose of 54 mg/kg | Improved functional and histological outcomes. | - | [13] |
| Subarachnoid hemorrhage | Mouse | Intravenous administration of 18 or 54 mg/kg every 12 hours for 3 days | Improved functional outcomes and reduced vasospasm. | - | [13] |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of these compounds are mediated by distinct signaling pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Metabolic pathway of this compound from Triheptanoin leading to anaplerosis.
Caption: Valproic Acid's inhibition of HDACs leading to altered gene expression.
Caption: Topiramate's role in inhibiting the mitochondrial permeability transition pore.
Caption: Levetiracetam's mechanism of action through binding to SV2A.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.
Animal Models of Epilepsy
-
Pilocarpine-Induced Status Epilepticus: This model is widely used to replicate temporal lobe epilepsy. Status epilepticus (SE) is induced by a systemic injection of pilocarpine (B147212), a muscarinic cholinergic agonist. This leads to a period of continuous seizures, followed by a latent period and the development of spontaneous recurrent seizures. Neuroprotective effects are often assessed by measuring neuronal cell loss in hippocampal subfields (e.g., CA1 and CA3) and by monitoring the frequency of spontaneous seizures in the chronic phase.[4][6][8][10]
-
Kainic Acid Model: Similar to the pilocarpine model, kainic acid, a glutamate (B1630785) analog, is used to induce SE and subsequent spontaneous seizures, modeling temporal lobe epilepsy.[5]
-
Corneal Kindling: This model involves the repeated application of a sub-threshold electrical stimulus to the cornea of an animal, leading to the progressive development of seizures. It is a model of epileptogenesis, and the effect of a compound on the rate of kindling development is measured.[1]
-
Genetic Epilepsy Models: These models utilize animals with specific genetic mutations that predispose them to seizures, such as the GABA(A)γ2(R43Q) mouse model of generalized epilepsy. These models are useful for studying the effects of treatments on a genetically determined seizure phenotype.[2][3]
Assessment of Neuroprotection
-
Histology and Immunohistochemistry: Brain tissue is collected, sectioned, and stained to visualize neuronal morphology and identify markers of cell death (e.g., Fluoro-Jade B staining) or specific neuronal populations. Cell counting in specific brain regions, such as the hippocampus, is used to quantify neuronal loss.
-
Behavioral and Electrophysiological Monitoring: Seizure activity is monitored through behavioral observation (e.g., using the Racine scale) and electroencephalography (EEG) recordings to measure seizure frequency, duration, and severity.
-
Biochemical Assays: Brain tissue homogenates are used to measure levels of various biomarkers, such as antioxidants (e.g., glutathione) or intermediates of metabolic pathways.
Conclusion
This compound, delivered via its precursor triheptanoin, demonstrates promising neuroprotective and anticonvulsant effects in preclinical models of epilepsy. Its unique anaplerotic mechanism, which enhances neuronal energy metabolism, distinguishes it from conventional AEDs. While direct comparative studies are lacking, the available evidence suggests that this compound could offer a valuable alternative or adjunctive therapeutic strategy, particularly in cases where metabolic dysfunction contributes to seizure pathology.
Valproic acid, topiramate, and levetiracetam also exhibit significant neuroprotective properties through distinct mechanisms, including epigenetic modulation, mitochondrial stabilization, and synaptic vesicle protein interaction. Further research, including head-to-head comparative studies in standardized epilepsy models, is warranted to fully elucidate the relative efficacy and specific applications of these different neuroprotective agents. Such studies will be instrumental in developing more effective and disease-modifying treatments for epilepsy.
References
- 1. EFFECT-OF-TOPIRAMATE-ON-MITOCHONDRIAL-FUNCTION-AND-DYSFUNCTION-IN-A-CHRONIC-MODEL-OF-EPILEPSY [aesnet.org]
- 2. researchgate.net [researchgate.net]
- 3. Triheptanoin reduces seizure susceptibility in a syndrome-specific mouse model of generalized epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTICONVULSANT-TRIHEPTANOIN-RESULTS-IN-FEW-CHANGES-IN-BRAIN-METABOLISM [aesnet.org]
- 5. Valproic Acid and Epilepsy: From Molecular Mechanisms to Clinical Evidences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histopathological and Biochemical Assessment of Neuroprotective Effects of Sodium Valproate and Lutein on the Pilocarpine Albino Rat Model of Epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiepileptogenesis, neuroprotection, and disease modification in the treatment of epilepsy: focus on levetiracetam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The synaptic vesicle protein SV2A is the binding site for the antiepileptic drug levetiracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TOPIRAMATE-IS-BOTH-NEUROPROTECTIVE-AND-ANTIEPILEPTOGENIC-IN-THE-PILOCARPINE-MODEL-OF-STATUS-EPILEPTICUS [aesnet.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Randomized trial of add‐on triheptanoin vs medium chain triglycerides in adults with refractory epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Purity of Synthesized 3-Oxopentanoic Acid: A Comparative Guide to NMR and Alternative Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of 3-Oxopentanoic acid. The information presented herein is supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical method.
Introduction to this compound and its Synthesis
This compound, a five-carbon β-keto acid, is a valuable building block in organic synthesis. A common laboratory-scale synthesis involves the Claisen condensation of ethyl acetate (B1210297) and ethyl propionate (B1217596) using a base such as sodium ethoxide. Potential impurities in the synthesized product can include unreacted starting materials, the alcohol byproduct (ethanol), and side-products from competing reactions. Accurate purity assessment is therefore essential to guarantee the quality and reliability of subsequent applications.
Quantitative Purity Assessment by ¹H NMR Spectroscopy
Quantitative NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a specific resonance of the analyte with that of a certified internal standard.
Predicted ¹H NMR Spectrum of this compound
Identifying Potential Impurities
To effectively assess purity, it is crucial to identify the characteristic ¹H NMR signals of potential impurities that might be present in a sample of synthesized this compound. The chemical shifts of common impurities in CDCl₃ are summarized in the table below.
| Compound | Chemical Shift (δ) in CDCl₃ | Multiplicity | Integration |
| This compound (Predicted) | 1.12 | triplet | 3H |
| 2.59 | quartet | 2H | |
| 3.49 | singlet | 2H | |
| Ethyl acetate | 1.26 | triplet | 3H |
| 2.05 | singlet | 3H | |
| 4.12 | quartet | 2H | |
| Ethyl propionate | 1.14 | triplet | 3H |
| 1.26 | triplet | 3H | |
| 2.31 | quartet | 2H | |
| 4.12 | quartet | 2H | |
| Ethanol | 1.25 | triplet | 3H |
| 3.72 | quartet | 2H | |
| (OH signal is variable) | singlet (broad) | 1H |
Note: The chemical shifts for impurities are based on experimental data. The data for this compound is based on a prediction and should be confirmed experimentally.
Selection of a Suitable Internal Standard
The choice of an internal standard is critical for accurate qNMR analysis. An ideal internal standard should:
-
Be of high purity.
-
Be chemically stable and not react with the analyte or solvent.
-
Have a simple NMR spectrum with signals that do not overlap with those of the analyte or impurities.
-
Be soluble in the chosen NMR solvent.
-
Have a known molecular weight.
Given the predicted ¹H NMR spectrum of this compound and the known shifts of its common impurities, 1,4-Dinitrobenzene is a suitable internal standard. Its single proton resonance appears as a singlet at approximately 8.46 ppm in CDCl₃, a region that is free from signals of the analyte and the expected impurities.
Experimental Protocol for qNMR Purity Assessment
1. Sample Preparation:
- Accurately weigh a specific amount of the synthesized this compound (e.g., 10 mg) into an NMR tube.
- Accurately weigh a precise amount of the internal standard, 1,4-Dinitrobenzene (e.g., 5 mg), and add it to the same NMR tube.
- Add a known volume of deuterated solvent (e.g., 0.6 mL of CDCl₃) to the NMR tube.
- Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
- Acquire the ¹H NMR spectrum on a spectrometer with a well-defined pulse sequence.
- Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the signals of interest to allow for full magnetization recovery.
- Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1) for accurate integration.
3. Data Processing and Purity Calculation:
- Process the acquired spectrum, including Fourier transformation, phasing, and baseline correction.
- Carefully integrate the well-resolved singlet of this compound (predicted at ~3.49 ppm) and the singlet of the internal standard (1,4-Dinitrobenzene at ~8.46 ppm).
- Calculate the purity of this compound using the following formula:
Comparison with Alternative Purity Assessment Methods
While qNMR is a powerful tool, other analytical techniques can also be employed for purity assessment. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity or the identification of unknown impurities.
| Method | Principle | Advantages | Disadvantages |
| qNMR | Compares the molar ratio of the analyte to a certified internal standard. | Provides absolute quantification without the need for a specific reference standard of the analyte. Non-destructive. | Relatively low sensitivity compared to MS-based methods. Potential for signal overlap in complex mixtures. |
| LC-MS/MS | Separates components by liquid chromatography and detects them by mass spectrometry. | High sensitivity and selectivity. Can identify and quantify unknown impurities. | Often requires derivatization for non-volatile compounds. Quantification can be more complex than qNMR. |
| HPLC-UV | Separates components by high-performance liquid chromatography and detects them by UV absorbance. | Robust and widely available. Good for routine analysis of known impurities with UV chromophores. | Not all compounds have a UV chromophore. Sensitivity is lower than MS. |
A study on the quantitative analysis of volatile fatty acids, which are structurally similar to this compound, showed that both HPLC and NMR methods can produce highly consistent results. However, NMR offers the advantage of providing structural information simultaneously. For high-sensitivity applications, a validated LC-MS/MS method has been developed for the quantification of this compound in plasma, demonstrating the utility of this technique for trace-level analysis.
Visualizing the Analytical Workflow
The following diagrams illustrate the workflow for assessing the purity of synthesized this compound by NMR and a comparison of the different analytical methods.
References
A Comparative Guide to the Inter-Laboratory Validation of 3-Oxopentanoic Acid Measurement
For researchers, scientists, and drug development professionals, the precise and reliable quantification of metabolic intermediates is crucial for advancing our understanding of various physiological and pathological states. 3-Oxopentanoic acid (also known as beta-ketopentanoate) is a five-carbon ketone body that serves as an important alternative energy source for the brain and other tissues, particularly during periods of fasting or carbohydrate restriction.[1][2] Unlike more common four-carbon ketone bodies, it is anaplerotic, meaning it can replenish intermediates in the tricarboxylic acid (TCA) cycle, a vital process for cellular energy production.[2][3] Its measurement is particularly relevant in the study of metabolic disorders such as Glucose Transporter Type 1 Deficiency Syndrome (G1D).[1]
This guide provides a comparative overview of analytical methodologies for the quantification of this compound. While direct inter-laboratory comparison studies for this specific analyte are not widely published, this document synthesizes data from a validated single-laboratory method and compares its performance characteristics with those of other common analytical techniques used for organic and keto acid analysis. This provides a framework for laboratories to select and validate appropriate methods for their research needs.
Comparison of Analytical Methodologies
The selection of an analytical method for this compound quantification is a balance between sensitivity, specificity, sample throughput, and the complexity of instrumentation and sample preparation. The primary methods employed for the analysis of small organic acids include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS (Validated Method) | GC-MS (Typical Performance for Organic Acids) |
| Specificity | Very High (based on chromatographic retention time and specific mass transitions) | High (based on retention time and mass spectral fragmentation) |
| Validated Range | 0.156–10 µg/mL in human plasma[1] | Method Dependent |
| Accuracy (Recovery) | > 88%[1] | 98% to 107% for ketone bodies[4][5] |
| Precision (%RSD) | Intra- and Inter-day precision meets FDA guidance[1] | < 10% for ketone bodies[4][6] |
| Sample Preparation | Simple protein precipitation[1] | Requires derivatization (e.g., oximation, silylation) to increase volatility[7] |
| Throughput | High (run time of minutes per sample)[1] | Lower (longer run times and complex sample preparation)[8] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for reliable analytical measurements. Below are methodologies for a validated LC-MS/MS method and a typical GC-MS method used for similar analytes.
Validated LC-MS/MS Method for this compound
This method, validated in accordance with United States Food and Drug Administration guidance, provides for the simultaneous quantitative determination of 3-hydroxypentanoic acid and this compound in human plasma.[1]
-
Sample Preparation: Human plasma samples undergo protein precipitation with methanol (B129727) containing 0.2% formic acid.[1]
-
Chromatography: Chromatographic separation is achieved on a Phenomenex Luna C18 column.[1]
-
Mobile Phase: A gradient elution is used with water containing 0.1% formic acid and methanol containing 0.1% formic acid.[1]
-
Flow Rate: The flow rate is maintained at 0.3 mL/min.[1]
-
Detection: Detection is performed using tandem mass spectrometry.[1]
-
Internal Standard: Sulbactam is used as the internal standard.[1]
-
Retention Time: The retention time for this compound is approximately 4.23 minutes under these conditions.[1]
Typical GC-MS Method for Organic Acid Analysis
GC-MS is considered a gold standard for organic acid analysis in many clinical laboratories.[7][9] This method requires a derivatization step to make the non-volatile acids amenable to gas chromatography.
-
Sample Preparation: Biological fluid samples (e.g., plasma, urine) are typically prepared via liquid-liquid or solid-phase extraction.[7]
-
Derivatization: The extracted analytes must be derivatized to increase their volatility. This often involves a two-step process:
-
Oximation: To stabilize the keto group.
-
Silylation: To derivatize the carboxylic acid group (e.g., using N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA).[7]
-
-
Gas Chromatography: The derivatized sample is injected into the GC system. A capillary column (e.g., bonded-phase) is used for separation.[10]
-
Mass Spectrometry: The separated compounds are ionized (typically by electron ionization) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for identification and quantification.[10]
Visualizing Metabolic and Analytical Pathways
Understanding the context of both the analyte's metabolic role and the analytical process is essential for researchers. The following diagrams, generated using the Graphviz DOT language, illustrate these pathways.
Caption: Metabolic origin and fate of this compound.
Caption: Typical workflow for this compound analysis by LC-MS/MS.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 10191-25-0 [smolecule.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Laboratory analysis of organic acids, 2018 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchmark-intl.com [benchmark-intl.com]
A Comparative In Vivo Efficacy Analysis of 3-Oxopentanoic Acid Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of precursors for 3-oxopentanoic acid, a five-carbon ketone body with significant therapeutic potential. The primary focus of this analysis is the clinically studied precursor, triheptanoin (B1683035), compared with the commonly utilized medium-chain triglyceride (MCT) oil, specifically trioctanoin. This comparison is primarily based on data from clinical trials in patients with long-chain fatty acid oxidation disorders (LC-FAODs), a context in which the anaplerotic properties of this compound are of significant interest.
Executive Summary
This compound, also known as beta-ketopentanoate, is a unique ketone body due to its anaplerotic nature, meaning it can replenish intermediates of the tricarboxylic acid (TCA) cycle. This property is of particular therapeutic interest in metabolic disorders where energy production is impaired. The most direct and clinically evaluated precursor for this compound is triheptanoin, a triglyceride composed of three seven-carbon (C7) fatty acids. In contrast, traditional MCT oil is predominantly composed of eight-carbon (C8) fatty acids (trioctanoin), which are metabolized to the four-carbon ketone bodies, acetoacetate (B1235776) and beta-hydroxybutyrate, and do not possess the same anaplerotic capabilities.[1]
Clinical evidence, primarily from studies on LC-FAODs, suggests that triheptanoin offers advantages over trioctanoin in improving cardiac function and reducing major clinical events.[2][3] These benefits are attributed to the unique metabolic fate of the C7 fatty acid, heptanoate, which generates both acetyl-CoA for energy and propionyl-CoA, the direct precursor to the anaplerotic succinyl-CoA and the C5 ketone body, this compound.
Data Presentation: Quantitative Comparison of Triheptanoin and Trioctanoin
The following tables summarize key quantitative data from comparative clinical studies.
Table 1: Cardiac Function and Exercise Tolerance in LC-FAOD Patients [1][2][3][4]
| Outcome Measure | Triheptanoin (C7) | Trioctanoin (C8) | p-value | Study |
| Change in Left Ventricular Ejection Fraction | +7.4% | - | 0.046 | Gillingham et al. (2017) |
| Change in Left Ventricular Wall Mass | -20% | - | 0.041 | Gillingham et al. (2017) |
| Heart Rate During Moderate-Intensity Exercise | Lower | Higher | - | Gillingham et al. (2017) |
Table 2: Clinical Events in LC-FAOD Patients (Retrospective and Open-Label Extension Studies) [2][5][6][7][8][9]
| Clinical Outcome | Pre-Triheptanoin (with MCT/Trioctanoin) | With Triheptanoin | Percentage Reduction | Study |
| Annualized Major Clinical Event Rate (Rollover Group) | 1.76 events/year | 0.96 events/year | 45% | Vockley et al. |
| Annualized Major Clinical Event Rate (Naïve Group) | 2.33 events/year | 0.71 events/year | 70% | Vockley et al. |
| Annualized Hospitalization Days | 17.55 days/year | 5.76 days/year | 67% | Vockley et al. (2015) |
| Mean Annualized Duration Rate of MCEs | - | - | 50.3% reduction | Study CL201 |
Experimental Protocols
Protocol: Double-Blind, Randomized Controlled Trial of Triheptanoin vs. Trioctanoin (Adapted from Gillingham et al., 2017)[2][3][4][10]
-
Study Design: A double-blind, randomized controlled trial.
-
Participants: 32 subjects with confirmed long-chain fatty acid oxidation disorders (including CPT-II, VLCAD, TFP, or LCHAD deficiencies), aged 7 years and older.
-
Intervention: Participants were randomly assigned to a diet where 20% of their estimated daily caloric intake was derived from either triheptanoin or trioctanoin for a duration of 4 months.
-
Primary Outcome Measures:
-
Total energy expenditure (TEE)
-
Cardiac function as assessed by echocardiogram
-
Exercise tolerance
-
Phosphocreatine recovery following acute exercise
-
-
Secondary Outcome Measures:
-
Body composition
-
Blood biomarkers
-
Incidence of adverse events, including rhabdomyolysis.
-
-
Data Analysis: The changes in the measured parameters from baseline to the end of the 4-month treatment period were compared between the triheptanoin and trioctanoin groups.
Protocol: Open-Label, Long-Term Extension Study of Triheptanoin (Adapted from Vockley et al.)[5][6][7][9]
-
Study Design: An open-label, long-term extension study.
-
Participants: Patients with LC-FAODs who had previously participated in triheptanoin clinical trials or were treatment-naïve.
-
Intervention: Triheptanoin was administered orally, with the dose titrated to a target of 25-35% of the total daily caloric intake, divided into at least four doses per day with food. Any prior MCT oil was discontinued.
-
Primary Outcome Measure: The annualized rate of major clinical events (MCEs), defined as episodes of rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency intervention.
-
Data Analysis: The annualized MCE rate during triheptanoin treatment was compared to the rate in the period prior to the initiation of triheptanoin treatment.
Mandatory Visualization
Caption: Metabolic pathways of Triheptanoin vs. Trioctanoin.
Caption: Workflow of a comparative clinical trial.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scienceopen.com [scienceopen.com]
- 8. Long-term major clinical outcomes in patients with long chain fatty acid oxidation disorders before and after transition to triheptanoin treatment--A retrospective chart review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Impact of 3-Oxopentanoic Acid on Neurotransmitter Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 3-Oxopentanoic acid and other ketone bodies on neurotransmitter levels, supported by experimental data and detailed methodologies. As a 5-carbon ketone body derived from odd-chain fatty acids, this compound (also known as beta-ketopentanoate) presents a unique metabolic profile with potential implications for brain neurochemistry.[1] This document aims to objectively compare its performance with other alternatives and furnish the scientific community with the necessary data and protocols to investigate its therapeutic potential.
Comparative Analysis of Ketone Bodies on Neurotransmitter Levels
While direct experimental data on the effects of this compound on neurotransmitter levels are limited, we can draw inferences from studies on its precursor, triheptanoin (B1683035), and compare them with the more extensively studied 4-carbon ketone bodies, beta-hydroxybutyrate (BHB) and acetoacetate (B1235776). The ketogenic diet, which elevates levels of these ketone bodies, has been observed to modulate various neurotransmitter systems.
The primary impact of ketone bodies appears to be on the balance between the main excitatory neurotransmitter, glutamate (B1630785), and the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA). Many studies suggest that a state of ketosis can increase the GABA/glutamate ratio, which is a proposed mechanism for the anticonvulsant effects of the ketogenic diet.[2][3][4] Ketone bodies like BHB have been shown to be a preferred substrate for the synthesis of both GABA and glutamate.[5] Furthermore, acetoacetate has been found to attenuate neuronal bursts in hippocampal slices by reducing synchronous synaptic inputs.[6]
The following table summarizes the observed effects of different ketone bodies on major neurotransmitter systems.
| Ketone Body/Precursor | Primary Neurotransmitter Systems Affected | Observed Effects | Supporting Evidence |
| Beta-Hydroxybutyrate (BHB) | Glutamate-GABA System | - Preferred substrate for GABA and glutamate synthesis.[5]- Increases GABA/glutamate ratio.[2][4]- Acutely downregulates GABA and glutamate levels in healthy adults.[8] | Preclinical and clinical studies on ketogenic diet and direct BHB administration. |
| Acetoacetate | Glutamate-GABA System | - Inhibits vesicular glutamate transporters.[6]- Attenuates neuronal bursts.[6]- Protects neurons against glutamate-mediated damage.[9] | In vitro and preclinical studies. |
| This compound (from Triheptanoin) | Amino Acid Neurotransmitters | - No significant changes in glutamate, GABA, and other amino acid neurotransmitters in a mouse epilepsy model.[7]- Decreased hippocampal threonine levels.[7] | Preclinical study on triheptanoin. Direct evidence on this compound is lacking. |
| Ketogenic Diet (General) | Dopamine (B1211576) & Serotonin | - May lead to more efficient utilization of dopamine and serotonin. | Studies on children with medication-resistant epilepsy on a ketogenic diet. |
Signaling Pathways and Metabolic Fate
This compound is unique among ketone bodies as it is anaplerotic, meaning it can replenish tricarboxylic acid (TCA) cycle intermediates.[1] This property is due to its metabolism to propionyl-CoA, which is then converted to succinyl-CoA, a TCA cycle intermediate.
Experimental Protocols
To facilitate further research into the effects of this compound on neurotransmitter levels, we provide the following detailed experimental protocols. These are standard methods used for the quantification of neurotransmitters in preclinical studies.
Brain Tissue Homogenization
Objective: To prepare brain tissue for neurotransmitter analysis.
Materials:
-
Brain tissue (e.g., hippocampus, cortex, striatum)
-
Homogenization buffer (e.g., 0.1 M perchloric acid)[10]
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Dissect the brain region of interest on an ice-cold plate.
-
Weigh the tissue and place it in a pre-chilled microcentrifuge tube.
-
Add a 10-fold volume of ice-cold homogenization buffer (e.g., 10 µL of buffer per 1 mg of tissue).[11]
-
Homogenize the tissue using a bead homogenizer with appropriate beads or a sonicator until the tissue is fully disrupted.[3][12] Keep the sample on ice throughout the process to prevent degradation.
-
Centrifuge the homogenate at a high speed (e.g., 12,000 rpm) for 10-15 minutes at 4°C.[3][11]
-
Carefully collect the supernatant, which contains the neurotransmitters, and store it at -80°C until analysis.[1]
Neurotransmitter Quantification by LC-MS/MS
Objective: To simultaneously quantify multiple neurotransmitters in brain homogenates.
Materials:
-
Brain homogenate supernatant
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
Appropriate chromatography column (e.g., Zorbax SB C18)
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with additives like formic acid and heptafluorobutyric acid)
-
Internal standards for each neurotransmitter to be quantified (e.g., isotopically labeled versions).[11]
Procedure:
-
Thaw the brain homogenate samples on ice.
-
If necessary, perform a protein precipitation step by adding a solvent like acetonitrile.[11]
-
Centrifuge the samples to pellet any precipitated proteins.
-
Transfer the supernatant to autosampler vials.
-
Inject a specific volume of the sample into the LC-MS/MS system.
-
Separate the neurotransmitters using a suitable chromatographic gradient. The total run time is typically short, around 3-5 minutes per sample.
-
Detect and quantify the neurotransmitters using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of each neurotransmitter by comparing its peak area to that of the corresponding internal standard.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of a compound like this compound on brain neurotransmitter levels in a preclinical model.
Conclusion
The available evidence suggests that ketone bodies can significantly impact neurotransmitter systems, particularly the balance between glutamate and GABA. While the effects of the common ketone bodies BHB and acetoacetate are becoming increasingly understood, there is a clear knowledge gap regarding the specific actions of this compound. Its unique anaplerotic properties make it a compound of high interest for neurological conditions associated with metabolic dysfunction. The provided experimental protocols and workflow are intended to empower researchers to further investigate the neuropharmacological profile of this compound, which could pave the way for novel therapeutic strategies.
References
- 1. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. nextadvance.com [nextadvance.com]
- 8. In vivo microdialysis for sample collection. [bio-protocol.org]
- 9. turkjps.org [turkjps.org]
- 10. sisweb.com [sisweb.com]
- 11. Rapid and sensitive HPLC-MS/MS method for the quantification of dopamine, GABA, serotonin, glutamine and glutamate in rat brain regions after exposure to tobacco cigarettes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
comparative study of 3-Oxopentanoic acid and triheptanoin treatment
An Objective Comparison of 3-Oxopentanoic Acid and Triheptanoin (B1683035) for Anaplerotic Therapy
Introduction
In the landscape of metabolic therapeutics, particularly for disorders involving energy deficits, anaplerotic agents that replenish intermediates of the tricarboxylic acid (TCA) cycle are of significant interest. This guide provides a comparative analysis of two key compounds in this area: Triheptanoin, a clinically approved therapeutic agent, and this compound, its primary active metabolite and a crucial research compound.
Triheptanoin is a synthetic, pharmaceutical-grade triglyceride composed of three seven-carbon (C7) fatty acids.[1] It serves as a pro-drug, providing the body with heptanoate (B1214049), which is then metabolized into energy-providing and anaplerotic compounds.[2] this compound, also known as beta-ketopentanoate, is a five-carbon (C5) ketone body produced in the liver from the metabolism of odd-chain fatty acids like heptanoate.[3] Unlike typical four-carbon ketone bodies, it is anaplerotic, meaning it can directly refill the pool of TCA cycle intermediates.[3][4] This guide will dissect their mechanisms, clinical performance, and the experimental protocols used to evaluate them, offering a comprehensive resource for researchers and drug development professionals.
Mechanism of Action: A Pro-Drug and its Metabolite
The core difference between the two compounds lies in their roles as a pro-drug and a direct-acting metabolite. Triheptanoin provides a source of C7 fatty acid (heptanoate), which undergoes metabolism to produce several active molecules, including this compound.
Triheptanoin: Following oral administration, triheptanoin is hydrolyzed by intestinal lipases into glycerol (B35011) and free heptanoate.[1] Heptanoate is transported to the liver and other tissues where it undergoes β-oxidation. This process yields two key products:
-
Two molecules of Acetyl-CoA: These directly enter the TCA cycle to fuel energy production.[1]
-
One molecule of Propionyl-CoA: This three-carbon molecule is converted to succinyl-CoA, a key intermediate of the TCA cycle, thus "refilling" the cycle. This process is known as anaplerosis.[1][2][5]
Furthermore, hepatic metabolism of heptanoate also produces C5-ketone bodies, namely this compound (β-ketopentanoate) and β-hydroxypentanoate, which are released into the bloodstream.[2][6]
This compound: As a direct metabolite of heptanoate, this compound acts as an anaplerotic agent itself.[7] It can readily cross the blood-brain barrier and enter cells, where it is metabolized to replenish TCA cycle precursors and their derivative neurotransmitters, glutamate (B1630785) and GABA.[7] Its ability to directly fuel the TCA cycle makes it a compound of high interest for neurological and metabolic disorders where brain energy is compromised.[4][7]
Comparative Data Presentation
The following tables summarize the key characteristics and clinical performance data for triheptanoin, providing context for the therapeutic role of its metabolite, this compound.
Table 1: Comparative Summary of this compound and Triheptanoin
| Feature | This compound | Triheptanoin |
|---|---|---|
| Compound Type | 5-Carbon Ketone Body, Organic Acid.[3] | Synthetic Triglyceride of C7 Fatty Acids.[1] |
| Primary Role | Direct Anaplerotic Agent & Energy Substrate.[4][7] | Pro-drug for Heptanoate Delivery.[2] |
| Mechanism | Directly enters cells to replenish TCA cycle intermediates.[7] | Metabolized to heptanoate, which yields acetyl-CoA, propionyl-CoA, and C5 ketone bodies for energy and anaplerosis.[1] |
| Administration | Primarily used as a research compound (in vitro/in vivo). | Oral liquid administered with food.[8] |
| Primary Therapeutic Use | Investigated for GLUT1 deficiency, epilepsy.[7] | FDA-approved for Long-Chain Fatty Acid Oxidation Disorders (LC-FAODs).[9] |
| Clinical Status | Research compound, active metabolite. | Approved therapeutic (Dojolvi®).[9][10] |
Table 2: Clinical Efficacy of Triheptanoin in LC-FAODs (UX007-CL201 & CL202 Studies)
| Patient Cohort | Pre-Triheptanoin Annualized MCE Rate* (events/year) | On-Triheptanoin Annualized MCE Rate* (events/year) | Percentage Reduction |
|---|---|---|---|
| Study CL201 | 1.69 (mean) | 0.88 (mean) | 48.1%[11] |
| CL202 (Triheptanoin-Naïve) | 2.33 (median) | 0.71 (median) | 70%[11] |
*MCEs (Major Clinical Events) include rhabdomyolysis, hypoglycemia, or cardiomyopathy requiring hospitalization or emergency intervention.[11]
Table 3: Comparative Clinical Outcomes: Triheptanoin vs. Trioctanoin (Standard MCT Oil)
| Clinical Outcome | Triheptanoin (C7) | Trioctanoin (C8) | Study Findings |
|---|---|---|---|
| Cardiac Function | Improved LV ejection fraction and reduced LV wall mass.[12][13] | Less effective in improving cardiac outcomes.[14] | A randomized controlled trial showed significant improvements in cardiac structure and function with Triheptanoin compared to Trioctanoin.[12][14] |
| Hospitalization Days | Associated with fewer and shorter hospital stays.[11] | Higher rates of hospitalization reported in retrospective studies compared to subsequent triheptanoin treatment.[11] | A 50.3% reduction in the mean annualized duration rate of MCEs was observed in patients on triheptanoin.[11] |
| Exercise Tolerance | Lowered heart rate for the same amount of work during exercise tests.[12][13] | Limited improvement in exercise capacity.[14] | Patients showed improvements in exercise tolerance.[14] |
| Adverse Events | Diarrhea, epigastric pain.[15] | Diarrhea, epigastric pain.[15] | Both treatments have similar gastrointestinal side effect profiles, which are typically manageable.[14][15] |
Experimental Protocols
Detailed and validated protocols are essential for both clinical application and research. Below are representative methodologies for the administration of triheptanoin and the quantification of this compound.
Protocol 1: Administration of Triheptanoin in Clinical Trials for LC-FAODs
This protocol is based on the methods used in pivotal clinical studies for triheptanoin.[8][10][16]
-
Patient Enrollment: Patients with a molecularly confirmed diagnosis of an LC-FAOD are enrolled. Baseline assessments include medical history, physical examination, and documentation of major clinical events for the preceding period.[10][16]
-
Dosage Calculation: The target daily dosage of triheptanoin is up to 35% of the patient's total prescribed daily caloric intake (DCI).[8] The caloric value of triheptanoin is approximately 8.3 kcal/mL.[16]
-
Dosage Titration:
-
For patients new to MCT therapy, treatment is initiated at a total daily dosage of ~10% of DCI.[8]
-
For patients switching from other MCT products, treatment begins at the last tolerated daily dosage of the previous MCT.[8]
-
The total daily dosage is increased by approximately 5% of DCI every 2 to 3 days until the target dosage is achieved, as tolerated.[8]
-
-
Administration:
-
The total daily dose is divided into at least four smaller, equal doses administered with meals or snacks to minimize gastrointestinal side effects.[8][16]
-
Triheptanoin is a clear oil that must be thoroughly mixed with semisolid food or liquid (e.g., fat-free yogurt, applesauce, formula) before administration.[8][17]
-
-
Monitoring: Patients are monitored for adverse events, particularly gastrointestinal issues like diarrhea and abdominal pain.[15] Efficacy is assessed by tracking the annualized rate and duration of major clinical events (rhabdomyolysis, hypoglycemia, cardiomyopathy).[10][11]
Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS
This protocol outlines a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, adapted from methodologies for similar short-chain keto acids.[7][18]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) containing a suitable internal standard (e.g., a stable isotope-labeled this compound).[18]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[18]
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[18]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.[18]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% formic acid / 5% Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.[18]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[18]
-
Gradient: A linear gradient is optimized for separation, starting at a low percentage of mobile phase B (e.g., 5%) and increasing over several minutes (e.g., to 95% B over 8 minutes).
-
Flow Rate: 0.3-0.5 mL/min.[18]
-
Injection Volume: 5-10 µL.[18]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode.[18]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[18]
-
MRM Transitions: Specific precursor-to-product ion transitions are determined by infusing standards. For this compound (MW: 116.11 g/mol ), a potential transition would be:
-
Precursor Ion (Q1): [M-H]⁻ = m/z 115.0.
-
Product Ion (Q3): A specific fragment ion generated by collision-induced dissociation (e.g., m/z 71.0 from loss of CO₂).
-
-
Optimization: Instrument parameters (e.g., collision energy, declustering potential) are optimized to maximize signal intensity for each transition.[18]
-
-
Method Validation: The method is validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines.[18]
Conclusion
The comparative study of this compound and triheptanoin reveals a classic pro-drug to active metabolite relationship within the context of anaplerotic therapy. Triheptanoin has a well-established clinical profile as an FDA-approved treatment for LC-FAODs, with robust data demonstrating its superiority over standard even-chain MCT oil in reducing major clinical events and improving cardiac function.[11][14][15] Its therapeutic success is largely attributed to its multifaceted metabolic fate, which provides both direct energy substrates and anaplerotic molecules.
This compound is a key player in this success. As a C5 ketone body derived from triheptanoin, it acts as a potent, direct anaplerotic substrate that can uniquely fuel the brain.[2][7] While triheptanoin is the established therapeutic entity, this compound represents a critical area for future research. Understanding its specific contributions to the overall efficacy of triheptanoin and exploring its potential as a standalone therapeutic, particularly for neurological conditions characterized by energy deficits like GLUT1 deficiency syndrome, will be vital for advancing the field of metabolic medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. Triheptanoin - a medium chain triglyceride with odd chain fatty acids: a new anaplerotic anticonvulsant treatment? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Buy this compound | 10191-25-0 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. Anaplerotic Triheptanoin Diet Enhances Mitochondrial Substrate Use to Remodel the Metabolome and Improve Lifespan, Motor Function, and Sociability in MeCP2-Null Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound|Anaplerotic Research Compound [benchchem.com]
- 8. DOJOLVI® (triheptanoin) Dosing and Administration [dojolvihcp.com]
- 9. trial.medpath.com [trial.medpath.com]
- 10. Clinical Review - Triheptanoin (Dojolvi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Triheptanoin versus trioctanoin for long-chain fatty acid oxidation disorders: a double blinded, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ssiem.org [ssiem.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Treatment regimen(s) [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to Validating the Anaplerotic Index of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anaplerotic potential of 3-Oxopentanoic acid (β-ketopentanoate) against other key anaplerotic substrates, namely pyruvate (B1213749) and glutamate (B1630785). Anaplerosis, the replenishment of tricarboxylic acid (TCA) cycle intermediates, is a critical process for maintaining cellular energy homeostasis and biosynthetic capacity. The anaplerotic index, a measure of a compound's ability to replenish these intermediates, is a key parameter in the development of therapies for metabolic disorders. This compound, a 5-carbon ketone body derived from the metabolism of the odd-chain fatty acid triglyceride, triheptanoin (B1683035), has emerged as a promising anaplerotic agent.[1]
Comparative Analysis of Anaplerotic Substrates
The anaplerotic efficacy of a substrate is determined by its metabolic pathway of entry into the TCA cycle and its subsequent impact on the pool of cycle intermediates. Unlike even-chain fatty acids which primarily produce acetyl-CoA, the metabolism of this compound yields both acetyl-CoA and propionyl-CoA.[2] Propionyl-CoA is carboxylated to succinyl-CoA, directly replenishing the TCA cycle.[2] This dual contribution of both an oxidative substrate (acetyl-CoA) and a replenishing intermediate (succinyl-CoA) underscores its therapeutic potential.[1][2]
The following table summarizes the quantitative effects of this compound (via its precursor, triheptanoin) and other anaplerotic substrates on TCA cycle intermediates. Direct comparative studies measuring a standardized "anaplerotic index" are limited; therefore, this table presents reported changes in the concentrations of key TCA cycle intermediates as a surrogate measure of anaplerotic potential.
| Anaplerotic Substrate | Primary Entry Point in TCA Cycle | Observed Changes in TCA Cycle Intermediates | Key References |
| This compound (from Triheptanoin) | Succinyl-CoA (via Propionyl-CoA) | Increased levels of succinate, fumarate, and malate.[2] | Gillingham et al., 2017; Roe et al., 2010 |
| Pyruvate | Oxaloacetate (via Pyruvate Carboxylase) | Increased levels of oxaloacetate, malate, and aspartate.[3][4] | Merritt et al., 2011; Burgess et al., 2015 |
| Glutamate | α-Ketoglutarate (via Glutamate Dehydrogenase) | Increased levels of α-ketoglutarate and subsequent downstream intermediates.[5][6] | Spanaki and Plaitakis, 2012; Sonnewald et al., 1993 |
Experimental Protocols for Validating Anaplerotic Index
The gold standard for quantifying anaplerotic flux is the use of stable isotope tracing with carbon-13 (¹³C) labeled substrates, followed by analysis of isotopic enrichment in TCA cycle intermediates using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).[7][8]
Protocol: ¹³C Stable Isotope Tracing and Mass Spectrometry Analysis
This protocol outlines a general methodology for comparing the anaplerotic flux of this compound (administered as ¹³C-labeled triheptanoin) with ¹³C-labeled pyruvate and glutamate in a preclinical model.
1. Animal Model and Diet Acclimatization:
-
Model: Utilize a relevant animal model, such as mice with a genetic model of a metabolic disorder (e.g., VLCAD-/- mice for fatty acid oxidation disorders) or wild-type mice under specific metabolic stress conditions.
-
Acclimatization: House animals in metabolic cages for individual monitoring. Acclimatize them to a controlled basal diet for at least one week prior to the study.
2. Administration of ¹³C-Labeled Substrates:
-
Substrates:
-
[U-¹³C₇]-Triheptanoin (to trace this compound metabolism)
-
[U-¹³C₃]-Pyruvate
-
[U-¹³C₅]-Glutamine (as a precursor to glutamate)
-
-
Administration: Administer the labeled substrates via oral gavage or intraperitoneal injection. Bolus administration is often used for acute studies, while continuous infusion may be employed to achieve isotopic steady state.
3. Sample Collection:
-
Time Points: Collect blood and tissue samples (e.g., liver, heart, brain) at various time points post-administration (e.g., 30, 60, 90, 120 minutes) to capture the dynamic changes in metabolite labeling.
-
Quenching: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.
4. Metabolite Extraction:
-
Homogenization: Homogenize frozen tissues in a cold methanol/chloroform/water solution to extract polar metabolites.
-
Separation: Centrifuge the homogenate to separate the polar (containing TCA cycle intermediates) and non-polar phases.
5. Mass Spectrometry Analysis:
-
Instrumentation: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the separation and detection of TCA cycle intermediates.[9][10][11][12][13]
-
Quantification: Determine the total concentration and the mass isotopologue distribution (MID) of each TCA cycle intermediate. The MID reveals the number and position of ¹³C atoms incorporated into each metabolite.
6. Data Analysis and Flux Calculation:
-
Isotopomer Analysis: Analyze the MIDs to trace the metabolic fate of the labeled carbons from the administered substrates.
-
Flux Modeling: Utilize metabolic flux analysis (MFA) software to calculate the relative or absolute fluxes through anaplerotic pathways. The anaplerotic index can be expressed as the ratio of the flux into the TCA cycle from the anaplerotic substrate to the flux through citrate (B86180) synthase.
Visualizing Metabolic Pathways and Workflows
Metabolic Pathway of this compound Anaplerosis
Caption: Metabolism of triheptanoin to replenish the TCA cycle.
Comparative Anaplerotic Pathways
Caption: Entry points of different anaplerotic substrates into the TCA cycle.
Experimental Workflow for Anaplerotic Index Validation
Caption: Workflow for validating anaplerotic index using stable isotope tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. Pyruvate carboxylase mediated anaplerosis promotes antioxidant capacity by sustaining TCA cycle and redox metabolism in liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C–Metabolic enrichment of glutamate in glutamate dehydrogenase mutants of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Glutamate Dehydrogenase Pathway and Its Roles in Cell and Tissue Biology in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurements of the anaplerotic rate in the human cerebral cortex using 13C magnetic resonance spectroscopy and [1-13C] and [2-13C] glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [helda.helsinki.fi]
- 10. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jbcgenetics.com [jbcgenetics.com]
- 13. Analysis of the citric acid cycle intermediates using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Agents for the Analysis of 3-Oxopentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate and sensitive quantification of 3-Oxopentanoic acid, a key intermediate in fatty acid metabolism, is crucial for various research areas, including metabolic disorders and drug development. Due to its polar nature and potential thermal instability, direct analysis of this compound can be challenging. Chemical derivatization is a powerful strategy to improve its chromatographic behavior and detection sensitivity in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
This guide provides an objective comparison of common derivatization agents for this compound analysis, supported by experimental data from scientific literature. We will delve into the methodologies for key derivatization strategies and present a clear comparison of their performance.
Comparison of Derivatization Agents
The choice of derivatization agent largely depends on the analytical platform (GC-MS or LC-MS) and the specific requirements of the study, such as sensitivity and sample throughput. Here, we compare three primary approaches: two-step oximation/silylation and alkylation for GC-MS, and hydrazide formation for LC-MS. For baseline comparison, we also include data on the analysis of underivatized this compound by LC-MS/MS.
| Derivatization Agent/Method | Analytical Platform | Target Functional Group(s) | Key Advantages | Key Disadvantages | Limit of Detection (LOD) / Limit of Quantitation (LOQ) | Recovery (%) |
| None (Underivatized) | LC-MS/MS | Carboxylic Acid, Ketone | Simple sample preparation, high throughput | Potential for poor retention and ionization efficiency | LOQ: 0.156 µg/mL in human plasma[1] | >88[1] |
| Two-Step: Methoxyamine HCl (MeOx) & MSTFA | GC-MS | Ketone and Carboxylic Acid | Well-established for keto acids, increases volatility and thermal stability | Two-step process is more time-consuming, silyl (B83357) derivatives can be moisture-sensitive and less stable over time[2][3] | Not specifically reported for this compound | Not specifically reported for this compound |
| Methyl Chloroformate (MCF) | GC-MS | Carboxylic Acid and other active hydrogens | Better reproducibility and derivative stability compared to silylation[2][3], single-step reaction | Reagent can be corrosive | Not specifically reported for this compound | Not specifically reported for this compound |
| Girard's Reagent T (GirT) | LC-MS/MS | Ketone | Introduces a pre-charged quaternary ammonium (B1175870) group, significantly enhances ionization efficiency and sensitivity (up to 20-fold improvement reported for a similar compound)[4][5] | Derivatization adds a step to sample preparation | 3-4 fmol for a similar keto-containing compound[4][5] | Not specifically reported for this compound |
| 3-Nitrophenylhydrazine (B1228671) (3-NPH) | LC-MS/MS | Carboxylic Acid | Improves chromatographic separation and detection sensitivity for short-chain carboxylic acids[6] | Can form cis/trans isomers with oxo acids, potentially complicating quantification[7] | LLOQ of 50 nM for other short-chain carboxylic acids[6] | Not specifically reported for this compound |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the derivatization of keto acids, which can be adapted for this compound.
Protocol 1: Two-Step Oximation and Silylation for GC-MS Analysis
This method first protects the ketone group through oximation, followed by silylation of the carboxylic acid group to increase volatility.
Materials:
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Dried sample containing this compound
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
Procedure:
-
Oximation:
-
To the dried sample in a reaction vial, add 50 µL of the methoxyamine hydrochloride solution.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 90 minutes.
-
-
Silylation:
-
After cooling to room temperature, add 80 µL of MSTFA with 1% TMCS to the reaction mixture.
-
Cap the vial tightly and vortex for 1 minute.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Analysis:
-
After cooling, the sample is ready for injection into the GC-MS system.
-
Protocol 2: Alkylation with Methyl Chloroformate (MCF) for GC-MS Analysis
This protocol derivatizes the carboxylic acid and other active hydrogens in a single step.
Materials:
-
Methyl Chloroformate (MCF)
-
Pyridine
-
Sodium Hydroxide (B78521) (NaOH) solution
-
Dried sample containing this compound
-
Reaction vials
Procedure:
-
Dissolve the dried sample in a mixture of methanol and pyridine.
-
Add NaOH solution to the mixture.
-
Add methyl chloroformate (MCF) and vortex vigorously.
-
Add chloroform for extraction of the derivatives.
-
The organic phase containing the derivatized this compound is then collected for GC-MS analysis.
Protocol 3: Derivatization with Girard's Reagent T (GirT) for LC-MS/MS Analysis
This method targets the ketone group to introduce a permanently charged moiety, enhancing ionization efficiency.
Materials:
-
Girard's Reagent T (GirT)
-
Glacial acetic acid
-
Methanol
-
Ammonium hydroxide solution
-
Dried sample containing this compound
-
Reaction vials
-
Heating block or oven
Procedure:
-
Dissolve the dried sample in methanol.
-
Add glacial acetic acid and Girard's Reagent T.
-
Incubate the mixture at a specified temperature (e.g., 50-85°C) for a defined period.
-
Neutralize the reaction mixture with a methanolic solution of ammonium hydroxide.
-
The resulting solution containing the derivatized this compound is then ready for dilution and analysis by LC-MS/MS.[8]
Visualizing the Workflow
To better understand the experimental process for comparing these derivatization agents, the following workflow diagram is provided.
Caption: Experimental workflow for comparing derivatization agents for this compound analysis.
Conclusion
The selection of a derivatization agent for this compound analysis is a critical step that influences the sensitivity, accuracy, and reproducibility of the results.
-
For GC-MS analysis , while two-step oximation/silylation is a common approach for keto acids, alkylation with agents like methyl chloroformate appears to offer superior derivative stability and reproducibility for organic acids in general.[2][3]
-
For LC-MS/MS analysis , derivatization with Girard's Reagent T is a promising strategy to significantly enhance the sensitivity of detection by targeting the ketone functionality.[4][5] Derivatization with 3-nitrophenylhydrazine is another effective option for improving the analysis of the carboxylic acid group.[6]
-
Notably, a validated LC-MS/MS method for the direct analysis of underivatized this compound in human plasma has been reported, offering a simpler and faster alternative, albeit potentially with lower sensitivity compared to derivatization-based methods.[1]
Researchers should carefully consider the specific goals of their study, available instrumentation, and desired sensitivity when choosing the most appropriate method for the analysis of this compound. The protocols and comparative data presented in this guide provide a solid foundation for making an informed decision.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and this compound in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Derivatization with Girard reagent T combined with LC-MS/MS for the sensitive detection of 5-formyl-2'-deoxyuridine in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved quantitation of short-chain carboxylic acids in human biofluids using 3-nitrophenylhydrazine derivatization and liquid chromatography with tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 8. Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Antibody Specificity for 3-Oxopentanoic Acid Detection
For researchers, scientists, and professionals in drug development, the accurate detection of small molecules like 3-Oxopentanoic acid is crucial for metabolic studies and disease research. Given that this compound is a small molecule, or hapten, it is incapable of independently eliciting an immune response. Therefore, antibodies for its detection are generated by conjugating it to a larger carrier protein, a process that can sometimes lead to challenges in antibody specificity.[1][2][3][4][5][6][7][8][9][10][11] This guide provides a comprehensive framework for validating the specificity of a newly developed or commercially sourced antibody against this compound. We present key experimental protocols, hypothetical comparative data, and workflow diagrams to ensure reliable and accurate immunoassay results.
Experimental Validation Workflow
The validation of a hapten-specific antibody is a multi-step process designed to confirm its binding characteristics and specificity. The typical workflow involves initial checks for immunoreactivity against the hapten-carrier conjugate, followed by quantitative assessments of specificity and sensitivity using competitive immunoassays.
Key Validation Experiments
The cornerstone of validating an antibody for a small molecule like this compound is the competitive enzyme-linked immunosorbent assay (ELISA).[12][13][14][15] This assay format is essential for determining both the antibody's sensitivity to the target molecule and its specificity against structurally similar compounds.
Principle of Competitive ELISA
In a competitive ELISA for hapten detection, a known amount of the hapten conjugated to a protein is immobilized on a microplate well. The sample containing the free, unknown hapten is then added along with a limited amount of the primary antibody. The free hapten in the sample competes with the immobilized hapten for binding to the antibody. Consequently, a higher concentration of free hapten in the sample results in less antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the target analyte in the sample.
Comparative Performance Data
A critical step in antibody validation is to quantify its cross-reactivity with molecules of similar structure. This is achieved by performing competitive ELISAs with a panel of potential cross-reactants and comparing their IC50 values (the concentration of analyte that inhibits 50% of the antibody binding).
Potential Cross-Reactants for this compound:
-
3-Oxobutanoic acid: Shorter carbon chain by one carbon.[16][17][18][19][20]
-
4-Oxopentanoic acid (Levulinic acid): Isomer with the keto group at position 4.[21][22][23][24][25]
-
Pentanoic acid (Valeric acid): Same carbon chain length but lacks the keto group.[26][27][28][29][30]
-
Hexanoic acid (Caproic acid): Longer carbon chain by one carbon, without the keto group.[31][32][33][34][35]
Table 1: Hypothetical Competitive ELISA Results
This table presents hypothetical IC50 values for a candidate anti-3-Oxopentanoic acid antibody against the target analyte and potential cross-reactants.
| Compound | Structure | IC50 (nM) |
| This compound | CH₃CH₂COCH₂COOH | 15 |
| 3-Oxobutanoic acid | CH₃COCH₂COOH | 1,250 |
| 4-Oxopentanoic acid | CH₃COCH₂CH₂COOH | 8,500 |
| Pentanoic acid | CH₃CH₂CH₂CH₂COOH | > 50,000 |
| Hexanoic acid | CH₃CH₂CH₂CH₂CH₂COOH | > 50,000 |
Table 2: Specificity Profile - Cross-Reactivity Comparison
Cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100%.
| Compound | Cross-Reactivity (%) | Comments |
| This compound | 100% | Target Analyte |
| 3-Oxobutanoic acid | 1.2% | Minor cross-reactivity due to structural similarity. |
| 4-Oxopentanoic acid | 0.18% | Very low cross-reactivity; positional isomer. |
| Pentanoic acid | <0.03% | Negligible; indicates keto group is critical for binding. |
| Hexanoic acid | <0.03% | Negligible; indicates both chain length and keto group are important. |
Interpretation: The hypothetical data suggest that the antibody is highly specific for this compound. The low cross-reactivity with closely related molecules indicates that the antibody's binding epitope is well-defined, encompassing both the carbonyl group at the 3rd position and the overall length of the carbon chain.
Experimental Protocols
Detailed and consistent protocols are essential for reproducible validation data.
Protocol 1: Direct ELISA for Antibody Titer Determination
Objective: To confirm antibody binding to the this compound-protein conjugate and determine the optimal antibody concentration for subsequent assays.
-
Coating: Dilute the this compound-BSA conjugate to 1 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well microplate. As a negative control, coat separate wells with 1 µg/mL of BSA alone.
-
Incubation: Cover the plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween 20) per well.
-
Blocking: Add 200 µL of blocking buffer (5% non-fat dry milk in PBS) to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody: Prepare serial dilutions of the anti-3-Oxopentanoic acid antibody in assay buffer (PBS with 1% BSA). Add 100 µL of each dilution to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted according to the manufacturer's instructions, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Stop Reaction: Add 50 µL of 2N H₂SO₄ to each well to stop the reaction.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader. The optimal antibody concentration for the competitive ELISA is typically the dilution that yields an absorbance value of ~1.0-1.5.
Protocol 2: Competitive ELISA for Specificity and Cross-Reactivity
Objective: To determine the IC50 of the antibody for this compound and to assess its cross-reactivity with other molecules.
-
Coating: Coat a 96-well microplate with the this compound-BSA conjugate as described in Protocol 1, step 1.
-
Incubation, Washing, and Blocking: Follow steps 2-5 from Protocol 1.
-
Competition Step:
-
Prepare serial dilutions of the standard (this compound) and each potential cross-reactant in assay buffer.
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (diluted to the optimal concentration determined in Protocol 1).
-
Incubate this mixture for 1 hour at room temperature.
-
-
Transfer: Transfer 100 µL of the antibody/analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 2 hours at room temperature.
-
Washing, Secondary Antibody, Detection, and Reading: Follow steps 8-12 from Protocol 1.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Use a four-parameter logistic curve fit to determine the IC50 value for each compound. Calculate the cross-reactivity as described previously.
References
- 1. Hapten-Carrier Conjugation - Creative Biolabs [creative-biolabs.com]
- 2. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibody Production (Immunogen Preparation) | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. antibodiesinc.com [antibodiesinc.com]
- 6. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 7. Antibodies against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aptamergroup.com [aptamergroup.com]
- 10. Hapten - Wikipedia [en.wikipedia.org]
- 11. Anti-hapten antibodies I ImmuSmol [immusmol.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. drugtargetreview.com [drugtargetreview.com]
- 16. Acetoacetic acid - Wikipedia [en.wikipedia.org]
- 17. 3-oxobutanoic acid [stenutz.eu]
- 18. 3-Oxobutanoic acid 2-acetoxy-2-methylpropyl ester | C10H16O5 | CID 29986121 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. homework.study.com [homework.study.com]
- 20. chemsynthesis.com [chemsynthesis.com]
- 21. Showing Compound 4-Oxopentanoic acid (FDB003296) - FooDB [foodb.ca]
- 22. Levulinic acid - Wikipedia [en.wikipedia.org]
- 23. Pentanoic acid, 4-oxo- [webbook.nist.gov]
- 24. 4-oxopentanoic acid [stenutz.eu]
- 25. Levulinic Acid | C5H8O3 | CID 11579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. Structure of pentanoic acid | Filo [askfilo.com]
- 27. m.youtube.com [m.youtube.com]
- 28. Pentanoic Acid | C5H10O2 | CID 7991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. Valeric acid - Wikipedia [en.wikipedia.org]
- 30. youtube.com [youtube.com]
- 31. byjus.com [byjus.com]
- 32. Caproic acid - Wikipedia [en.wikipedia.org]
- 33. youtube.com [youtube.com]
- 34. Hexanoic acid [webbook.nist.gov]
- 35. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of 3-Oxopentanoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of 3-Oxopentanoic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and operational excellence. This document provides detailed, step-by-step procedures for the safe disposal of this compound, a vital intermediate in various biochemical pathways and a compound of interest in metabolic research. Adherence to these protocols is essential to mitigate risks and ensure a safe laboratory environment.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation. While it is a naturally occurring metabolite, concentrated forms used in laboratory settings require careful handling.
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its common derivative, Methyl 3-oxopentanoate. This information is crucial for a comprehensive risk assessment and for determining the appropriate disposal route.
| Property | This compound | Methyl 3-oxopentanoate | Reference |
| GHS Hazard Statements | H315, H319, H335 | Not fully classified | |
| Flash Point (°C) | 112.3 | 71 | [1] |
| pKa | ~3.51 (predicted) | Not applicable | [1] |
Note: H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program as hazardous chemical waste. Sewer disposal is not permitted.
1. Waste Identification and Segregation:
-
Waste Characterization: Based on its irritant properties, this compound is considered hazardous waste.
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. It should be collected as a non-halogenated organic acid waste.
2. Container Selection and Labeling:
-
Container: Use a designated, leak-proof, and chemically compatible waste container. High-density polyethylene (B3416737) (HDPE) is a suitable choice.
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste. The label must include:
-
The full chemical name: "this compound" (no abbreviations or formulas).
-
The concentration and quantity of the waste.
-
The date of waste generation.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
The appropriate hazard pictograms (e.g., irritant).
-
3. Waste Accumulation and Storage:
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory, at or near the point of generation.
-
Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Secondary Containment: It is best practice to store the waste container within a secondary containment tray to prevent the spread of potential spills.
4. Scheduling Waste Pickup:
-
Contact EHS: Once the waste container is full, or before the accumulation time limit set by your institution is reached, contact your EHS department to schedule a waste pickup.
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS office.
5. Spill and Emergency Procedures:
-
Small Spills: In a well-ventilated area, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent material into a sealed container and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area and contact your institution's emergency response team immediately.
-
Personal Contamination:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Skin: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Personal protective equipment for handling 3-Oxopentanoic acid
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxopentanoic acid is readily available. The following guidance is based on the safety profiles of structurally similar compounds, such as methyl 3-oxopentanoate (B1256331) and 3,3-dimethyl-4-oxopentanoic acid, and general best practices for handling organic acids in a laboratory setting. These related compounds are known to cause skin, eye, and respiratory irritation.[1][2][3][4] Therefore, it is crucial to handle this compound with appropriate caution.
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to ensure personal safety when handling this compound.
| PPE Category | Specification |
| Eye Protection | Tight-sealing safety goggles or a face shield should be worn to protect against splashes.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required to prevent skin contact. |
| Skin and Body Protection | A lab coat or other appropriate protective clothing must be worn to prevent skin exposure.[1] |
| Respiratory Protection | If working outside a fume hood or if there is a risk of generating aerosols or dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Safety and Handling Procedures
Adherence to proper handling and storage protocols is critical for maintaining a safe laboratory environment.
| Procedure Category | Guidelines |
| Handling | Work in a well-ventilated area, preferably within a chemical fume hood.[2] Avoid contact with skin, eyes, and clothing.[2] Wash hands thoroughly after handling.[2] Avoid breathing fumes, vapors, or dust.[2] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] Keep away from incompatible substances such as strong bases and oxidizing agents.[1] |
| Spill Response | In case of a spill, evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete. |
| First Aid: Eyes | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| First Aid: Skin | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation develops. |
| First Aid: Inhalation | If inhaled, remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2] |
| First Aid: Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1] |
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
| Disposal Step | Procedure |
| Waste Collection | Collect waste this compound and any materials contaminated with it (e.g., absorbent materials from spills, used gloves) in a designated, properly labeled, and sealed hazardous waste container. |
| Waste Classification | Classify the waste as a corrosive organic acid. Consult your institution's environmental health and safety (EHS) office for specific local and national regulations. |
| Storage Pending Disposal | Store the waste container in a designated hazardous waste accumulation area, away from incompatible materials. This area should be well-ventilated and have secondary containment. |
| Final Disposal | Arrange for disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[2] Do not dispose of this compound down the drain or in the regular trash.[2][5] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
